molecular formula C7H5BrFNO B1518810 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone CAS No. 1111637-74-1

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Cat. No.: B1518810
CAS No.: 1111637-74-1
M. Wt: 218.02 g/mol
InChI Key: NTEVXGZFBVJCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1111637-74-1) is a high-purity pyridine derivative supplied as a solid and serving as a versatile chemical intermediate in research and development . The compound features both bromo and fluoro substituents on its pyridine ring, making it a valuable scaffold for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These properties are essential for constructing complex molecules in medicinal chemistry and material science. With a molecular formula of C7H5BrFNO and a molecular weight of 218.02 g/mol , it is characterized by a calculated density of 1.619 g/cm³ and a boiling point of 284.3°C . Its calculated solubility in water is 2.8 g/L at 25°C . This compound is primarily used in the synthesis of novel bioactive molecules and is a key precursor in the development of pharmaceuticals, including potential anti-cancer agents, and agrochemicals . The market for related bromo-fluorophenyl ethanone intermediates is growing, largely driven by demand from the pharmaceutical and chemical industries . As a specialized research chemical, it is intended for use by qualified laboratory personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-bromo-2-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEVXGZFBVJCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653947
Record name 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-74-1
Record name 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a key building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a strategically functionalized pyridine derivative that has garnered significant interest as an intermediate in the synthesis of complex bioactive molecules.[1] Its utility stems from the orthogonal reactivity of its substituents: a bromine atom amenable to cross-coupling reactions, a fluorine atom that can be displaced via nucleophilic aromatic substitution, and a ketone moiety that serves as a handle for further derivatization. This trifecta of reactive sites makes it a valuable scaffold for constructing diverse molecular architectures, particularly in the pursuit of novel therapeutics.[1]

The pyridine ring itself is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—particularly the presence of halogens—can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The fluorine atom, for instance, can enhance metabolic stability and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is presented in the table below. It is important to note that some of these properties are calculated rather than experimentally determined, which is common for specialized research chemicals.

PropertyValueSource
CAS Number 1111637-74-1[2]
Molecular Formula C₇H₅BrFNO[1]
Molecular Weight 218.02 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
Calculated Density 1.619 ± 0.06 g/cm³[2]
Calculated Boiling Point 284.3 ± 40.0 °C[2]
Calculated Solubility in Water 2.8 g/L at 25°C[1]

Proposed Synthesis and Characterization

Proposed Synthetic Pathway: A Multi-Step Approach

The proposed synthesis commences with the commercially available 5-bromo-2-fluoropyridine. The strategy involves a directed ortho-metalation followed by acylation to introduce the acetyl group at the C3 position.

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Acylation A 5-Bromo-2-fluoropyridine B Lithium diisopropylamide (LDA) THF, -78 °C C Lithium Intermediate B->C Deprotonation at C3 D N,N-Dimethylacetamide (DMAc) C->D E 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone D->E Electrophilic Quench

Caption: Proposed synthetic workflow for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Detailed Experimental Protocol (Proposed)

Step 1: Directed ortho-Metalation of 5-Bromo-2-fluoropyridine

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF to generate lithium diisopropylamide (LDA) in situ.

  • To this LDA solution, add a solution of 5-bromo-2-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium intermediate at the C3 position, directed by the fluorine atom.

Causality Behind Experimental Choices: The use of LDA at low temperatures is crucial for achieving regioselective deprotonation at the C3 position, which is the most acidic proton adjacent to the directing fluoro group. Anhydrous conditions are essential to prevent quenching of the highly basic organolithium reagents.

Step 2: Acylation with N,N-Dimethylacetamide (DMAc)

  • To the solution of the lithium intermediate from Step 1, slowly add N,N-dimethylacetamide (DMAc) at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Causality Behind Experimental Choices: DMAc serves as an effective acetylating agent for the organolithium intermediate. The aqueous workup with a mild acid like NH₄Cl is necessary to neutralize any remaining reactive species and facilitate the separation of the organic product.

Expected Characterization Data

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure.

  • ¹H NMR: Two aromatic protons would be expected in the pyridine region, likely appearing as doublets or multiplets. A singlet corresponding to the three protons of the acetyl methyl group would be expected further upfield.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ketone would be the most downfield signal. The carbon atoms attached to bromine and fluorine would show characteristic shifts and potential coupling with fluorine.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone would be expected around 1680-1700 cm⁻¹. Bands corresponding to C-F and C-Br stretches would also be present.

Reactivity and Synthetic Applications

The synthetic utility of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone lies in the distinct reactivity of its functional groups, allowing for sequential modifications.

G cluster_0 Suzuki Coupling cluster_1 Nucleophilic Aromatic Substitution cluster_2 Ketone Reduction A 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone B Arylboronic Acid Pd Catalyst, Base A->B Br site D Nucleophile (e.g., R-NH₂) Base A->D F site F Reducing Agent (e.g., NaBH₄) A->F C=O site C Aryl-substituted Pyridine B->C E Amino-substituted Pyridine D->E G Secondary Alcohol F->G

Caption: Reactivity map of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular frameworks.

Exemplary Protocol: Suzuki Coupling

  • In a reaction vessel, combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂], and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the C2 position for nucleophilic aromatic substitution, allowing for the displacement of the fluorine atom by various nucleophiles, such as amines, alcohols, and thiols.

Exemplary Protocol: Amination

  • Dissolve 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and an amine in a polar aprotic solvent like DMSO or NMP.

  • Add a base, such as K₂CO₃ or DIPEA.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor for completion.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify by chromatography.

Transformations of the Acetyl Group

The ketone functionality can be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or it can be used as a handle to construct fused ring systems, a common strategy in the synthesis of kinase inhibitors.

Applications in Drug Discovery

Halogenated pyridine scaffolds are integral to the development of a wide range of pharmaceuticals. While specific examples for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone are not prominently published, its structural motifs are found in molecules targeting various biological pathways. For instance, related bromo-fluoro-pyridinyl compounds are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors and other protein kinase inhibitors used in oncology and immunology. The strategic placement of the reactive handles on this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening.

Safety and Handling

As a specialized research chemical, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone should be handled by trained personnel in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the safety data for structurally similar compounds, such as other brominated and fluorinated pyridines, the following hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation.[5]

  • Eye Irritation: May cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • If swallowed: Immediately call a POISON CENTER or doctor/physician.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a versatile and valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its well-defined points of reactivity allow for a predictable and systematic approach to the construction of complex molecules. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on established chemical principles. This guide provides a solid foundation for researchers and scientists to incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. [Link]

  • ChemBK. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. [Link]

Sources

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them foundational to the synthesis of complex molecular architectures. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a trisubstituted pyridine derivative, exemplifies this class of molecules. The precise arrangement of its substituents—a bromine atom, a fluorine atom, and an acetyl group—on the pyridine core dictates its potential as a precursor for active pharmaceutical ingredients (APIs) and other high-value materials.[1][2]

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS No: 1111637-74-1).[3][4] We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural confirmation.

Molecular Overview and Synthetic Context

The subject molecule, C₇H₅BrFNO, features a pyridine ring, an aromatic system where one carbon is replaced by a nitrogen atom.[5] This substitution, along with the presence of two electron-withdrawing halogens (F and Br) and an acetyl group, significantly influences the electron density distribution around the ring.[5] The fluorine at the 2-position and the bromine at the 5-position create distinct reactive sites; the C-F bond is typically targeted for nucleophilic aromatic substitution, while the C-Br bond is amenable to palladium- or copper-catalyzed cross-coupling reactions.[1]

Understanding the synthetic origin of the molecule is crucial for anticipating potential isomeric impurities. While multiple synthetic routes exist for substituted pyridines, a common approach for this target would involve the directed acylation of a 5-bromo-2-fluoropyridine precursor.[6][7] This context informs our analytical strategy, which must be capable of unambiguously confirming the precise 3-yl substitution pattern of the acetyl group.

Part 1: Spectroscopic Analysis – A Multi-Faceted Approach

No single technique provides complete structural information. Therefore, a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed to build a cohesive and validated structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of atoms within the molecule.

  • Principle & Rationale: ¹H NMR provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the number of neighboring protons, establishing connectivity. For this molecule, ¹H NMR is critical for confirming the substitution pattern on the pyridine ring and identifying the acetyl methyl group.

  • Predicted Data & Interpretation:

    • Methyl Protons (H₃): A sharp singlet is expected for the three equivalent protons of the acetyl group's methyl moiety. Its chemical shift would be downfield from typical aliphatic protons due to the deshielding effect of the adjacent carbonyl group, predicted to be in the range of δ 2.6-2.8 ppm.

    • Pyridine Ring Protons: The pyridine ring has two remaining protons.

      • The proton at the 4-position (H-4) is adjacent to the acetyl group and coupled to the proton at the 6-position (H-6).

      • H-6 is coupled to H-4.

      • Due to the anisotropic and electron-withdrawing effects of the substituents, these protons will appear as distinct doublets in the aromatic region (δ 8.0-8.8 ppm). The coupling constant between them (⁴JHH) is expected to be small, typically 2-3 Hz.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Set a spectral width of approximately 16 ppm.

      • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

      • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • Principle & Rationale: ¹³C NMR maps the carbon skeleton. While less sensitive than ¹H NMR, it provides direct evidence of the number of unique carbon environments and their functional types (e.g., carbonyl, aromatic, aliphatic). Crucially, coupling between carbon and fluorine (¹⁹F) provides definitive evidence for the proximity of these atoms.

  • Predicted Data & Interpretation:

    • Methyl Carbon: A single peak in the aliphatic region (δ 25-35 ppm).

    • Carbonyl Carbon: A deshielded peak characteristic of a ketone (δ 190-200 ppm).

    • Pyridine Ring Carbons: Five distinct signals are expected.

      • C-2 (bearing Fluorine): This carbon will exhibit a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz, appearing as a doublet. This is a key signature confirming the fluorine's position.

      • C-3 (bearing Acetyl Group): This signal will appear as a doublet due to two-bond coupling with the fluorine (²JCF, ~15-25 Hz).

      • C-4: This signal will also show coupling to fluorine (³JCF, ~3-5 Hz).

      • C-5 (bearing Bromine): The chemical shift will be influenced by the heavy bromine atom.

      • C-6: This signal will show a small coupling to fluorine (⁴JCF, ~1-3 Hz).

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be beneficial.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Data Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 240 ppm.

      • Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

      • Acquire several hundred to a few thousand scans to achieve adequate signal-to-noise.

    • Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry (MS)
  • Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula. The fragmentation pattern gives clues about the molecule's structure and functional groups. For this molecule, MS is essential for confirming the molecular weight and elemental composition, with the bromine isotope pattern serving as a powerful diagnostic tool.

  • Predicted Data & Interpretation (Electron Ionization):

    • Molecular Ion (M⁺): The most critical signal. Due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 217 and 219). HRMS would confirm the formula C₇H₅⁷⁹BrFNO and C₇H₅⁸¹BrFNO.

    • Key Fragments:

      • [M - CH₃]⁺ (m/z 202/204): Loss of the methyl radical from the acetyl group.

      • [M - COCH₃]⁺ (m/z 174/176): Loss of the entire acetyl group, resulting in the bromofluoropyridine cation. This is often a significant fragment.

      • [C₄H₂FN]⁺ (m/z 91): A potential fragment from the cleavage of the pyridine ring.

  • Experimental Protocol (HRMS-ESI):

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an Electrospray Ionization (ESI) source.

    • Data Acquisition:

      • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

      • Acquire data in positive ion mode.

      • Perform an external or internal mass calibration to ensure high mass accuracy (< 5 ppm).

    • Data Analysis: Identify the molecular ion peak [M+H]⁺ and compare its exact mass to the theoretical mass calculated for C₇H₆BrFNO⁺. Analyze the isotopic pattern to confirm the presence of one bromine atom.

Infrared (IR) Spectroscopy
  • Principle & Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. In this case, it will quickly confirm the ketone (C=O) and the aromatic nature of the pyridine ring.

  • Predicted Data & Interpretation:

    • C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the aryl ketone.

    • C-H Stretch: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

    • C=C and C=N Stretches: Medium to strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

    • C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region.

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition:

      • Collect a background spectrum of the clean, empty ATR crystal.

      • Apply pressure to ensure good contact between the sample and the crystal.

      • Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal.

    • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Part 2: Single-Crystal X-ray Diffraction – The Definitive Proof

While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the only direct and unambiguous determination of the complete three-dimensional molecular structure in the solid state.[8][9][10]

  • Principle & Rationale: When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, one can calculate the electron density throughout the unit cell and thus determine the precise position of every atom.[8] This method provides definitive confirmation of connectivity, bond lengths, bond angles, and stereochemistry.

  • Experimental Workflow:

    • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound. A variety of solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) should be screened.

    • Crystal Mounting and Data Collection:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.[8]

      • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[8]

      • Using a single-crystal X-ray diffractometer, diffraction data are collected as the crystal is rotated through a series of angles.

    • Structure Solution and Refinement:

      • The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map.

      • An atomic model is built into the map, and its parameters (atomic coordinates, thermal parameters) are refined against the experimental data until the calculated and observed diffraction patterns match closely.

    • Validation: The final structure is validated using established crystallographic metrics to ensure the model is chemically reasonable and accurately represents the data.

Data Summary and Visualization

To consolidate the findings, the predicted data from each technique is summarized below.

Summary of Predicted Spectroscopic Data
TechniqueFeaturePredicted Value/ObservationStructural Significance
¹H NMR Methyl Protons (CH₃)δ 2.6-2.8 ppm (singlet, 3H)Confirms acetyl group presence.
Pyridine Protons (H-4, H-6)δ 8.0-8.8 ppm (two doublets, 1H each, J ≈ 2-3 Hz)Confirms 2,3,5-trisubstitution pattern.
¹³C NMR Carbonyl Carbon (C=O)δ 190-200 ppmConfirms ketone functional group.
C-2 (C-F)Doublet, ¹JCF ≈ 230-260 HzUnambiguously locates Fluorine at the 2-position.
C-3 (C-Ac)Doublet, ²JCF ≈ 15-25 HzConfirms acetyl group is adjacent to the C-F bond.
HRMS Molecular Ion [M+H]⁺m/z ≈ 217.96 / 219.96 (Exact mass for C₇H₆BrFNO⁺)Confirms elemental formula.
Isotopic PatternTwo peaks of ~1:1 intensity, separated by 2 DaConfirms the presence of one Bromine atom.
IR C=O StretchStrong, sharp band at 1690-1715 cm⁻¹Confirms ketone functional group.
C-F StretchStrong band at 1200-1300 cm⁻¹Supports the presence of a C-F bond.
Visualizing the Elucidation Workflow

Elucidation_Workflow cluster_synthesis Sample Origin cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation cluster_conclusion Final Structure Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Hypothesis Generation MS Mass Spectrometry (HRMS) Synthesis->MS Hypothesis Generation IR IR Spectroscopy Synthesis->IR Hypothesis Generation XRay Single-Crystal X-Ray Diffraction NMR->XRay Hypothesis Validation Structure Confirmed Structure NMR->Structure Connectivity & Environment MS->XRay Hypothesis Validation MS->Structure Formula & Isotopes IR->XRay Hypothesis Validation IR->Structure Functional Groups XRay->Structure Unambiguous 3D Confirmation

Caption: Workflow for the structure elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Visualizing the Mass Spectrometry Fragmentation

Fragmentation_Pathway MolIon Molecular Ion C₇H₅BrFNO⁺˙ m/z 217/219 Loss1 - •CH₃ MolIon->Loss1 Loss2 - •COCH₃ MolIon->Loss2 Frag1 [M - CH₃]⁺ C₆H₂BrFNO⁺ m/z 202/204 Frag2 [M - COCH₃]⁺ C₅H₃BrFN⁺ m/z 174/176 Loss1->Frag1 Loss2->Frag2

Caption: Key fragmentation pathways for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in EI-MS.

Conclusion

The structural elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy establishes the precise connectivity of the carbon and hydrogen framework, crucially identifying the positions of the substituents through chemical shifts and C-F coupling constants. Mass spectrometry provides definitive confirmation of the elemental formula and the presence of bromine through its characteristic isotopic signature. Infrared spectroscopy offers a rapid and reliable check for key functional groups. Finally, single-crystal X-ray diffraction, when obtainable, stands as the ultimate arbiter, providing an unambiguous three-dimensional map of the molecule. By following this self-validating workflow, researchers can have the highest degree of confidence in the structure of this valuable chemical intermediate, ensuring the integrity and success of their subsequent research and development endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. BenchChem.
  • MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available at: [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • NIH National Library of Medicine. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • AOBChem USA. (n.d.). 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. AOBChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. Ningbo Inno Pharmchem. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • ResearchGate. (2022). De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, and acetyl groups on the pyridine ring offers multiple avenues for synthetic diversification, making it a valuable scaffold in medicinal chemistry. This document details a robust and efficient synthetic pathway, elucidates the underlying reaction mechanisms, and provides detailed experimental protocols and characterization data. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Introduction

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS No. 1111637-74-1) is a trifunctional pyridine derivative that has garnered significant interest in the field of organic synthesis and drug discovery. The pyridine core is a prevalent motif in a vast array of biologically active molecules. The substituents on this particular scaffold offer a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] The fluorine atom at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.[2] Specifically, the electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.[2] The acetyl group at the 3-position provides a reactive carbonyl moiety that can be readily transformed into a wide range of other functional groups or used as a point of attachment for building more complex molecular architectures.

Given its synthetic utility, a reliable and scalable synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is of paramount importance. This guide will focus on a highly effective method for its preparation: the directed ortho-metalation of 5-bromo-2-fluoropyridine followed by acetylation.

Synthetic Strategy and Mechanism

The chosen synthetic approach leverages the principles of directed ortho-metalation (DoM), a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings.[3] In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.

In the case of 5-bromo-2-fluoropyridine, the fluorine atom at the 2-position can act as a directing group.[3] The lone pairs on the fluorine atom can coordinate with the lithium atom of a strong base, such as lithium diisopropylamide (LDA), positioning the base for selective deprotonation of the C-3 proton. This regioselectivity is favored over deprotonation at the C-4 or C-6 positions due to the proximity of the directing fluorine atom.

The resulting 3-lithiated intermediate is a potent nucleophile that can then react with an appropriate electrophile to introduce the desired functional group. For the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, N,N-dimethylacetamide is an effective acetylating agent. The reaction proceeds through a nucleophilic addition of the lithiated pyridine to the carbonyl group of N,N-dimethylacetamide, forming a tetrahedral intermediate. Subsequent workup with an aqueous acid leads to the collapse of this intermediate and the formation of the target ketone.

Synthesis_Pathway cluster_reagents start 5-Bromo-2-fluoropyridine intermediate 3-Lithio-5-bromo-2-fluoropyridine start->intermediate Directed ortho-metalation product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone intermediate->product Acetylation reagent1 LDA, THF, -78 °C reagent2 N,N-Dimethylacetamide reagent3 Aqueous Workup

Figure 1: Synthetic pathway for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.PuritySupplier
5-Bromo-2-fluoropyridineC₅H₃BrFN175.99766-11-0≥98%Sigma-Aldrich
DiisopropylamineC₆H₁₅N101.19108-18-9≥99.5%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.06109-72-82.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, ≥99.9%Sigma-Aldrich
N,N-DimethylacetamideC₄H₉NO87.12127-19-5≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solutionFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solutionFisher Scientific
BrineNaCl58.447647-14-5Saturated aqueous solutionFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9≥99.5%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC GradeFisher Scientific
HexanesC₆H₁₄86.18110-54-3HPLC GradeFisher Scientific

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (10.1 g, 100 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Directed ortho-Metalation and Acetylation:

    • To the freshly prepared LDA solution at -78 °C, add a solution of 5-bromo-2-fluoropyridine (17.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add N,N-dimethylacetamide (13.1 g, 150 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone as a white to off-white solid.

Expected Yield: 70-80%

Experimental_Workflow A Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78 °C) B Add 5-bromo-2-fluoropyridine solution (in THF at -78 °C) A->B C Stir for 1 hour at -78 °C (Directed ortho-metalation) B->C D Add N,N-dimethylacetamide (at -78 °C) C->D E Stir for 2 hours at -78 °C, then warm to RT overnight (Acetylation) D->E F Quench with 1 M HCl E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry, Concentrate, and Purify (Flash Chromatography) H->I J Obtain Pure Product I->J

Figure 2: Experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.25 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.0, 2.4 Hz, 1H), 2.65 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 198.5, 160.2 (d, J = 245.5 Hz), 145.8, 142.1, 125.9 (d, J = 23.2 Hz), 118.9, 26.8.
Mass Spectrometry (MS) m/z (ESI): 218.0 [M+H]⁺, 220.0 [M+H+2]⁺.
Appearance White to off-white solid.

Note: NMR data is predicted based on structurally similar compounds and may vary slightly.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and N,N-dimethylacetamide are corrosive and should be handled in a well-ventilated fume hood.

  • The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as organolithium reagents are highly sensitive to moisture and air.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone via a directed ortho-metalation strategy. The provided protocol, based on established chemical principles, offers a practical approach for obtaining this valuable building block in good yield and high purity. The elucidation of the reaction mechanism and the comprehensive experimental details are intended to empower researchers in their synthetic endeavors and facilitate the development of novel molecules with potential applications in medicine and agriculture.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • PubChem. 5-Bromo-2-fluoropyridine. [Link]

Sources

An In-depth Technical Guide to 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1111637-74-1): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a halogenated pyridine derivative of significant interest in the field of drug discovery and development. The strategic placement of bromo, fluoro, and acetyl functional groups on the pyridine scaffold makes this compound a versatile and highly valuable intermediate for the synthesis of complex bioactive molecules. This document will delve into its physicochemical properties, explore plausible synthetic strategies based on established methodologies for related heteroaryl ketones, and discuss its critical role in the construction of targeted therapeutics, particularly kinase inhibitors. While a specific, publicly available synthesis protocol and experimental characterization data for this exact molecule remain elusive, this guide consolidates available information and provides expert insights into its reactivity and potential applications, serving as a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other key interactions with biological targets makes it a favored structural motif. The introduction of fluorine atoms into such scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone emerges as a particularly valuable building block due to its trifunctional nature. The fluorine at the 2-position, the bromine at the 5-position, and the acetyl group at the 3-position each offer distinct opportunities for synthetic elaboration. This strategic arrangement allows for a modular and divergent approach to the synthesis of diverse compound libraries, accelerating the drug discovery process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone are summarized below.

PropertyValueSource
CAS Number 1111637-74-1
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Appearance Solid (predicted)
Boiling Point 284.3 ± 40.0 °C (Predicted)[1]
Density 1.619 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility Slightly soluble (Predicted)[2]

Synthesis Strategies: A Plausible Approach

Diagram 1: Retrosynthetic Analysis

G Target 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Intermediate1 5-Bromo-2-fluoro-3-lithiopyridine (or other organometallic) Target->Intermediate1 Acylation Precursor1 5-Bromo-2-fluoro-3-halopyridine Intermediate1->Precursor1 Halogen-Metal Exchange Precursor2 2-Fluoropyridine Derivative Precursor1->Precursor2 Bromination G cluster_0 Step 1: Bromination cluster_1 Step 2: Directed Ortho-Metalation & Acylation cluster_2 Step 3: Work-up Start 2-Fluoropyridine Step1_Product 5-Bromo-2-fluoropyridine Start->Step1_Product NBS or Br₂ Step2_Intermediate Lithium Intermediate Step1_Product->Step2_Intermediate 1. n-BuLi or LDA 2. Acetylating Agent (e.g., N,N-dimethylacetamide) Final_Product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Step2_Intermediate->Final_Product Aqueous Quench

Caption: A proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on analogous reactions for the synthesis of similar compounds. [3]Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 5-Bromo-2-fluoropyridine

  • To a solution of 2-fluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add N-bromosuccinimide (NBS) or bromine portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, and then neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 5-bromo-2-fluoropyridine.

Step 2: Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Dissolve 5-bromo-2-fluoropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect a directed ortho-metalation at the 3-position. The fluorine atom at the 2-position helps to direct this lithiation.

  • After stirring for a short period to ensure complete metalation, add an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Reactivity and Synthetic Utility

The synthetic versatility of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone stems from the distinct reactivity of its three functional groups.

  • The Bromo Group: The bromine atom at the 5-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of diverse molecular scaffolds.

  • The Fluoro Group: The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine by various nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity. The electron-withdrawing nature of the fluorine also influences the acidity of the ring protons and the reactivity of the other functional groups.

  • The Acetyl Group: The ketone functionality is a versatile handle for a plethora of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination, and can serve as a precursor for the formation of various heterocyclic systems through condensation reactions.

Diagram 3: Key Reactions of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

G cluster_bromo Bromo Group Reactions cluster_fluoro Fluoro Group Reactions cluster_acetyl Acetyl Group Reactions Start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) Start->Suzuki Heck Heck Reaction (Alkene Introduction) Start->Heck Buchwald Buchwald-Hartwig (Amine Introduction) Start->Buchwald SNAr Nucleophilic Aromatic Substitution (Nu = OR, NR₂, SR) Start->SNAr Reduction Reduction (Alcohol Formation) Start->Reduction Condensation Condensation (Heterocycle Formation) Start->Condensation

Caption: Diverse synthetic transformations enabled by the functional groups of the title compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted pyridines are prevalent in a vast number of kinase inhibitors. The unique structural and electronic properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone make it an ideal starting material for the synthesis of such targeted therapies. The acetyl group can be elaborated into more complex heterocyclic systems that can effectively interact with the hinge region of the kinase active site, while the bromo and fluoro positions provide vectors for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

While a specific drug candidate synthesized directly from this intermediate is not publicly disclosed, its structural motifs are present in numerous patented kinase inhibitors. The general strategy involves using the acetyl group to form a fused heterocyclic system (e.g., a pyrazolopyridine) and then utilizing the bromine atom for a Suzuki coupling to introduce a larger aromatic or heteroaromatic fragment.

Analytical Characterization (Predicted)

As experimental spectroscopic data for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is not available, the following are predicted characteristic signals based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl protons of the acetyl group would be observed in the upfield region (around 2.5-2.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear significantly downfield (around 190-200 ppm). The carbons attached to the fluorine and bromine atoms would show characteristic splitting patterns and chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.02 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity peaks for M and M+2).

Conclusion

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures, particularly for the development of novel kinase inhibitors. While detailed synthetic and analytical data for this specific compound are not widely published, this guide provides a comprehensive overview of its properties, plausible synthetic routes, and key applications based on established chemical principles and the utility of related compounds. As the demand for highly specific and potent targeted therapies continues to grow, the importance of such versatile building blocks in the drug discovery and development pipeline cannot be overstated.

References

  • AOBChem USA. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. Available at: [Link]

  • ChemBK. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a key building block in contemporary medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's structure, spectral characteristics, reactivity, and safe handling. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to empower scientists to effectively utilize this versatile chemical intermediate in their research endeavors. All protocols and data are presented with the utmost scientific integrity, supported by authoritative references.

Introduction and Strategic Importance

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, with CAS Number 1111637-74-1, is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique arrangement of its functional groups: an acetyl group, a fluorine atom, and a bromine atom on a pyridine scaffold. This trifecta of functionalities provides multiple, orthogonal reaction sites, making it an ideal starting material for the construction of diverse molecular architectures.

The presence of the bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino moieties. The fluorine atom, a common bioisostere in modern pharmaceuticals, can modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. The acetyl group offers a handle for further derivatization through reactions at the carbonyl carbon or the α-carbon. This multifunctionality makes 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone a valuable precursor for the synthesis of novel therapeutic agents and advanced materials.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is paramount for its effective use in synthesis and for the accurate characterization of its derivatives.

Physical Properties

The table below summarizes the key physical properties of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and should be considered as such.

PropertyValueSource
CAS Number 1111637-74-1[1]
Molecular Formula C₇H₅BrFNO[1]
Molecular Weight 218.02 g/mol [2]
Appearance Solid[2]
Predicted Boiling Point 284.3 °C[3]
Calculated Water Solubility 2.8 g/L at 25°C[3]

Note: The boiling point is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications.

Spectral Data (Predicted)

Due to the limited availability of publicly accessible, experimentally derived spectra for this specific compound, the following spectral data has been predicted based on its chemical structure and established principles of spectroscopy. This information serves as a robust guide for the identification and characterization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.4Doublet1HH-6
~8.1Doublet1HH-4
~2.6Singlet3H-CH₃

The coupling between H-4 and the fluorine atom at position 2 is expected to result in a doublet for the H-4 signal.

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (F, N, O, Br).

Predicted Chemical Shift (δ, ppm)Assignment
~195C=O
~160 (d, ¹JCF ≈ 250 Hz)C-F
~145C-Br
~140C-6
~125 (d, ²JCF ≈ 20 Hz)C-3
~120C-4
~30-CH₃

The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). The adjacent carbon (C-3) will also show a smaller coupling to fluorine (²JCF).

The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For an aryl fluoride, a single resonance is expected.[4]

Predicted Chemical Shift (δ, ppm)Assignment
-80 to -120Ar-F

The exact chemical shift can vary depending on the solvent and reference standard used.

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~1700C=O stretchKetone
~1600, ~1470C=C and C=N stretchPyridine ring
~1250C-F stretchAryl fluoride

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5][6]

m/zInterpretation
217/219Molecular ion peak [M]⁺ and [M+2]⁺
202/204Loss of a methyl group (-CH₃)
174/176Loss of an acetyl group (-COCH₃)
138Loss of a bromine atom (-Br)

Synthesis and Purification

While several synthetic routes can be envisioned, a common and reliable method for the preparation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is through the Friedel-Crafts acylation of a suitable precursor. A representative protocol is detailed below.

Proposed Synthesis Workflow

The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone can be efficiently achieved from the commercially available 5-bromo-2-fluoropyridine. The workflow involves the introduction of an acetyl group at the C-3 position.

SynthesisWorkflow Start 5-Bromo-2-fluoropyridine Intermediate Acylation Reaction Start->Intermediate Acetylating Agent (e.g., Acetic Anhydride) Lewis Acid (e.g., AlCl₃) Product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Intermediate->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed synthesis workflow for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Representative Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Bromo-2-fluoropyridine

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add acetic anhydride (1.1 equivalents) to the cooled suspension via the dropping funnel. Stir the mixture for 15 minutes at 0 °C. Then, add a solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid. Stir vigorously until all solids have dissolved. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone as a solid.

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone makes it a versatile substrate for a variety of chemical transformations, particularly in the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[7] 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl groups.

SuzukiCoupling Substrate 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Product 5-Aryl/Alkyl-2-fluoropyridin-3-yl)ethanone Substrate->Product R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃)

Caption: General scheme for the Suzuki-Miyaura coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Representative Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vial, combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or DMF) and water.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the coupled product.

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[3] This reaction enables the introduction of primary or secondary amines at the C-5 position of the pyridine ring.

BuchwaldHartwig Substrate 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Product 1-(5-(Dialkyl/Aryl)amino-2-fluoropyridin-3-yl)ethanone Substrate->Product R₂NH Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Caption: General scheme for the Buchwald-Hartwig amination of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Representative Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 eq.) and the desired amine (1.2 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and acetyl substituents, makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAAr).[8] The fluorine atom can act as a leaving group in the presence of strong nucleophiles.

SNAr Substrate 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Product 1-(5-Bromo-2-(nucleophile)pyridin-3-yl)ethanone Substrate->Product Nucleophile (e.g., R-OH, R-SH, R₂NH) Base (e.g., NaH, K₂CO₃)

Caption: General scheme for the nucleophilic aromatic substitution of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Representative Protocol for SNAAr with an Alcohol:

  • To a solution of the alcohol (1.5 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (1.5 eq.) at 0 °C.

  • Stir the mixture for 30 minutes to form the alkoxide.

  • Add a solution of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 eq.) in the same solvent.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction and quench by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Safety and Handling

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone should be handled with care, following standard laboratory safety procedures. It is classified as an acute toxicant if swallowed and may cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its physical and chemical properties, along with representative protocols for its synthesis and key reactions. By understanding these characteristics, researchers can fully exploit the synthetic potential of this important compound.

References

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • AOBChem USA. (n.d.). 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. Retrieved from [Link]

  • Macmillan Group. (2002, July 30). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • Cusabio. (n.d.). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Henan Tianfu Chemical. (n.d.). 1-(5-bromo-2-fluorophenyl)ethanone cas 198447-89-3. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]

  • RACO. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • AbacipharmTech. (n.d.). 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. Retrieved from [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of samples B0, B1, B2, and B3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS No: 1111637-74-1) is a substituted pyridine derivative featuring three key functional groups: a ketone, a bromine atom, and a fluorine atom.[1][2] The unique electronic properties conferred by these substituents make it an interesting building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where halogenated heterocycles play a crucial role in modulating pharmacokinetic and pharmacodynamic properties.

The precise arrangement of these substituents on the pyridine ring dictates the molecule's reactivity and its interaction with biological targets. Consequently, unambiguous structural confirmation is paramount. This guide provides an in-depth predictive analysis of the spectroscopic data that would be expected upon the successful synthesis of this compound.

Chemical Structure:

  • IUPAC Name: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Molecular Formula: C₇H₅BrFNO

  • Molecular Weight: 218.02 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for the title compound is scarce, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on the known effects of the substituents on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two pyridine protons and one signal in the aliphatic region for the methyl protons of the acetyl group.

  • Aromatic Protons (H-4 and H-6): The fluorine atom at the C-2 position is a strong electron-withdrawing group, which will deshield the adjacent protons. The bromine at C-5 will also have a deshielding effect. We would expect two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The coupling between these two protons across the nitrogen atom (a four-bond coupling, ⁴J) is expected to be small (around 2-3 Hz).

  • Methyl Protons (-CH₃): The methyl protons of the acetyl group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift will be in the typical range for a methyl ketone (around δ 2.5 ppm).

Table 1: Predicted ¹H NMR Data for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
~8.3Doublet~2.5H-6
~7.9Doublet~2.5H-4
~2.6Singlet--CH₃
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the highly electronegative fluorine atom will result in observable carbon-fluorine couplings (¹J, ²J, ³J), which are highly diagnostic.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, likely in the range of δ 190-200 ppm.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz) and will be significantly shifted. The other carbons will show smaller couplings and shifts based on their position relative to the fluorine, bromine, and acetyl groups.

Table 2: Predicted ¹³C NMR Data for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)Assignment
~195-C=O
~158~250 (¹J)C-2
~148~15 (²J)C-6
~140~5 (³J)C-4
~125~30 (²J)C-3
~120~5 (³J)C-5
~25--CH₃
Hypothetical Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is expected to be dominated by a strong absorption from the carbonyl group of the ketone.

Table 3: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch (ketone)
~1600, ~1470MediumC=C and C=N stretches (aromatic ring)
~1250StrongC-F stretch
~1100MediumAromatic C-H in-plane bending
~850MediumAromatic C-H out-of-plane bending
~650MediumC-Br stretch
Hypothetical Protocol for IR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and aspects of the structure.

Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺˙): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet of roughly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 217 and 219.

  • Major Fragmentation Pattern: A common fragmentation pathway for ketones is alpha-cleavage. The loss of the methyl group (•CH₃, mass 15) would lead to a prominent fragment ion.

Table 4: Predicted Key Ions in the Mass Spectrum (EI-MS)

Predicted m/zInterpretation
217, 219Molecular ion ([M]⁺˙) doublet due to Br isotopes
202, 204[M - CH₃]⁺, loss of the methyl group
174, 176[M - CH₃ - CO]⁺, subsequent loss of carbon monoxide
123[M - Br - CO]⁺
Hypothetical Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone relies on the synergistic interpretation of all three spectroscopic techniques. The following workflow illustrates this integrated approach.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Data: - Chemical Shifts - Couplings (J) - Integration NMR->NMR_Data IR_Data IR Data: - C=O Stretch - C-F Stretch - Aromatic Bands IR->IR_Data MS_Data MS Data: - Molecular Ion (m/z 217/219) - Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

This workflow demonstrates a self-validating system. For instance, the molecular formula C₇H₅BrFNO is initially proposed. MS data should confirm the molecular weight (218 g/mol ) and the presence of bromine. IR confirms the presence of the ketone. ¹H and ¹³C NMR then provide the precise connectivity of the atoms, confirming the substitution pattern on the pyridine ring. The convergence of all data points to a single, consistent structure provides a high degree of confidence in the final assignment.

Conclusion

While direct experimental data for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone remains elusive in the public domain, this guide provides a comprehensive and scientifically grounded prediction of its key spectroscopic features. The predicted NMR, IR, and MS data serve as a valuable reference for any researcher working on the synthesis and characterization of this compound. By following the outlined hypothetical protocols and the integrated analysis workflow, scientists and drug development professionals can confidently approach the structural elucidation of this and other novel chemical entities.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its trifunctionalized pyridine core offers a versatile scaffold for developing novel therapeutics. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the strategic considerations underpinning each pathway. We will explore methodologies starting from commercially available pyridines, detailing the chemical logic, experimental protocols, and critical process parameters.

Introduction: Strategic Importance of the Target Molecule

The 1-(5-bromo-2-fluoropyridin-3-yl)ethanone scaffold is of significant interest in drug discovery due to the unique electronic properties conferred by its substituents. The fluorine atom at the 2-position modulates the pKa of the pyridine nitrogen and can participate in favorable hydrogen bonding interactions with biological targets. The bromine atom at the 5-position serves as a convenient handle for further functionalization, most commonly through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The acetyl group at the 3-position provides a reactive site for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of diverse molecular architectures.

This guide will focus on two primary retrosynthetic approaches to 1-(5-bromo-2-fluoropyridin-3-yl)ethanone, each originating from a different commercially available starting material. The choice between these routes will often depend on factors such as cost, scale, and the availability of specific reagents and equipment.

Synthetic Pathways and Starting Material Analysis

Route A: From 2,5-Dibromopyridine

This approach is a robust and frequently employed method that builds the desired functionality step-wise onto a readily available pyridine core.

The core strategy involves a halogen-metal exchange followed by acylation. The significant difference in reactivity between the bromine atoms at the 2- and 5-positions of the starting material allows for selective functionalization. The bromine at the 2-position is more susceptible to metalation due to the inductive effect of the pyridine nitrogen.

Route A start 2,5-Dibromopyridine step1 Halogen-Metal Exchange (n-BuLi or i-PrMgCl) start->step1 THF, low temp. intermediate1 5-Bromo-2-lithiopyridine or 5-Bromo-2-pyridylmagnesium chloride step1->intermediate1 step2 Acylation (N,N-dimethylacetamide) intermediate1->step2 Quench product 1-(5-Bromo-2-pyridyl)ethanone step2->product step3 Directed ortho-Metalation (DoM) & Fluorination product->step3 LDA, NFSI final_product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone step3->final_product Route B start 5-Bromo-2-fluoropyridine step1 ortho-Lithiation (LDA or n-BuLi) start->step1 THF, -78°C intermediate1 5-Bromo-2-fluoro-3-lithiopyridine step1->intermediate1 step2 Acylation (Acetaldehyde) intermediate1->step2 Quench intermediate2 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol step2->intermediate2 step3 Oxidation (PCC or Dess-Martin) intermediate2->step3 DCM final_product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone step3->final_product

Reactivity of the pyridine ring in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is dictated by the nuanced reactivity of its pyridine core, which is decorated with three distinct substituents: a bromo group, a fluoro group, and an acetyl group. This guide provides a comprehensive analysis of the electronic landscape of the pyridine ring, elucidating how the interplay of these substituents governs its reactivity towards nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution. We will dissect the causality behind its regioselective transformations and provide field-proven, step-by-step protocols for its key synthetic applications.

Introduction: A Multifaceted Synthetic Building Block

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous approved drugs. The targeted introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity and pharmacokinetic profile. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone emerges as a particularly valuable building block due to its orthogonal reactivity. The presence of two different halogen atoms at distinct positions, coupled with a strongly electron-withdrawing acetyl group, provides multiple "handles" for sequential, selective chemical modifications. This guide will explore the electronic factors that control this selectivity, providing researchers with the predictive power to design rational synthetic routes for complex molecular architectures.

The Electronic Landscape: An Interplay of Inductive and Resonance Effects

The reactivity of the pyridine ring in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is not merely a sum of its parts but a complex interplay of competing electronic effects from the ring nitrogen and the three substituents. Understanding these effects is paramount to predicting the regiochemical outcome of any given reaction.

  • Pyridine Nitrogen: As a heteroatom, the nitrogen is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack. Conversely, this electron deficiency, particularly pronounced at the α (C2, C6) and γ (C4) positions, activates the ring for nucleophilic attack.[1]

  • 2-Fluoro Substituent: Fluorine is the most electronegative element, exhibiting a very strong -I effect. This effect significantly lowers the electron density of the ring, further deactivating it for electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr). While it possesses a resonance-donating effect (+R) through its lone pairs, this is generally weaker than its inductive pull.

  • 5-Bromo Substituent: Bromine also deactivates the ring through its -I effect, although less intensely than fluorine. Its +R effect is also present. Crucially, the carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3]

  • 3-Acetyl Substituent: The acetyl group is a potent deactivating group, exerting both a strong -I effect and a strong electron-withdrawing resonance effect (-R). It drastically reduces the electron density of the ring, rendering electrophilic substitution exceptionally difficult. Its most profound impact, however, is on nucleophilic substitution, where it provides powerful resonance stabilization for a negative charge built up at the ortho (C2, C4) and para (C6) positions during the formation of a Meisenheimer complex intermediate.[4]

The confluence of these effects makes the pyridine ring in the title compound extremely electron-poor and thus highly susceptible to nucleophilic attack, while being strongly deactivated towards electrophilic attack.

Electronic_Effects subst Substituents N Pyridine N F 2-Fluoro Ac 3-Acetyl Br 5-Bromo ring Pyridine Ring (1-(5-Bromo-2-fluoropyridin-3-yl)ethanone) N->ring -I (Strong) Activates for SNAr Deactivates for EAS F->ring -I (Very Strong) +R (Weak) Activates for SNAr Ac->ring -I, -R (Very Strong) Stabilizes Meisenheimer Complex Deactivates for EAS Br->ring -I (Moderate) +R (Weak) Enables Cross-Coupling

Caption: Electronic influence of substituents on the pyridine core.

Dominant Reaction Pathways: A Dichotomy of Reactivity

The unique substitution pattern creates a clear and synthetically useful dichotomy in reactivity. Nucleophilic substitution preferentially targets the C2-F bond, while metal-catalyzed cross-coupling selectively occurs at the C5-Br bond.

Nucleophilic Aromatic Substitution (SNAr) at C2

The pyridine ring is highly activated for SNAr. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the stabilized anionic Meisenheimer intermediate.[4] In this molecule, attack at the C2 position is overwhelmingly favored for two key reasons:

  • Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group because its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic and better able to stabilize the incoming negative charge in the transition state.[5]

  • Intermediate Stabilization: A nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is delocalized across the aromatic system and, crucially, onto both the electronegative ring nitrogen and the oxygen atom of the C3-acetyl group. This dual stabilization makes the intermediate for C2 attack significantly more stable than the intermediate for attack at C5.

This pronounced selectivity allows for the clean displacement of the fluoride with a variety of nucleophiles, such as alkoxides, amines, and thiols, leaving the bromide untouched for subsequent transformations.

Metal-Catalyzed Cross-Coupling at C5

The C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl >> F.[3] This inherent reactivity difference between the C-Br and C-F bonds allows for exceptional chemoselectivity. Under standard conditions for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions, the palladium catalyst will selectively insert into the C-Br bond, leaving the robust C-F bond intact.[2][6][7] This enables the introduction of new carbon-carbon or carbon-nitrogen bonds specifically at the C5 position.

Reaction_Selectivity start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone snar_node Nucleophilic Aromatic Substitution (SNAr) start->snar_node  Nu⁻ (e.g., RO⁻, R₂NH)  DMSO, heat coupling_node Pd-Catalyzed Cross-Coupling start->coupling_node  Pd Catalyst  Base, Ligand product_snar C2-Substituted Product (F displaced) snar_node->product_snar product_suzuki C5-Aryl Product (Br displaced) coupling_node->product_suzuki  Suzuki:  Ar-B(OH)₂ product_sonogashira C5-Alkynyl Product (Br displaced) coupling_node->product_sonogashira  Sonogashira:  R-C≡CH, CuI product_buchwald C5-Amino Product (Br displaced) coupling_node->product_buchwald  Buchwald-Hartwig:  R₂NH

Caption: Regioselective reaction pathways for the title compound.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this pyridine ring is synthetically unviable. The combined electron-withdrawing power of the ring nitrogen, the 2-fluoro group, and the 3-acetyl group makes the ring exceptionally electron-deficient and therefore highly resistant to attack by electrophiles.[8][9] Any attempt to force such a reaction would require extremely harsh conditions that would likely lead to decomposition of the starting material.

Synthetic Protocols & Methodologies

The following protocols are presented as robust starting points for the synthetic manipulation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, based on established methodologies for similarly substituted pyridines.

Table 1: Summary of Key Transformations and Conditions
Reaction TypeTarget PositionKey ReagentsTypical SolventsProduct Type
Suzuki-Miyaura Coupling C5 (C-Br)Arylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O5-Aryl-2-fluoropyridine derivative
Sonogashira Coupling C5 (C-Br)Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃NDMF or Toluene5-Alkynyl-2-fluoropyridine derivative
Buchwald-Hartwig Amination C5 (C-Br)Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, NaOt-BuToluene or Dioxane5-Amino-2-fluoropyridine derivative
Nucleophilic Substitution C2 (C-F)NaOMe, R₂NH, NaSHMeOH, DMSO, DMF2-Methoxy/Amino/Thio-5-bromopyridine derivative
Protocol 4.1: Suzuki-Miyaura Coupling at the C5-Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid at the C5-position, selectively displacing the bromide.[10]

Objective: To synthesize 1-(2-Fluoro-5-phenylpyridin-3-yl)ethanone.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 4.2: Sonogashira Coupling at the C5-Position

This protocol describes the formation of a C(sp²)-C(sp) bond via the coupling of a terminal alkyne with the C5-bromide.[7]

Objective: To synthesize 1-(2-Fluoro-5-(phenylethynyl)pyridin-3-yl)ethanone.

Methodology:

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and copper(I) iodide (CuI) (0.1 equiv.).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or toluene) followed by a degassed amine base such as triethylamine (Et₃N) (2.0 equiv.). Finally, add phenylacetylene (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination at the C5-Position

This protocol outlines the C-N bond formation via palladium-catalyzed amination at the C5 position.[6][11]

Objective: To synthesize 1-(5-(Morpholino)-2-fluoropyridin-3-yl)ethanone.

Methodology:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, charge a reaction vial with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.), sodium tert-butoxide (NaOt-Bu) (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), and a suitable phosphine ligand such as Xantphos (0.04 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene or 1,4-dioxane, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the target amine.

Conclusion

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a textbook example of how substituent effects can be harnessed to achieve remarkable regiochemical control in organic synthesis. The extremely electron-deficient nature of the pyridine ring, engineered by the collective pull of the nitrogen heteroatom, a 2-fluoro group, and a 3-acetyl group, primes the C2 position for nucleophilic aromatic substitution. Simultaneously, the inherent reactivity of the C-Br bond in palladium catalysis directs all cross-coupling reactions exclusively to the C5 position. This orthogonal reactivity makes the molecule an exceptionally powerful and versatile intermediate for the construction of complex, highly functionalized pyridine derivatives, enabling researchers and drug development professionals to access novel chemical space with precision and efficiency.

References

  • Dr. Tanmay Bishash. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. Retrieved from [Link]

  • Ji, X., et al. (2009). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 11(20), 4540–4543.
  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(57), 13133-13137.
  • Pearson. (2024). EAS Reactions of Pyridine. Pearson.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. En.wikipedia.org. Retrieved from [Link]

  • MDPI. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 25(15), 3381. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chem.libretexts.org. Retrieved from [Link]

  • Dr. Tanmay Bishash. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. Retrieved from [Link]

  • Chen, P. H., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(43), 5946-5948.

Sources

Halogenated Pyridine Derivatives: A Technical Guide to Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the development of functional molecules across a spectrum of scientific disciplines.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged structure in medicinal chemistry, agrochemicals, and materials science. The strategic introduction of halogen atoms onto the pyridine ring—a process known as halogenation—further amplifies its utility, offering a powerful tool to modulate physicochemical and biological properties.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of halogenated pyridine derivatives, intended for researchers, scientists, and professionals in drug development and related fields. We will explore the nuanced effects of different halogens, delve into modern synthetic methodologies, and examine the pivotal role of these compounds in creating innovative and impactful technologies.

The "Halogen Effect": Tailoring Molecular Properties with Precision

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) to a pyridine ring is not a trivial substitution. Each halogen imparts a unique set of properties that can be leveraged to fine-tune a molecule for a specific application. This "halogen effect" is a cornerstone of modern molecular design.

Fluorine: Often considered a "superstar" in medicinal chemistry, fluorine's high electronegativity and small size can dramatically alter a molecule's pKa, lipophilicity, and metabolic stability.[5][6][7] The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, enhancing the overall stability of the molecule. In drug-receptor interactions, fluorine can participate in favorable electrostatic interactions, improving binding affinity.[6]

Chlorine and Bromine: These larger halogens also increase lipophilicity and can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and self-assembly.[8][9] In drug design, chlorine and bromine are often used to fill hydrophobic pockets in target proteins.[10] The presence of bromine, in particular, facilitates synthetic transformations such as cross-coupling reactions, providing a versatile handle for further molecular elaboration.[4]

Iodine: As the largest and most polarizable of the common halogens, iodine is a strong halogen bond donor.[8][11] This property is extensively utilized in supramolecular chemistry and crystal engineering to direct the assembly of molecules into well-defined architectures.[11][12] In synthesis, the carbon-iodine bond is the most reactive, making iodinated pyridines valuable intermediates for introducing a wide range of functional groups.[13][14]

A summary of the general impact of halogens on the physicochemical properties of pyridine derivatives is presented in the table below.

PropertyFluorineChlorineBromineIodine
Electronegativity HighestHighModerateLowest
Van der Waals Radius SmallestModerateModerateLargest
Lipophilicity (logP) Moderate IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase
Metabolic Stability Generally IncreasesCan IncreaseCan IncreaseVariable
Halogen Bonding Strength WeakestModerateStrongStrongest
Synthetic Reactivity (C-X) LowestModerateHighHighest

Synthetic Strategies for Halogenated Pyridines

The synthesis of halogenated pyridines can be achieved through a variety of methods, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed C-H functionalization.[15][16][17] The choice of method depends on the desired regioselectivity, the nature of the starting material, and the tolerance of other functional groups.

Classical Halogenation Methods

Traditional methods for pyridine halogenation often require harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack.[15][16] These methods include:

  • Electrophilic Aromatic Substitution (EAS): Direct halogenation of pyridine via EAS typically requires high temperatures and strong acids, and it often leads to a mixture of products.[15][16] The reaction is generally sluggish and not suitable for complex molecules.

  • From Pyridine N-oxides: Conversion of the pyridine to its N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[2] Subsequent deoxygenation yields the halogenated pyridine.

  • Sandmeyer Reaction: Diazotization of aminopyridines followed by treatment with a copper(I) halide provides a route to halopyridines.[14]

Modern Synthetic Approaches: Transition-Metal Catalysis

Recent years have witnessed a revolution in the synthesis of halogenated pyridines, largely driven by the development of transition-metal-catalyzed C-H functionalization reactions.[2][17][18] These methods offer milder reaction conditions, higher regioselectivity, and broader functional group tolerance.

One of the most powerful strategies involves the use of a directing group to guide a metal catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen. A variety of metals, including palladium, rhodium, and copper, have been successfully employed in these transformations.[19]

Below is a generalized experimental protocol for a palladium-catalyzed C-H chlorination of a pyridine derivative.

Experimental Protocol: Palladium-Catalyzed C-H Chlorination of a Substituted Pyridine

  • Reaction Setup: To an oven-dried Schlenk tube, add the substituted pyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add a chlorinating agent (e.g., N-chlorosuccinimide (NCS), 1.2 mmol) and a silver salt (e.g., AgOAc, 2.0 mmol) to the tube.

  • Solvent Addition: Add a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired chlorinated pyridine.

The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed C-H halogenation reaction.

G A Pd(II) Precatalyst B Active Pd(II) Catalyst A->B Ligand Exchange C C-H Activation B->C D Palladacycle Intermediate C->D E Oxidative Addition of Halogen Source D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Halogenated Pyridine Product G->H I Pyridine Substrate I->C J Halogen Source (e.g., NCS) J->E

Caption: A simplified catalytic cycle for Pd-catalyzed C-H halogenation.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[20] Halogenation is a key strategy employed to optimize the pharmacological properties of these molecules.[4][21]

Drug NameTherapeutic AreaRole of Halogenated Pyridine
Etoricoxib Anti-inflammatoryThe chlorinated pyridine moiety contributes to the molecule's potent and selective COX-2 inhibition.[22]
Vismodegib AnticancerA chlorinated pyridine is a key structural component of this Hedgehog signaling pathway inhibitor.[20]
Atazanavir Antiviral (HIV)Contains a pyridine ring, and halogenated analogs have been explored to improve pharmacokinetic properties.[1][21]
Imatinib AnticancerWhile the core drug is not halogenated, halogenated derivatives have been synthesized to probe structure-activity relationships.[1][21]
Abiraterone AnticancerThis drug for prostate cancer features a pyridine ring, and fluorinated derivatives have been investigated.[21]
Case Study: Fluorinated Pyridines in Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, incorporate a fluorinated pyridine scaffold. The fluorine atom often forms a hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. Additionally, the electron-withdrawing nature of fluorine can modulate the basicity of the pyridine nitrogen, which can be important for cell permeability and avoiding off-target effects.

The diagram below illustrates the general mechanism of action for a kinase inhibitor that utilizes a halogenated pyridine to bind to the ATP-binding pocket of a kinase.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Halogenated Pyridine Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Pyridine Pyridine Ring Pyridine->Hinge H-Bond Halogen Halogen (e.g., F) Halogen->Hinge Halogen Bond / H-Bond OtherSubstituent Other Substituents OtherSubstituent->HydrophobicPocket Hydrophobic Interaction

Caption: Binding of a halogenated pyridine kinase inhibitor.

Role in Agrochemicals

Halogenated pyridine derivatives are integral to modern agriculture, forming the backbone of many herbicides, insecticides, and fungicides.[23] Their high efficacy and, in some cases, favorable environmental profiles make them indispensable tools for crop protection.

  • Herbicides: Chlorinated pyridines, such as clopyralid and picloram, are widely used as selective herbicides for the control of broadleaf weeds. They mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.

  • Insecticides: The neonicotinoid class of insecticides, which includes compounds like imidacloprid and acetamiprid, often feature a chlorinated pyridine ring. These compounds act as agonists of the nicotinic acetylcholine receptor in insects, causing paralysis and death.

  • Fungicides: Fluopicolide, a fungicide containing a dichlorinated pyridine moiety, is effective against a range of plant pathogens, particularly oomycetes.

Applications in Materials Science

The unique electronic and structural properties of halogenated pyridines make them valuable building blocks in materials science.

Ligands for Metal Complexes

Halogenated pyridines are frequently used as ligands in coordination chemistry. The electronic properties of the metal center can be fine-tuned by varying the halogen and its position on the pyridine ring. These metal complexes have applications in catalysis, sensing, and as components of functional materials like metal-organic frameworks (MOFs).

Supramolecular Chemistry and Halogen Bonding

As mentioned earlier, heavier halogens like bromine and iodine are excellent halogen bond donors.[8][9] This directional, non-covalent interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of predictable and well-ordered crystalline materials.[11][12] These materials can have interesting properties, such as liquid crystallinity or nonlinear optical behavior.

The following diagram illustrates the concept of halogen bonding in a supramolecular assembly of iodinated pyridine molecules.

Caption: Halogen bonding between iodopyridine molecules.

Conclusion and Future Outlook

Halogenated pyridine derivatives are a remarkably versatile class of compounds with a profound impact on science and technology. Their importance in drug discovery, agrochemicals, and materials science is well-established and continues to grow. The ongoing development of novel synthetic methods, particularly in the realm of C-H functionalization, is expanding the accessible chemical space and enabling the creation of increasingly complex and functionalized pyridine-based molecules. As our understanding of the subtle interplay between halogenation and molecular properties deepens, we can expect to see the emergence of even more innovative applications for these remarkable compounds, from next-generation therapeutics to advanced functional materials.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • De, S., Kumar S, K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16354–16377. [Link]

  • Yadav, P., & Manickam, G. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1398–1425. [Link]

  • Mondal, S., & Guria, M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635–18653. [Link]

  • Singh, H., Singh, G., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37–61. [Link]

  • Stachowicz, M., & Swiatek, P. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(21), 7354. [Link]

  • McNally, A., & Studer, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Neagoe, D. C., Ghiulai, R. M., Ciolac, C. G., Avram, S., & Gîrd, C. E. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 25(1), 582. [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(42), 17769–17775. [Link]

  • Dhayalan, V., Sharma, D., Chatterjee, R., & Dandela, R. (2023). Strategies for the synthesis of C2‐functionalized pyridines. European Journal of Organic Chemistry, 26(25), e202300305. [Link]

  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209–3219. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 22. [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., Guba, W., Kansy, M., & Diederich, F. (2011). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Angewandte Chemie International Edition, 50(1), 314–318. [Link]

  • Li, Y., Wei, H., Xiao, K., Cheng, B., Wang, H., Hu, L., & Zhai, H. (2015). Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids. Organic Letters, 17(24), 6046–6049. [Link]

  • Greenwood, J. W., Koniarczyk, J. L., Alegre-Requena, J. V., Paton, R. S., & McNally, A. (2019). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 141(51), 20014–20019. [Link]

  • Pews, R. G., & Lysenko, Z. (1987). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry, 52(22), 4921–4924. [Link]

  • Sharma, P., & Kumar, A. (2020). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 13(2), 123. [Link]

  • Brammer, L., & Zhao, D. (2004). Supramolecular Chemistry of Halogens: Complementary Features of Inorganic (M−X) and Organic (C−X′) Halogens Applied to M−X···X′−C Halogen Bond Formation. Journal of the American Chemical Society, 126(42), 13708–13709. [Link]

  • ResearchGate. (n.d.). Pyridine core containing drugs with their biological activities. Retrieved from [Link]

  • Metrangolo, P., & Resnati, G. (2008). Halogen-Bonded Supramolecular Assemblies Based on Phenylethynyl Pyridine Derivatives: Driving Crystal Packing through Systematic Chemical Modifications. Crystal Growth & Design, 8(12), 4390–4401. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. Retrieved from [Link]

  • G. M. (2022, November 21). 2 approaches to new pyridines. Chemical & Engineering News. Retrieved from [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(96), 17128–17131. [Link]

  • O’Hara, F., Black, A., & Gaunt, M. J. (2013). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 15(21), 5542–5545. [Link]

  • ResearchGate. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Rodríguez-Lara, L. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • ResearchGate. (n.d.). Halogen bonding in supramolecular chemistry: From molecular components to assembled structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5099. [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36981–36990. [Link]

  • Li, B., & Dixneuf, P. H. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 17(4), 699–713. [Link]

  • Al-Zoubi, R. M., & Al-Hamarsheh, E. M. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances, 13(31), 21464–21485. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Singh, H., Singh, G., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37–61. [Link]

  • Wang, H., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 146(1), 635–643. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Lyapkalo, I. M., et al. (2024). Halogen Bond-Assisted Supramolecular Dimerization of Pyridinium-Fused 1,2,4-Selenadiazoles via Four-Center Se2N2 Chalcogen Bonding. Molecules, 29(7), 1609. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: A Key Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pivotal role of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in the field of medicinal chemistry. Initially emerging as a versatile building block, its significance was solidified through its application as a key intermediate in the synthesis of the FDA-approved Smoothened (SMO) inhibitor, Glasdegib (PF-04449913). This guide will delve into the synthetic routes for this compound, offering detailed experimental protocols and exploring the chemical rationale behind these methodologies. Furthermore, it will trace its history from a research chemical to a critical component in the development of a targeted cancer therapeutic, highlighting its impact on modern drug discovery.

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in a vast array of biologically active compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this heterocyclic core dramatically influences a molecule's physicochemical properties. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and provide synthetic handles for further molecular elaboration. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a prime exemplar of such a strategically designed building block, possessing a unique arrangement of functional groups that have proven invaluable in the synthesis of complex pharmaceutical agents.

This compound, with the molecular formula C₇H₅BrFNO and a molecular weight of 218.02 g/mol , is a solid at room temperature and serves as a versatile intermediate in research and development.[1] Its true potential, however, was realized in its application as a crucial precursor for a new generation of targeted cancer therapies.

The Emergence of a Key Building Block: Discovery and Historical Context

The precise first synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is not prominently documented in the annals of chemical literature as a standalone discovery. Instead, its history is intrinsically linked to the developmental journey of the Smoothened (SMO) receptor antagonist, Glasdegib (PF-04449913), a drug developed by Pfizer for the treatment of acute myeloid leukemia (AML).[1][2] The compound emerged as a critical intermediate in the synthetic route to this important therapeutic agent.

The discovery and development of PF-04449913, an orally bioavailable inhibitor of the Hedgehog signaling pathway, was a significant advancement in oncology.[2][3] The Hedgehog pathway plays a crucial role in cellular growth and differentiation, and its aberrant activation is implicated in various cancers.[1][2] The identification of potent and selective inhibitors of this pathway was a major goal for cancer researchers.

The synthesis of PF-04449913 required a specific set of precursors, and 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, with its strategically placed bromine, fluorine, and acetyl groups, proved to be an ideal starting material for the construction of the complex piperidine core of the final drug molecule.[4][5] Its availability and reactivity were key to the successful and scalable synthesis of Glasdegib.

Synthetic Methodologies: A Detailed Examination

The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone can be achieved through several established organic chemistry methodologies. The choice of a particular route is often dictated by the availability of starting materials, scalability, and overall efficiency. A common and effective approach involves the functionalization of a pre-halogenated pyridine scaffold.

Synthesis via Directed Ortho-Metalation and Acylation

A robust and widely applicable method for the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone involves the directed ortho-metalation of a suitable pyridine precursor followed by acylation. This strategy offers high regioselectivity, which is crucial for the synthesis of highly substituted pyridines.

Reaction Pathway:

G start 5-Bromo-2-fluoropyridine intermediate1 Lithium Diisopropylamide (LDA) THF, -78 °C start->intermediate1 1. intermediate2 Lithiated Intermediate intermediate1->intermediate2 Deprotonation intermediate3 N,N-Dimethylacetamide (DMAc) intermediate2->intermediate3 2. product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone intermediate3->product Acylation & Quench

Figure 1: Synthetic pathway for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Experimental Protocol:

A detailed experimental protocol for a similar transformation is described in the synthesis of related compounds.[6] The following is a representative procedure based on established methodologies for directed ortho-metalation of pyridines:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Formation of the Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. To the stirred THF, a solution of n-butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) is added dropwise. Subsequently, a solution of 5-bromo-2-fluoropyridine in anhydrous THF is added slowly, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithiated intermediate. The fluorine atom at the 2-position directs the deprotonation to the C3 position.

  • Acylation: N,N-dimethylacetamide (DMAc) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period of time before being gradually warmed to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the reagent and ensure the success of the reaction.

  • Low Temperature (-78 °C): The lithiation of pyridines is typically carried out at very low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic addition to the pyridine ring.

  • Directed Metalation: The fluorine atom at the 2-position of the pyridine ring is an effective directing group for ortho-lithiation at the C3 position, ensuring high regioselectivity.

  • N,N-Dimethylacetamide (DMAc) as Acylating Agent: DMAc is a common and effective electrophile for the introduction of an acetyl group in reactions with organometallic reagents.

Physicochemical and Spectroscopic Data

The structural characterization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is crucial for confirming its identity and purity. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 1111637-74-1
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Appearance Solid
Boiling Point 284.3 °C (calculated)[1]
Density 1.619 g/cm³ (calculated)[1]
Water Solubility 2.8 g/L at 25°C (calculated)[1]

The Pivotal Role in the Synthesis of Glasdegib (PF-04449913)

The primary and most significant application of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is as a key starting material in the synthesis of Glasdegib (PF-04449913).[1][2][4]

The Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits nucleus Nucleus GLI->nucleus Translocates target_genes Target Gene Expression (Cell Proliferation, Survival) nucleus->target_genes Activates glasdegib Glasdegib (PF-04449913) glasdegib->SMO Inhibits

Figure 2: Simplified schematic of the Hedgehog signaling pathway and the inhibitory action of Glasdegib.

In the synthesis of Glasdegib, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone undergoes a series of transformations to construct the core piperidine scaffold. The bromine atom serves as a handle for cross-coupling reactions, while the acetyl group can be elaborated into the rest of the molecule. The fluorine atom contributes to the overall electronic properties and potential binding interactions of the final drug molecule.

The development of a concise and asymmetric synthesis for Glasdegib was a significant achievement in process chemistry, enabling the large-scale production of this important medication.[4] The availability of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone was a critical factor in the viability of this synthetic route.

Conclusion: A Testament to the Power of Chemical Synthesis

The story of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a compelling example of how a seemingly simple organic molecule can play a pivotal role in the advancement of medicine. While its initial discovery may not have been marked by a singular "eureka" moment, its strategic design and subsequent application in the synthesis of Glasdegib have cemented its importance in the field of drug discovery. This in-depth guide has provided a comprehensive look at its history, synthesis, and critical application, underscoring the profound impact of chemical synthesis on the development of life-saving therapeutics. For researchers and scientists in drug development, the journey of this key intermediate serves as a powerful reminder of the importance of innovative synthetic chemistry in tackling complex medical challenges.

References

  • Peng, Z., Wong, J. W., Hansen, E. C., Puchlopek-Dermenci, A. L. A., & Clarke, H. J. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidone with Dynamic Kinetic Resolution. Organic Letters, 16(3), 860–863. [Link]

  • Munchhof, M. J., Li, Q., Shavnya, A., Borzillo, G. V., Boyden, T. L., Jones, C. S., ... & Tkalcevic, G. T. (2012). Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. ACS Medicinal Chemistry Letters, 3(2), 106–111. [Link]

  • 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method. (n.d.). Google Patents.
  • Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. (2011). ACS Medicinal Chemistry Letters. [Link]

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone - Cusabio. (n.d.). Retrieved from [Link]

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-one | C7H5BrFNO | CID 49761582 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). ResearchGate. [Link]

  • United States Patent: 9,314,464. (2016).
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone - AOBChem USA. (n.d.). Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Fluoropyridines

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, 2-fluoropyridine derivatives are particularly sought after due to the unique electronic properties imparted by the fluorine atom, which can modulate metabolic stability, binding affinity, and pKa. The subject of this guide, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, is a versatile building block for the synthesis of a diverse array of more complex molecules. The presence of a bromine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction allows for the efficient and selective formation of a new carbon-carbon bond by coupling an organohalide with an organoboron compound.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Suzuki coupling reactions with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and monitoring.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. This step forms a Pd(II) complex. The electron-withdrawing nature of the acetyl and fluoro groups on the pyridine ring can facilitate this step.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, as the two organic groups on the palladium complex are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Parameters and Component Selection

The success of a Suzuki coupling reaction hinges on the judicious selection of several key components. For a substrate like 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, which is an electron-deficient heteroaryl halide, careful consideration of the catalyst, ligand, base, and solvent is essential for achieving high yields and purity.

ParameterRecommended Choice(s)Rationale & Key Considerations
Palladium Pre-catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many standard couplings.[10] Pd(dppf)Cl₂ is often effective for challenging substrates, including heteroaryl halides.[11][12][13][14] Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand.
Ligand PPh₃, dppf, SPhos, XPhosFor electron-deficient substrates, electron-rich and bulky phosphine ligands like SPhos and XPhos can enhance catalytic activity by promoting oxidative addition and reductive elimination.[10] Dppf is a versatile ligand suitable for a broad range of substrates.[11][12][13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is required to facilitate the transmetalation step.[7][8] The choice of base can significantly impact the reaction outcome, and screening may be necessary.[15] Stronger bases like K₃PO₄ can sometimes be more effective for less reactive boronic acids.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[4] The choice of solvent can influence reaction kinetics and solubility. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroboratesBoronic acids are widely available, but can be prone to protodeboronation.[6] Potassium trifluoroborates and boronate esters (e.g., pinacol esters) offer increased stability.[9]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is a robust starting point for coupling with a variety of arylboronic acids.

Workflow for Protocol 1

Protocol_Workflow Start Start Reagent_Prep Prepare Reagents: - 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/H₂O Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to a flame-dried flask - Purge with Argon/Nitrogen - Add degassed solvents Reagent_Prep->Reaction_Setup Heating Heat Reaction Mixture (e.g., 80-100 °C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up: - Cool to RT - Dilute with water - Extract with organic solvent Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[16][17][18][19]

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid reaction optimization and library synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add degassed 1,4-dioxane and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to a temperature between 100-150 °C for 10-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Reaction Monitoring and Data Interpretation

Effective reaction monitoring is crucial for determining the optimal reaction time and identifying any potential side reactions.

Analytical TechniqueApplication in Suzuki Coupling Monitoring
TLC A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
GC-MS Provides quantitative data on the conversion of starting materials and the formation of products and by-products, especially for volatile compounds.
LC-MS A powerful technique for monitoring a wide range of substrates and products, providing both quantitative and mass information.[16] It is particularly useful for non-volatile or thermally labile compounds.
NMR Spectroscopy Can be used to analyze crude reaction mixtures to determine conversion and identify major components. In-situ NMR can provide detailed kinetic and mechanistic insights.[17]

A representative kinetic profile for a successful Suzuki coupling reaction monitored by HPLC would show a decrease in the concentration of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and a corresponding increase in the concentration of the coupled product over time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Use a fresh batch of catalyst, ensure thorough degassing of solvents, screen different bases and solvent systems.
Protodeboronation of Boronic Acid Presence of excess water or acid, prolonged reaction time at high temperature.Use a less aqueous solvent system, consider using a more stable boronic ester or trifluoroborate salt, or a milder base.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Ensure the reaction is performed under a strict inert atmosphere, reduce the catalyst loading.
Formation of Impurities Side reactions due to high temperature or prolonged reaction time.Reduce the reaction temperature, monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl and heteroaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully employ this reaction with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone to access a wide range of novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for achieving high yields and purity in these important transformations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • Singh, U. K., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Chen, Z., et al. (2020). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]

  • Gomes, P., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Colacot, T. J. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. OUCI.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Malig, T. C. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Zhang, Z., et al. (2022). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines in Modern Chemistry

The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in a vast array of biologically active compounds and functional materials. The ability to forge carbon-nitrogen (C-N) bonds to aromatic systems with high efficiency and functional group tolerance is, therefore, a critical capability for researchers in drug development and related fields. The Buchwald-Hartwig amination has emerged as a premier method for this transformation, largely supplanting harsher, more limited classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][2] This palladium-catalyzed cross-coupling reaction offers a versatile and mild pathway to synthesize aryl amines from aryl halides and a broad range of amine coupling partners.[1][3][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone, a substrate of interest due to its electron-deficient pyridine ring and multiple functional groups. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and discuss key considerations for optimization and troubleshooting.

Reaction Overview

The target transformation is the palladium-catalyzed cross-coupling of an amine with 1-(5-bromo-2-fluoropyridin-3-yl)ethanone:

The success of this reaction is highly dependent on the careful selection of the palladium source, phosphine ligand, base, and solvent to ensure efficient catalytic turnover and minimize side reactions.

The Catalytic Cycle: A Mechanistic Insight

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][5][6] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][7] This is often the rate-determining step of the reaction.[7]

  • Amine Coordination and Deprotonation : The amine then coordinates to the Pd(II) center. Subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) PdII_Br L-Pd(II)(Ar)(Br) OxAdd->PdII_Br Ar-Br Amine_Coord Amine Coordination (R2NH) PdII_Amine [L-Pd(II)(Ar)(NHR2)]+Br- Amine_Coord->PdII_Amine R2NH Deprotonation Deprotonation (Base) PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido - H-Base+ Br- Red_Elim Reductive Elimination Red_Elim->Pd0 Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Starting Point for Success

This protocol is designed as a robust starting point for the amination of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone with a generic secondary amine. Optimization may be required for different amine coupling partners.

Materials and Equipment
  • Substrate: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Amine: Primary or secondary amine of interest

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a commercially available pre-catalyst like a G3 or G4 palladacycle.

  • Ligand: A sterically hindered, electron-rich phosphine ligand such as RuPhos, BrettPhos, or Xantphos.[2][8][9]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[10] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures.[11]

  • Solvent: Anhydrous, degassed aprotic solvents are essential. Toluene or 1,4-dioxane are frequently used.[10][12][13]

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating plate, inert gas supply (argon or nitrogen), syringes, and standard laboratory glassware.

Reagent Preparation and Handling
  • Inert Atmosphere: Buchwald-Hartwig aminations are sensitive to oxygen, which can deactivate the palladium catalyst. All steps should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

  • Anhydrous and Degassed Solvent: The solvent must be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes prior to use.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-(5-bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Addition of Base and Amine: Add the base (e.g., NaOtBu, 1.2-1.5 equiv) to the flask. Then, add the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow Start Reaction Setup (Inert Atmosphere) Add_Reagents Addition of Base, Amine, and Solvent Start->Add_Reagents Heating Heating and Stirring (80-110 °C) Add_Reagents->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Figure 2: A flowchart illustrating the general experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: A Guide for Optimization

The optimal conditions for the Buchwald-Hartwig amination are highly substrate-dependent. The following table provides a starting point for optimization based on common variables.

ParameterRecommended Starting ConditionRationale and Optimization Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or G3/G4 Palladacycle (1-2 mol%)Palladacycles can offer faster reaction times and lower catalyst loadings.
Ligand RuPhos or BrettPhos (2-4 mol%)These bulky, electron-rich biaryl phosphine ligands are often effective for challenging substrates like heteroaryl halides.[8][9]
Base NaOtBu (1.2-1.5 equiv)A strong base is often necessary. If substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃ and increase the reaction temperature.[11]
Solvent Toluene or 1,4-Dioxane (0.1-0.5 M)Toluene is a common choice. Dioxane can sometimes improve solubility and reaction rates.[13]
Temperature 100 °CTypical temperatures range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.[10]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine the point of completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature- Ensure rigorous inert atmosphere and use freshly degassed solvents.- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).- Increase the reaction temperature in 10-20 °C increments.
Formation of Side Products - Hydrodehalogenation (replacement of Br with H)- Catalyst decomposition- Screen different ligands; some are more prone to side reactions than others.- Lower the reaction temperature if possible.- Ensure the purity of all reagents.
Incomplete Reaction - Catalyst deactivation over time- Poor solubility of reagents- Increase catalyst loading slightly.- Try a different solvent or a solvent mixture to improve solubility.[10]

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of aminopyridines. The protocol and guidelines presented here offer a solid foundation for the successful amination of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone. As with any cross-coupling reaction, careful attention to experimental detail, particularly the maintenance of an inert atmosphere, is paramount. Through systematic optimization of the catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of valuable aminopyridine derivatives for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. Available at: [Link]

  • Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed. Available at: [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions - ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. - ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available at: [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation - The Buchwald Research Group. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Aminomethylative Pyridonation of Conjugated Dienes. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes | Request PDF. Available at: [Link]

  • Buchwald-Hartwig cross-coupling reaction - YouTube. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed. Available at: [Link]

  • Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]

  • Palladium-Catalyzed Oxidative Amination of Activated Olefins with N-Alkyl Anilines for Synthesis of Tertiary (E)-Enamines | Request PDF - ResearchGate. Available at: [Link]

Sources

The Versatile Building Block: Application Notes for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Fluorinated Pyridyl Ketone

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of rational drug design. The compound 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS No. 1111637-74-1) has emerged as a highly valuable and versatile building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[1] Its utility stems from a unique combination of structural features: a pyridine ring, a common motif in numerous pharmaceuticals that can engage in critical hydrogen bonding and aromatic interactions with biological targets; a fluorine atom at the 2-position, which can enhance metabolic stability, modulate pKa, and increase binding affinity; a bromine atom at the 5-position, serving as a versatile handle for cross-coupling reactions; and an acetyl group at the 3-position, which provides a reactive point for further elaboration and construction of fused ring systems.[2]

This technical guide provides an in-depth exploration of the applications of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, complete with detailed, field-proven protocols for its key transformations. The methodologies described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, empowering researchers and drug development professionals to leverage this powerful synthetic intermediate in their programs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 1111637-74-1
Molecular Formula C₇H₅BrFNO
Molecular Weight 218.02 g/mol
Appearance Solid

Core Applications & Synthetic Protocols

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a linchpin in the synthesis of a variety of heterocyclic systems, most notably kinase inhibitors. Its strategic design allows for sequential and chemoselective modifications, providing a robust platform for the construction of diverse molecular architectures. The following sections detail key synthetic transformations and provide step-by-step protocols.

Application 1: Synthesis of RIPK2 Inhibitor Intermediates via α-Bromination

A critical application of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is in the synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. The acetyl group serves as a convenient entry point for the introduction of further functionality. The α-bromination of the ketone is a key transformation, yielding a reactive electrophile for subsequent cyclization or substitution reactions.

Causality Behind Experimental Choices: The use of bromine in a solution of hydrobromic acid in acetic acid is a classic and effective method for the selective α-bromination of an acetyl group on an electron-deficient aromatic ring. The acidic medium protonates the carbonyl oxygen, activating the α-position towards enolization and subsequent attack by molecular bromine.

Experimental Protocol: Synthesis of 2-bromo-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one

  • Materials:

    • 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one (2.00 g, 9.17 mmol, 1.00 equiv.)

    • Bromine (0.517 mL, 10.1 mmol, 1.10 equiv.)

    • 33% HBr in Acetic Acid (100 mL)

    • Acetic Acid (5 mL)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one in a mixture of 33% HBr in acetic acid and acetic acid, add bromine dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Carefully add water to the reaction mixture and adjust the pH to approximately 7 with saturated aqueous NaHCO₃ solution.

    • Extract the product with CH₂Cl₂ (2 x 50 mL).

    • Combine the organic phases, wash with brine, and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the title compound as a white solid (2.37 g, 87% yield), which can be used in the next step without further purification.

G start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone reagents Br₂, HBr/AcOH start->reagents product 2-bromo-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one reagents->product caption α-Bromination Workflow

Caption: α-Bromination Workflow

Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a critical strategy for exploring the structure-activity relationships (SAR) of potential drug candidates.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is crucial for the success of a Suzuki coupling.[4] Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this type of transformation. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (General Protocol)

  • Materials:

    • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Celite

  • Procedure:

    • In a dried Schlenk flask, combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add 1,4-dioxane and water.

    • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel to afford the desired 1-(2-fluoro-5-phenylpyridin-3-yl)ethanone.

G cluster_reactants Reactants start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone catalyst Pd(PPh₃)₄, K₂CO₃ start->catalyst boronic_acid Phenylboronic Acid boronic_acid->catalyst product 1-(2-fluoro-5-phenylpyridin-3-yl)ethanone catalyst->product caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow

Application 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, which is a key step in the synthesis of many kinase inhibitors.

Causality Behind Experimental Choices: SNAr reactions on electron-deficient aromatic rings are often promoted by heat and a suitable base to deprotonate the incoming nucleophile.[5] For the reaction with an amine, such as piperidine, the reaction can often be performed neat or in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to facilitate the reaction. Microwave irradiation can significantly accelerate the reaction rate.[6]

Experimental Protocol: SNAr with Piperidine (General Protocol)

  • Materials:

    • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol)

    • Piperidine (2.0-5.0 mmol)

    • N-methyl-2-pyrrolidone (NMP) (optional, as solvent)

    • Microwave reactor (optional)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a microwave vial, combine 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and piperidine. NMP can be added as a solvent if desired.

    • Seal the vial and heat the reaction mixture in a microwave reactor to 150-180 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally in a sealed tube at a similar temperature for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(5-bromo-2-(piperidin-1-yl)pyridin-3-yl)ethanone.

G cluster_reactants Reactants start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone conditions Heat (Microwave or Conventional) start->conditions nucleophile Piperidine nucleophile->conditions product 1-(5-bromo-2-(piperidin-1-yl)pyridin-3-yl)ethanone conditions->product caption SNAr Reaction Workflow

Caption: SNAr Reaction Workflow

Conclusion: A Gateway to Novel Therapeutics

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone stands out as a strategically designed and highly versatile building block in medicinal chemistry. Its trifunctional nature allows for a range of orthogonal chemical transformations, providing access to a wide array of complex molecular architectures. The protocols detailed in this guide for α-bromination, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution showcase its utility in the synthesis of kinase inhibitors and other potential therapeutic agents. By understanding the underlying principles of its reactivity and applying the robust protocols provided, researchers can effectively harness the power of this intermediate to accelerate their drug discovery efforts.

References

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. AOBChem USA. Available at: [Link].

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. 2011;83(4):875-882. Available at: [Link].

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters. 2007;9(10):2039-2042. Available at: [Link].

  • Synthesis of the RIPK1 small-molecule inhibitor 3–47 and evaluation of its inhibitory effect on RIPK1 phosphorylation. ResearchGate. Available at: [Link].

  • US Patent US10005793B2. Google Patents.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link].

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):199. Available at: [Link].

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link].

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem. 2020;15(16):1548-1559. Available at: [Link].

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link].

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. Cusabio. Available at: [Link].

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry. 2020;2(3):615-660. Available at: [Link].

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. 2016;17(46):55.1-55.4. Available at: [Link].

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available at: [Link].

  • CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. Google Patents.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. 2012;17(10):11425-11440. Available at: [Link].

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link].

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of the Pyridine Scaffold

The pyridine ring is a cornerstone motif in medicinal chemistry and drug discovery, present in a vast array of biologically active compounds.[1] The ability to selectively introduce diverse functionalities onto this privileged scaffold is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Nucleophilic aromatic substitution (SNAr) on halopyridines stands out as a powerful and versatile strategy for achieving this.[2][3] This application note provides a detailed protocol and technical guidance for conducting SNAr reactions on 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a substrate primed for selective modification.

The reactivity of halopyridines in SNAr is significantly influenced by the nature of the halogen, the presence of electron-withdrawing groups (EWGs), and the position of these substituents on the ring.[4][5] In our target substrate, the fluorine atom at the C2 position is the designated leaving group. This is based on the "element effect" in SNAr, where fluoride is a superior leaving group compared to other halogens like bromide, a consequence of the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[6][7]

The pyridine nitrogen atom acts as an intrinsic electron-withdrawing entity, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack.[8][9][10] Furthermore, the acetyl group at the C3 position and the bromo group at the C5 position provide additional activation through their electron-withdrawing inductive and mesomeric effects, further enhancing the electrophilicity of the C2 position and facilitating the substitution reaction.[7] This electronic arrangement allows for the stabilization of the negatively charged Meisenheimer intermediate, a key step in the SNAr mechanism.[5][11]

This guide will delve into the mechanistic underpinnings, provide a generalizable and robust protocol for the substitution reaction with various nucleophiles, and offer insights into reaction monitoring, work-up, purification, and safety considerations.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction on 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 carbon, which bears the fluorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this complex is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom and the oxygen of the acetyl group, which provides significant stabilization.[10]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the subsequent step, the aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.[6] This elimination step is typically fast and irreversible.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Re-aromatization A Start B Nucleophile (Nu⁻) attacks C2 A->B Initiation C Formation of Meisenheimer Complex (Resonance Stabilized Anion) B->C D Loss of Fluoride (F⁻) C->D E Restoration of Aromaticity D->E F Final Product E->F

Caption: The two-step addition-elimination mechanism of SNAr.

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general framework for the reaction of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone with a variety of nucleophiles. Specific conditions may require optimization based on the nucleophilicity and steric bulk of the chosen nucleophile.

Materials and Reagents
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Nucleophile (e.g., primary/secondary amine, alcohol, thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, THF)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Experimental Procedure

protocol_workflow start Start reagents Combine Substrate, Nucleophile, Base, and Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product purification->characterization end End characterization->end

Caption: General experimental workflow for the SNAr reaction.

Step-by-Step Method:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 eq).

  • Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq). For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH) may be necessary to generate the corresponding alkoxide or thiolate in situ.[12] For amine nucleophiles, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.[13]

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF, DMSO). The choice of solvent can influence reaction rates; dipolar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base and enhance the nucleophilicity of the anion.[3]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir vigorously. The optimal temperature will depend on the reactivity of the nucleophile.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[14]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[15][16]

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Example Reaction Conditions
NucleophileBaseSolventTemperature (°C)Typical Reaction Time
Primary/Secondary AmineK₂CO₃ / Cs₂CO₃DMF / DMSO25 - 802 - 12 h
AlcoholNaHTHF / DMF0 - 604 - 16 h
ThiolK₂CO₃ / NaHDMF / NMP25 - 801 - 8 h

Troubleshooting and Key Considerations

  • Low or No Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base to enhance the nucleophilicity of the attacking species.[12][14] For less reactive nucleophiles, activation of the pyridine ring by conversion to a pyridinium salt can be an effective strategy.[14]

  • Side Reactions: The presence of the bromo substituent at the C5 position offers a potential site for competing substitution or cross-coupling reactions, particularly under forcing conditions or in the presence of certain catalysts. Careful control of reaction conditions is crucial to ensure selectivity for substitution at the C2 position.

  • Purification Challenges: The polarity of the substituted pyridine products can vary significantly depending on the incorporated nucleophile. A systematic screening of solvent systems for column chromatography is recommended for optimal separation. In some cases, derivatization may be necessary to facilitate purification.[17]

Safety Precautions

  • Handling of Reagents: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and other halopyridines should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Bromine-Containing Compounds: Brominated organic compounds can be hazardous. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[18]

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere and away from moisture. Quenching procedures should be performed with extreme caution.

  • Solvents: Polar aprotic solvents like DMF and DMSO have specific health and safety considerations. Refer to their respective SDS for proper handling and disposal.

Conclusion

The protocol outlined in this application note provides a robust and adaptable method for the nucleophilic aromatic substitution on 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of substituted pyridines. This methodology is a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel chemical entities with potential therapeutic applications.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]

  • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald. (2005). New Catalysts for Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • J. F. Hartwig. (2010).
  • J. Clayden, N. Greeves, S. Warren. (2012). Organic Chemistry. Oxford University Press.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Khan Academy. (2013). Nucleophilic aromatic substitution I. [Link]

  • Chem LibreTexts. (2020). Nucleophilic Aromatic Substitution. [Link]

  • T. Laue, A. Plagens. (2005). Named Organic Reactions. John Wiley & Sons.
  • V. D. G. d. Santos, E. L. S. de Lima, A. L. d. Santos. (2021). SNAr Reactions of Halogenated Pyridines: A Review. Current Organic Synthesis, 18(3), 226-258. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Organic Chemistry. (2019). nucleophilic aromatic substitutions. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • NIH. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • NIH. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

  • NIH. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Link]

  • ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. [Link]

  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

Sources

Synthesis of kinase inhibitors using 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Kinase Inhibitors Using 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural core of countless therapeutic agents due to its unique electronic properties and ability to form key hydrogen bonds with biological targets.[1][2] Within the vast landscape of drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the strategic design of these molecules often relies on versatile chemical building blocks.[5]

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a trifunctional reagent of significant strategic importance in the synthesis of novel kinase inhibitors.[6] Its value lies in the orthogonal reactivity of its three key functional groups:

  • The Bromine Atom: Positioned at C5, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl substituents. This is a cornerstone of modern drug synthesis for building molecular complexity.[1]

  • The Fluorine Atom: The fluorine at C2 serves multiple roles. It can enhance metabolic stability, modulate the basicity (pKa) of the pyridine nitrogen, and form favorable interactions within the ATP-binding pocket of kinases, thereby increasing binding affinity.[1]

  • The Acetyl Group: The ketone at C3 provides a reactive center for a wide range of classical transformations, most notably for constructing fused heterocyclic ring systems, which are a common feature in many Type I and Type II kinase inhibitors.[1]

This guide provides an in-depth exploration of the key synthetic transformations involving 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, complete with detailed protocols and mechanistic insights for researchers in drug development.

Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating carbon-carbon bonds, making it indispensable in pharmaceutical synthesis.[7] For our building block, this reaction is typically employed to couple the C5 position of the pyridine ring with a variety of aryl or heteroaryl boronic acids or esters. This step is often central to constructing the core scaffold of the target inhibitor.[5][8]

Mechanistic Rationale

The catalytic cycle, shown below, is a well-understood process involving a palladium(0) active species. The choice of ligand, base, and solvent is critical for efficient catalysis. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7][9]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex1 R¹-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂(R²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1br 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone r2b Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone with a generic arylboronic acid. Researchers should optimize conditions for each specific substrate.

Suzuki_Workflow start Start reagents 1. Combine Reactants - Pyridine Bromide - Boronic Acid - Base (K₂CO₃) start->reagents inert 2. Inert Atmosphere - Evacuate & backfill with Argon/N₂ (3x) reagents->inert add_catalyst 3. Add Catalyst & Solvent - Pd(PPh₃)₄ - Dioxane/Water inert->add_catalyst degas 4. Degas Mixture - Bubble Ar/N₂ for 15 min add_catalyst->degas heat 5. Heat Reaction - 90-100 °C, 12-24h - Monitor by TLC/LC-MS degas->heat workup 6. Aqueous Workup - Dilute with EtOAc - Wash with water, brine heat->workup purify 7. Purify - Dry (Na₂SO₄), concentrate - Column Chromatography workup->purify end End Product purify->end Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd_complex1 R¹-Pd(II)L₂(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination /Deprotonation pd_complex1->amine_coordination R²NH₂ (Base) pd_amido_complex [R¹-Pd(II)L₂(NR²H)]⁺ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product R¹-NR²H reductive_elimination->product Buchwald_Workflow start Start reagents 1. Combine Solids in Glovebox - Pd₂(dba)₃, XPhos, NaOtBu - Pyridine Bromide start->reagents add_liquids 2. Add Liquids - Amine - Anhydrous Toluene reagents->add_liquids seal_heat 3. Seal & Heat - Seal reaction vessel - Heat to 100-110 °C, 4-18h add_liquids->seal_heat monitor 4. Monitor Reaction - TLC or LC-MS seal_heat->monitor workup 5. Quench & Workup - Cool, quench with NH₄Cl(aq) - Extract with EtOAc monitor->workup purify 6. Purify - Wash, dry, concentrate - Column Chromatography workup->purify end End Product purify->end Acetyl_Transformation start Coupled Product (with acetyl group) dmf_dma Condensation (e.g., DMF-DMA) start->dmf_dma enaminone Enaminone Intermediate dmf_dma->enaminone cyclization Cyclization (e.g., with Guanidine) enaminone->cyclization fused_ring Fused Heterocyclic Core (e.g., Pyrimidine) cyclization->fused_ring Full_Synthesis_Flow cluster_0 Step 1: Core Elaboration cluster_1 Step 2: Hinge-Binder Installation cluster_2 Step 3: Ring Formation start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki intermediate1 5-Aryl-2-fluoropyridin-3-yl ethanone suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (with R-NH₂) intermediate1->buchwald intermediate2 5-Aryl-2-(alkylamino)pyridin- 3-yl ethanone buchwald->intermediate2 condensation Condensation/ Cyclization intermediate2->condensation final_product Final Kinase Inhibitor Scaffold condensation->final_product

Sources

Application Notes and Protocols for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a halogenated pyridine derivative, in the field of organic electronics. While direct literature on the application of this specific isomer in organic electronics is emerging, its structural motifs—a pyridine core, a bromine atom, a fluorine atom, and a ketone group—make it a highly promising building block for the synthesis of novel organic semiconductors. This guide will extrapolate from established principles and protocols for analogous compounds to provide a forward-looking perspective on its utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). We present herein detailed physicochemical properties, proposed synthetic routes to advanced materials, and exemplary device fabrication protocols.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine atoms and pyridine rings into organic semiconducting materials has become a cornerstone of high-performance organic electronics. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, enhancing air stability and often improving electron injection/transport properties. The pyridine ring, an electron-deficient (n-type) aromatic system, provides a site for tuning electronic properties and intermolecular interactions.

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS: 1111637-74-1) is a versatile building block that combines these features. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of larger π-conjugated systems. The ketone functionality offers a reactive site for further molecular elaboration, such as Knoevenagel condensation, to extend conjugation or attach other functional groups. These characteristics position 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone as a key intermediate for a new generation of organic electronic materials.

Physicochemical and Electronic Properties

A thorough understanding of the fundamental properties of a starting material is critical for its successful application in materials synthesis.

PropertyValueSource
CAS Number 1111637-74-1[1]
Molecular Formula C₇H₅BrFNO[1]
Molar Mass 218.03 g/mol [1]
Predicted Boiling Point 284.3±40.0 °C[1]
Predicted Density 1.619±0.06 g/cm³[1]

The presence of the electron-withdrawing fluorine and pyridine nitrogen is expected to influence the electronic properties of derivatives, making them suitable for n-type or ambipolar transport materials.

Synthetic Pathways to Advanced Organic Electronic Materials

The true potential of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone lies in its synthetic versatility. The bromine and ketone functionalities are orthogonal reaction sites, allowing for stepwise and controlled molecular construction.

Suzuki Cross-Coupling for the Synthesis of a Bipolar Host Material for OLEDs

Rationale: The Suzuki cross-coupling reaction is a robust method for forming C-C bonds. By reacting the bromo-pyridine core with an arylboronic acid or ester, we can introduce hole-transporting (p-type) moieties, such as carbazole or triphenylamine, to create a bipolar host material. A bipolar host can facilitate balanced charge injection and transport, leading to improved efficiency and lifetime in OLEDs.

Protocol 1: Synthesis of a Carbazole-Functionalized Pyridine Derivative

Objective: To synthesize 1-(5-(9H-carbazol-9-yl)-2-fluoropyridin-3-yl)ethanone.

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • 9H-Carbazole-9-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.), 9H-Carbazole-9-boronic acid pinacol ester (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Add K₃PO₄ (3.0 equiv.) to the flask.

  • Add degassed toluene and degassed water to form a 10:1 mixture (v/v) to achieve a substrate concentration of 0.1 M.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired carbazole-functionalized pyridine derivative.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Suzuki Coupling Suzuki Coupling 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone->Suzuki Coupling Carbazole Boronic Ester Carbazole Boronic Ester Carbazole Boronic Ester->Suzuki Coupling Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki Coupling SPhos SPhos SPhos->Suzuki Coupling K3PO4 K3PO4 K3PO4->Suzuki Coupling Toluene/Water Toluene/Water Toluene/Water->Suzuki Coupling 100 °C 100 °C 100 °C->Suzuki Coupling Purification Purification Suzuki Coupling->Purification Workup Bipolar Host Material Bipolar Host Material Purification->Bipolar Host Material Chromatography

Caption: Synthetic workflow for a bipolar host material via Suzuki coupling.

Knoevenagel Condensation for the Synthesis of an n-Type Semiconductor for OFETs

Rationale: The ketone group on the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone core can undergo a Knoevenagel condensation with electron-withdrawing groups, such as malononitrile or dicyanovinyl, to create highly electron-deficient molecules. This strategy is effective for designing n-type semiconductors for OFETs. The extended π-system and strong electron-withdrawing character can lead to high electron mobility.

Protocol 2: Synthesis of a Dicyanovinyl-Functionalized Pyridine Derivative

Objective: To synthesize (E)-2-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)malononitrile.

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux (e.g., 50 °C) for 4-8 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dicyanovinyl-functionalized pyridine derivative.

G cluster_reactants Reactants cluster_catalyst_conditions Catalyst & Conditions 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Knoevenagel Condensation Knoevenagel Condensation 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Piperidine Piperidine Piperidine->Knoevenagel Condensation Ethanol, RT to 50 °C Ethanol, RT to 50 °C Ethanol, RT to 50 °C->Knoevenagel Condensation Purification Purification Knoevenagel Condensation->Purification Precipitation n-Type Semiconductor n-Type Semiconductor Purification->n-Type Semiconductor Recrystallization

Caption: Synthetic workflow for an n-type semiconductor via Knoevenagel condensation.

Exemplary Device Fabrication and Characterization

The materials synthesized from 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone can be incorporated into organic electronic devices. Below are generalized protocols for the fabrication of an OLED and an OFET.

Fabrication of a Solution-Processed OLED

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al

Protocol:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML): Prepare a solution of the synthesized bipolar host material and a suitable phosphorescent dopant (e.g., Ir(ppy)₃) in a solvent like chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer. Anneal at 90 °C for 30 minutes.

  • Electron Transport and Injection Layers: Thermally evaporate 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) as the electron transport layer (ETL), followed by a thin layer of lithium fluoride (LiF) as the electron injection layer (EIL).

  • Cathode: Deposit an aluminum (Al) cathode by thermal evaporation.

G cluster_device OLED Device Structure Al (Cathode) Al (Cathode) LiF (EIL) LiF (EIL) Al (Cathode)->LiF (EIL) TPBi (ETL) TPBi (ETL) LiF (EIL)->TPBi (ETL) EML (Host:Dopant) EML (Host:Dopant) TPBi (ETL)->EML (Host:Dopant) PEDOT:PSS (HIL) PEDOT:PSS (HIL) EML (Host:Dopant)->PEDOT:PSS (HIL) ITO (Anode) ITO (Anode) PEDOT:PSS (HIL)->ITO (Anode) Glass Substrate Glass Substrate ITO (Anode)->Glass Substrate

Caption: Schematic of a solution-processed OLED device architecture.

Fabrication of a Bottom-Gate, Top-Contact OFET

Device Structure: Si/SiO₂ / Semiconductor / Au (Source/Drain)

Protocol:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate by ultrasonication in acetone and isopropanol.

  • Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve semiconductor film morphology and device performance.

  • Semiconductor Deposition: Dissolve the synthesized n-type semiconductor in a suitable organic solvent (e.g., chloroform, toluene). Deposit the semiconductor thin film onto the SiO₂ substrate by spin-coating or drop-casting in a glovebox. Anneal the film at an optimized temperature to improve crystallinity.

  • Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes through a shadow mask onto the semiconductor layer.

Conclusion and Future Outlook

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductors. Its unique combination of reactive sites and electronically active moieties provides a versatile platform for creating materials with tailored properties for a range of organic electronic applications. The protocols and synthetic strategies outlined in this guide, based on established chemical principles, offer a roadmap for researchers to unlock the potential of this and related compounds. Future work should focus on the synthesis and characterization of a library of derivatives and the systematic investigation of their performance in OLEDs, OFETs, and OPVs to establish clear structure-property relationships.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. [Link]

  • ChemBK. (n.d.). 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. [Link]

Sources

Palladium-catalyzed cross-coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Introduction: Strategic Value of a Trifunctional Pyridine Core

In the landscape of modern medicinal chemistry and drug development, heteroaromatic scaffolds are paramount. Among these, the pyridine ring is a privileged structure due to its presence in numerous pharmaceuticals and its ability to engage in critical hydrogen bonding interactions. The compound 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is a particularly valuable synthetic intermediate. Its structure is strategically trifunctional:

  • The Bromo Group (C5): Serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, acting as a versatile handle for molecular elaboration.

  • The Fluoro Group (C2): Modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and influencing the pKa of the pyridine nitrogen. Its position ortho to the nitrogen can also impact the ring's conformational preferences.

  • The Acetyl Group (C3): Provides a reactive carbonyl moiety amenable to a host of classical transformations, including reductions, nucleophilic additions, and condensations, allowing for further diversification of the molecular scaffold.

This combination makes 1-(5-bromo-2-fluoropyridin-3-yl)ethanone a cornerstone building block for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] This guide provides detailed application notes and validated protocols for four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—using this key substrate, offering researchers a practical and mechanistically grounded framework for their synthetic endeavors.

Pillar 1: The Unified Mechanism - The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium(0)/palladium(II) catalytic cycle.[3][4] While the specific coupling partners and elementary steps may vary, the fundamental sequence of oxidative addition and reductive elimination remains a common thread. The cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[1]

The general mechanism involves three key stages:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a square planar Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation / Insertion: The second coupling partner is introduced. For reactions like the Suzuki or Sonogashira, this involves the transfer of an organic group from another metal (e.g., boron or copper) to the palladium center in a step called transmetalation. For the Heck reaction, this involves coordination and migratory insertion of an alkene. For Buchwald-Hartwig amination, it involves coordination and deprotonation of an amine.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-Br Transmetalation Transmetalation / Insertion Ox_Add->Transmetalation R-M / Alkene / Amine Red_Elim Reductive Elimination Transmetalation->Red_Elim Ar-Pd(II)-R Red_Elim->Pd(0)L2 Ar-R Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Precatalyst->Pd(0)L2 In situ Reduction

Caption: Generalized Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide.[5][6][7] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.

Mechanistic Considerations

The key step differentiating the Suzuki coupling is the transmetalation, which requires activation of the boronic acid by a base.[4][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the electrophilic Pd(II) center.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(R)L2 OxAdd->Trans Transmetalation (R-B(OH)2 + Base) Trans->Pd0 Reductive Elimination (Ar-R) Boronic R-B(OH)2 AteComplex {[R-B(OH)3]⁻} Boronic->AteComplex Activation Base Base (e.g., K2CO3) Base->AteComplex AteComplex->Trans Transfers 'R' group

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)100889
33-Cyanophenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)Cs₂CO₃ (2)1,4-Dioxane1001685

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification Setup 1. Add Substrate, Boronic Acid, and Base to Schlenk flask. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Additives 3. Add Catalyst and Solvent via syringe. Inert->Additives Heat 4. Heat reaction at 90-100 °C with vigorous stirring. Additives->Heat Monitor 5. Monitor by TLC/LC-MS until completion. Heat->Monitor Workup 6. Cool, dilute with EtOAc, wash with H₂O and brine. Monitor->Workup Dry 7. Dry organic layer (Na₂SO₄), filter, and concentrate. Workup->Dry Purify 8. Purify by flash column chromatography. Dry->Purify

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[9] It is indispensable for the synthesis of internal alkynes, which are key intermediates in pharmaceuticals, natural products, and materials science.[2] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[9][10]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles.[9][11] In the copper cycle, the amine base deprotonates the terminal alkyne, which then coordinates with Cu(I) to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex generated in the palladium cycle, transferring the acetylenic group to palladium before the final reductive elimination step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Ar-Br RedElim Ar-Pd(II)(C≡CR)L2 OxAdd->RedElim Transmetalation RedElim->Pd0 Ar-C≡CR CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide R-C≡CH + Base CuAcetylide->RedElim CuAcetylide->CuBr Transfers C≡CR

Caption: Interconnected Cycles of the Sonogashira Reaction.
Data Presentation: Sonogashira Coupling Conditions

EntryTerminal Alkyne (R-C≡CH)Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5) / CuI (3)Et₃N (3)THF60690
21-HeptynePdCl₂(PPh₃)₂ (3) / CuI (2)DIPEA (3)DMF50887
3TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (3)Et₃N (3)Toluene701295

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification Setup 1. Add Substrate, Pd catalyst, and CuI to Schlenk flask. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Additives 3. Add Solvent, Base, and Terminal Alkyne via syringe. Inert->Additives Stir 4. Stir at specified temperature under Argon. Additives->Stir Monitor 5. Monitor by TLC/LC-MS. Stir->Monitor Workup 6. Filter through Celite, concentrate, dilute with EtOAc, wash. Monitor->Workup Dry 7. Dry organic layer (MgSO₄), filter, and concentrate. Workup->Dry Purify 8. Purify by flash column chromatography. Dry->Purify

Caption: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Methodology:

  • To a Schlenk flask, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.02 mmol, 2 mol%).

  • Seal the flask and place it under an argon atmosphere.

  • Add anhydrous, degassed tetrahydrofuran (THF) (10 mL) followed by diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (e.g., phenylacetylene) (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate, redissolve the residue in ethyl acetate (30 mL), and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the alkynylated pyridine product.

Application 3: Mizoroki-Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with excellent trans selectivity.[12][13] It is a powerful tool for C-C bond formation that does not require the pre-formation of organometallic reagents.[14][15]

Mechanistic Considerations

Following oxidative addition, the Heck mechanism involves coordination of the alkene to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.[16] The resulting alkyl-palladium intermediate then undergoes a syn-β-hydride elimination to release the final product and a hydrido-palladium complex. A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst.[13][16]

Heck_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition (Ar-Br) Insert R-CH₂-CH(Ar)-Pd(II)L2 OxAdd->Insert Alkene Insertion (R-CH=CH₂) Elim H-Pd(II)(Br)L2 Insert->Elim β-Hydride Elimination (Ar-CH=CH-R) Elim->Pd0 Base-mediated Regeneration

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
Data Presentation: Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N (1.5)DMF1001882
2StyrenePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)NMP1202478
3Cyclohex-1-en-1-ylboronic acid pinacol esterPd(OAc)₂ (2)Na₂CO₃ (2)DMA1101675

Experimental Protocol: Mizoroki-Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification Setup 1. Add Substrate, Pd(OAc)₂, and Ligand to a pressure tube. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Additives 3. Add Solvent, Base, and Alkene via syringe. Inert->Additives Heat 4. Seal tube and heat at 100 °C with vigorous stirring. Additives->Heat Monitor 5. Monitor reaction progress. Heat->Monitor Workup 6. Cool, filter solids, dilute filtrate with water, extract. Monitor->Workup Dry 7. Dry combined organic layers (Na₂SO₄), concentrate. Workup->Dry Purify 8. Purify by flash column chromatography. Dry->Purify

Caption: Experimental Workflow for the Heck Reaction.

Step-by-Step Methodology:

  • To a sealable pressure tube, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL), followed by triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.).

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Securely seal the pressure tube and place it in a preheated oil bath at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter to remove palladium black and salts.

  • Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) to remove DMF, then wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application 4: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of amines.[17][18] It has largely replaced harsher classical methods, offering superior functional group tolerance and substrate scope.[17]

Mechanistic Considerations

This reaction is highly sensitive to the choice of ligand and base.[19] Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, SPhos) are crucial for promoting both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[17][19]

BH_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition (Ar-Br) Amido Ar-Pd(II)(NR₂)L OxAdd->Amido Amine Coordination & Deprotonation (HNR₂ + Base) Amido->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmine (HNR₂)Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-Bu (1.4)Toluene1101294
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)Dioxane1002081
3BenzylaminePd₂(dba)₃ (2) / BINAP (3)Cs₂CO₃ (2)Toluene1101888

Experimental Protocol: Buchwald-Hartwig Amination

BH_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction & Work-up cluster_purify Purification Setup 1. Add Substrate, Pd precatalyst, Ligand, and Base to vial. Additives 2. Add Solvent and Amine. Setup->Additives Seal 3. Seal vial and remove from glovebox. Additives->Seal Heat 4. Heat reaction at 110 °C with vigorous stirring. Seal->Heat Monitor 5. Monitor by LC-MS. Heat->Monitor Workup 6. Cool, dilute with ether, filter through Celite, wash. Monitor->Workup Dry 7. Dry organic layer (MgSO₄), concentrate. Workup->Dry Purify 8. Purify by flash column chromatography. Dry->Purify

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology (requires inert atmosphere, preferably a glovebox):

  • Inside a nitrogen-filled glovebox, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.) to a screw-cap vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 110 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (15 mL) and filter through a pad of Celite, washing the pad with additional ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired arylamine product.

Conclusion

The strategic functionalization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of novel chemical entities. As demonstrated, the C-Br bond can be efficiently transformed into new C-C and C-N bonds through well-established protocols like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The success of these transformations is critically dependent on the rational selection of the catalyst system, base, and solvent. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively leverage this valuable building block in the pursuit of new discoveries in pharmaceuticals, agrochemicals, and materials science.

References

Application Note: Strategic Derivatization of the Ethanone Moiety in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key synthetic strategies for the chemical modification of the ethanone group in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. This versatile building block is of significant interest to medicinal chemists due to the presence of multiple functional handles amenable to diversification. We present detailed, field-tested protocols for reduction, reductive amination, and alpha-halogenation, transforming the ethanone moiety into valuable alcohol, amine, and α-haloketone derivatives, respectively. The causality behind experimental choices, mechanistic insights, and expected analytical characterizations are discussed to provide researchers with a robust framework for scaffold development in pharmaceutical research and development.

Introduction: The Strategic Value of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

The 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone scaffold is a privileged starting material in modern drug discovery. Its structure incorporates several key features:

  • A pyridine ring , a common motif in a vast number of approved pharmaceuticals, which can influence solubility and engage in critical hydrogen bonding interactions with biological targets.

  • A bromine atom , which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1]

  • A fluorine atom , which can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and improve membrane permeability and binding affinity through specific fluorine-protein interactions.

  • An ethanone group , the focus of this guide, which provides a reactive carbonyl and acidic α-protons, opening numerous avenues for structural elaboration and diversification.

Harnessing the reactivity of the ethanone group is a powerful strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. This guide details robust protocols to modify this key functional group.

Overview of Derivatization Pathways

The ethanone group offers two primary sites for chemical modification: the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enol or enolate form). The protocols herein focus on three high-impact transformations that leverage this reactivity.

G start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone alcohol Secondary Alcohol (1-(5-Bromo-2-fluoropyridin-3-yl)ethanol) start->alcohol Reduction (e.g., NaBH4) amine Secondary/Tertiary Amine (N-Alkyl-1-(5-bromo-2-fluoropyridin-3-yl)ethanamine) start->amine Reductive Amination (e.g., R-NH2, NaBH(OAc)3) haloketone α-Bromo Ketone (2-Bromo-1-(5-bromo-2-fluoropyridin-3-yl)ethanone) start->haloketone α-Halogenation (e.g., Br2, HBr/HOAc) G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ (Tautomerization) bromo_intermediate Brominated Intermediate enol->bromo_intermediate + Br₂ alpha_bromo_ketone α-Bromo Ketone bromo_intermediate->alpha_bromo_ketone - H⁺

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this highly functionalized pyridine derivative can be challenging, and this resource aims to help you navigate potential issues to improve your reaction yield and product purity.

Overview of the Synthesis

The recommended synthetic route for 1-(5-bromo-2-fluoropyridin-3-yl)ethanone involves a selective lithium-halogen exchange of a dihalogenated precursor followed by acylation. This method offers a regioselective approach to introduce the acetyl group at the C3 position. The proposed starting material is 3,5-dibromo-2-fluoropyridine, which is commercially available.

Proposed Reaction Scheme

Synthetic Pathway Start 3,5-Dibromo-2-fluoropyridine Intermediate Lithium Intermediate (not isolated) Start->Intermediate 1. n-BuLi, THF, -78 °C Product 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Intermediate->Product 2. Acylating Agent 3. Aqueous Workup

Caption: Proposed synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Notes
3,5-Dibromo-2-fluoropyridine254.88-Ensure high purity.
n-Butyllithium (n-BuLi)64.06~0.68 (in hexanes)Titrate before use to determine the exact concentration.
Anhydrous Tetrahydrofuran (THF)72.110.889Use a freshly distilled or inhibitor-free, dry solvent.
N,N-Dimethylacetamide (DMAc)87.120.94Use an anhydrous grade.
Saturated aq. NH4Cl--For quenching the reaction.
Diethyl ether / Ethyl acetate--For extraction.
Anhydrous MgSO4 or Na2SO4--For drying the organic phase.

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromo-2-fluoropyridine (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The rate of exchange is typically rapid for bromo-pyridines.[1][2]

  • Acylation: In a separate flask, prepare a solution of the acylating agent, such as N,N-dimethylacetamide (DMAc) (1.2-1.5 eq), in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low Yield or Reaction Failure Check_SM Is Starting Material Consumed? (TLC/LC-MS) Start->Check_SM No_Reaction Issue: No Reaction - Inactive n-BuLi - Temp too high - Poor SM quality Check_SM->No_Reaction No Side_Products Issue: Side Products - Incorrect lithiation - Dimerization - n-BuLi addition Check_SM->Side_Products Yes, but multiple spots Low_Product Issue: Low Product after Acylation - Ineffective acylating agent - Over-addition - Intermediate decomposition Side_Products->Low_Product Desired product present, but low yield Purification_Issue Issue: Purification Problems - Streaking on TLC - Co-elution Low_Product->Purification_Issue Crude product looks okay, but purification is difficult

Caption: A decision tree for troubleshooting common synthesis issues.

Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of 3,5-dibromo-2-fluoropyridine. What could be the issue?

A: This is a common issue in organolithium chemistry and can often be traced back to a few key factors:

  • Inactive Organolithium Reagent: n-Butyllithium is highly reactive and can be degraded by moisture and air. It is crucial to use a fresh bottle or titrate an older bottle to determine its exact molarity. A concentration that is lower than stated on the bottle is a frequent cause of adding insufficient reagent.

  • Insufficiently Low Temperature: The lithium-halogen exchange is exothermic. If the temperature rises significantly above -70 °C, the highly reactive organolithium reagent can be consumed through side reactions with the solvent (THF) or other species. Ensure your cooling bath is well-maintained throughout the addition.

  • Poor Quality Starting Material or Solvents: The presence of moisture in the starting material or solvent will quench the organolithium reagent. Ensure all glassware is flame-dried, and solvents are anhydrous.

Formation of Multiple Products (Low Selectivity)

Q: I am observing multiple spots on my TLC, indicating several byproducts. What are the likely side reactions?

A: The formation of byproducts points towards issues with selectivity or competing reaction pathways:

  • Incorrect Regioselectivity of Lithiation: While the bromine at the 5-position is expected to be more reactive towards lithium-halogen exchange, some lithiation may occur at the 3-position, leading to isomeric products. Slower addition of n-BuLi at a strictly maintained low temperature can improve selectivity.

  • Dimerization: The lithiated pyridine intermediate can react with the starting 3,5-dibromo-2-fluoropyridine to form a bipyridine species. This can be minimized by ensuring a slight excess of the organolithium reagent and maintaining a dilute reaction mixture.

  • Addition of n-BuLi to the Pyridine Ring: Organolithium reagents can add as nucleophiles to the electron-deficient pyridine ring, a reaction known as a Chichibabin-type reaction. This is more likely if the temperature is not kept sufficiently low.[3]

Low Yield of the Final Product after Acylation

Q: The lithium-halogen exchange seems to work, but I get a low yield of the desired ketone. Why?

A: A low yield after the addition of the acylating agent can be due to several reasons:

  • Inefficient Acylating Agent: While N,N-dimethylacetamide is generally effective, other acylating agents like acetyl chloride can also be used. However, with highly reactive reagents like acetyl chloride, over-addition to form a tertiary alcohol can be a problem.

  • Decomposition of the Lithiated Intermediate: The lithiated pyridine intermediate may not be stable for extended periods, even at low temperatures. It is best to proceed with the acylation step immediately after the lithium-halogen exchange is complete.

  • Reaction with the Product: The newly formed ketone product can be deprotonated at the alpha-position by any remaining organolithium species or the lithiated pyridine, leading to side reactions upon workup. Alternatively, another equivalent of the organolithium reagent could add to the ketone carbonyl, forming a tertiary alcohol. Careful control of stoichiometry is key.

Difficulties in Purification

Q: I am having trouble purifying the final product by column chromatography. What can I do?

A: Purification of pyridine-containing compounds can sometimes be challenging:

  • Streaking on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to your eluent system.

  • Co-elution of Impurities: If byproducts have similar polarities to your desired product, separation can be difficult. In such cases, trying a different stationary phase (e.g., alumina) or a different solvent system may be beneficial. Recrystallization, if a suitable solvent can be found, is also an excellent purification method.

Frequently Asked Questions (FAQs)

Q1: Can I use a different organolithium reagent, such as sec-butyllithium or tert-butyllithium?

A1: Yes, sec-BuLi or t-BuLi can be used and are more reactive than n-BuLi. This increased reactivity can be beneficial if the lithium-halogen exchange is sluggish, but it can also lead to more side reactions, such as deprotonation of the solvent or addition to the pyridine ring. If you choose to use a more reactive organolithium reagent, it is even more critical to maintain a very low reaction temperature.[4]

Q2: What are suitable alternative acetylating agents?

A2: Besides N,N-dimethylacetamide (DMAc), other common acetylating agents include acetyl chloride and acetic anhydride. Acetyl chloride is highly reactive and may lead to the formation of a tertiary alcohol byproduct if stoichiometry is not carefully controlled. N-acetylimidazole is another milder alternative that can be effective.[5]

Q3: How can I confirm the formation of the lithiated intermediate?

A3: Direct observation of the lithiated intermediate is difficult. However, you can perform a quenching experiment. After the lithium-halogen exchange step, take a small aliquot of the reaction mixture and quench it with a deuterated proton source like D₂O. Analysis of this quenched sample by ¹H NMR or mass spectrometry should show the incorporation of deuterium at the 5-position of the pyridine ring, confirming the successful formation of the organolithium species.

Q4: What is the importance of anhydrous conditions?

A4: Organolithium reagents are extremely strong bases and will react rapidly with any protic species, including water. Any moisture present in the reaction will consume the organolithium reagent, leading to a lower effective concentration and consequently, a lower yield of your desired product. This is why flame-drying glassware and using anhydrous solvents are critical for the success of these reactions.[6]

Q5: Why is a Friedel-Crafts acylation not a suitable method for this synthesis?

A5: Friedel-Crafts acylations typically require a Lewis acid catalyst and are a form of electrophilic aromatic substitution. Pyridine rings are electron-deficient and are generally deactivated towards electrophilic substitution. Furthermore, the basic nitrogen atom of the pyridine ring will coordinate with the Lewis acid catalyst, further deactivating the ring and preventing the reaction.[7]

References

  • ChemBK. (n.d.). 3,5-Dibromo-2-fluoropyridine. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Directed ortho Metalation. Retrieved from [Link]

  • Optimization of Organolithium Reactions. (2020). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Knochel, P., et al. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Epsztajn, J., & Bieniek, A. (1985). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 213-219.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • NIH. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

Sources

Technical Support Center: Navigating Side Reactions in the Lithiation of Bromofluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of bromofluoropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. As experienced application scientists, we understand that the path to successful functionalization is often complicated by a variety of side reactions. This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab. Our goal is to empower you with the knowledge to not only solve problems as they arise but also to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Challenges & Reagent Selection

Question 1: I'm observing a complex mixture of products in my lithiation of a bromofluoropyridine. What are the most common side reactions I should be aware of?

When performing a lithiation on a bromofluoropyridine, you are working with a highly reactive organolithium intermediate. The electron-deficient nature of the pyridine ring and the presence of two different halogens create a landscape ripe for several competing reaction pathways.[1] The most common side reactions include:

  • Dimerization/Oligomerization: The generated lithiated pyridine species can act as a nucleophile and attack an unreacted molecule of the starting bromofluoropyridine, leading to the formation of dimers or larger oligomers. This is particularly prevalent when using highly ionic lithium bases.[1]

  • Nucleophilic Addition of the Lithiating Agent: Potent organolithium reagents like n-butyllithium (n-BuLi) can add to the C=N bond of the pyridine ring, leading to dihydropyridine intermediates and a range of undesired byproducts upon workup.[2]

  • The "Halogen Dance": This is a base-catalyzed intramolecular or intermolecular migration of a halogen atom, most commonly bromine or iodine, to a different position on the pyridine ring.[3][4] This rearrangement can lead to a mixture of regioisomers and is a significant challenge in achieving regioselectivity.

  • Pyridyne Formation: At elevated temperatures, the lithiated halopyridine intermediate can eliminate lithium halide to form a highly reactive pyridyne intermediate, which can then undergo uncontrolled reactions with other species in the reaction mixture.[5]

Question 2: I'm trying to perform a lithium-halogen exchange on my bromofluoropyridine, but I'm getting low yields and deprotonation at other sites. Should I be using n-BuLi or LDA?

The choice between n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) is critical and depends on the desired transformation and the substitution pattern of your bromofluoropyridine.

  • n-Butyllithium (n-BuLi): This is a strong base and an excellent reagent for lithium-halogen exchange , particularly with bromine and iodine. However, its high reactivity can also lead to nucleophilic addition to the pyridine ring, as mentioned above. It is also a strong enough base to cause deprotonation at acidic C-H positions, which can compete with the desired lithium-halogen exchange.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic, sterically hindered base. Its bulkiness generally prevents it from adding to the pyridine ring.[6] LDA is the reagent of choice for directed ortho-metalation (DoM) , where a proton ortho to a directing group (in this case, the fluorine or bromine atom) is abstracted. For many halopyridines, LDA provides cleaner reactions with higher regioselectivity for deprotonation compared to n-BuLi.[5]

Troubleshooting Decision Workflow:

G start Goal of Lithiation? li_hal_exchange Lithium-Halogen Exchange start->li_hal_exchange dom Directed ortho-Metalation (Deprotonation) start->dom nBuLi Consider n-BuLi li_hal_exchange->nBuLi LDA Consider LDA dom->LDA side_reactions_nBuLi Potential Side Reactions: - Nucleophilic Addition - Competing Deprotonation nBuLi->side_reactions_nBuLi low_temp Crucial to maintain very low temperatures (e.g., -78°C or lower) nBuLi->low_temp side_reactions_LDA Potential Side Reactions: - Halogen Dance - Dimerization LDA->side_reactions_LDA LDA->low_temp

Caption: Decision workflow for selecting the appropriate lithiation reagent.

Section 2: The "Halogen Dance" - A Deeper Dive

Question 3: My major product is a regioisomer of what I expected, and I suspect a "halogen dance" is occurring. What is the mechanism, and how can I suppress it?

The "halogen dance" is a fascinating and often frustrating side reaction in the lithiation of halopyridines. It involves the migration of a halogen atom, typically bromine or iodine, from its original position to a more thermodynamically stable position on the pyridine ring.[3]

Mechanism of the Halogen Dance:

The currently accepted mechanism involves a series of deprotonation and halogen-metal exchange steps.[7]

  • Initial Deprotonation: The strong base (often LDA) deprotonates the pyridine ring at a position ortho to one of the halogens, forming a lithiated intermediate.

  • Intermolecular Halogen Transfer: This lithiated intermediate can then react with a molecule of the starting bromofluoropyridine in a lithium-halogen exchange, transferring the bromine atom and generating a new lithiated species.

  • Formation of a More Stable Intermediate: The reaction proceeds in a way that leads to the formation of the most thermodynamically stable lithiated intermediate. This stability is influenced by the electronic effects of the substituents on the ring.

  • Quenching: When the electrophile is added, it traps this rearranged, more stable lithiated species, leading to the observed regioisomeric product.

HalogenDance A Starting Bromofluoropyridine B Initial Lithiated Intermediate (Kinetic Product) A->B LDA, low temp. C Rearranged Lithiated Intermediate (Thermodynamic Product) B->C Halogen Migration D Expected Product B->D Quench with E+ (fast, low temp) E Observed Regioisomeric Product (Halogen Dance Product) C->E Quench with E+

Caption: Simplified schematic of the Halogen Dance pathway.

Strategies to Suppress the Halogen Dance:

  • Temperature Control: The halogen dance is highly temperature-dependent. Maintaining extremely low temperatures (e.g., -78°C to -95°C) is crucial to trap the initial, kinetically formed lithiated species before it has a chance to rearrange.[4][8]

  • Choice of Base: While LDA is often used, in some cases, other lithium amide bases like lithium tetramethylpiperidide (LiTMP) might offer different selectivity.

  • Rapid Quenching: Adding the electrophile as quickly as possible after the lithiation is complete can help to trap the desired intermediate before it rearranges.

  • Continuous Flow Chemistry: Recent studies have shown that continuous-flow microreactors can offer precise control over temperature and reaction time, allowing for the selective trapping of the kinetic product before the halogen dance can occur.[4][8]

Condition Outcome Rationale
Low Temperature (-78°C or below)Favors the kinetic product (no halogen dance)The activation energy for the halogen dance is higher than that for the initial deprotonation.
Higher Temperature (-40°C to 0°C)Favors the thermodynamic product (halogen dance)Provides sufficient energy for the rearrangement to the more stable lithiated intermediate.
Rapid addition of electrophileFavors the kinetic productTraps the initially formed lithiated species before it can rearrange.
Slow addition or delayed quenchFavors the thermodynamic productAllows time for the halogen dance to reach equilibrium.

Table 1: Temperature Effects on the Halogen Dance

Section 3: Practical Considerations & Experimental Protocols

Question 4: What is the best way to quench my lithiation reaction to maximize the yield of my desired product and ensure safety?

Quenching is a critical step that can significantly impact your reaction's outcome and safety. A poorly executed quench can lead to the formation of byproducts and pose a significant fire risk due to the pyrophoric nature of organolithium reagents.

Recommended Quenching Protocol:

This is a general protocol that should be adapted to the specific scale and reactivity of your electrophile.

  • Pre-cool the Quenching Solution: Before adding it to your reaction, cool a solution of your electrophile in an appropriate anhydrous solvent (e.g., THF, diethyl ether) to -78°C.

  • Slow Addition: Add the pre-cooled electrophile solution to the stirred lithiated pyridine solution at -78°C dropwise via a syringe or cannula. Never add the lithiated solution to the electrophile , as this can create localized areas of high concentration and lead to side reactions.

  • Maintain Low Temperature: Stir the reaction mixture at -78°C for a period of time (typically 30 minutes to a few hours) to allow the reaction to go to completion. The optimal time will depend on the reactivity of your electrophile.

  • Slowly Warm to Room Temperature: Once the reaction is complete, slowly allow the mixture to warm to room temperature.

  • Aqueous Workup: Once at room temperature, cautiously quench any remaining reactive species by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Perform this step behind a blast shield and have a fire extinguisher rated for metal fires readily available.

  • Extraction: Proceed with a standard aqueous workup and extraction to isolate your product.

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Ensure all glassware is rigorously dried to prevent quenching of the organolithium reagent by moisture.

Question 5: I've heard that adding TMEDA can improve my lithiation. How does it work, and when should I use it?

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive in organolithium chemistry that can significantly enhance the reactivity of the lithiating agent.

Mechanism of Action:

TMEDA is a bidentate Lewis base that chelates to the lithium cation. This chelation breaks up the aggregates that organolithium reagents typically form in solution (e.g., hexamers or tetramers of n-BuLi).[5] The resulting smaller, more reactive species are more basic and can deprotonate less acidic protons or accelerate the rate of lithium-halogen exchange.

When to Use TMEDA:

  • To increase the rate of a slow lithiation: If your deprotonation or lithium-halogen exchange is sluggish, adding TMEDA can often accelerate the reaction.

  • To improve regioselectivity: In some cases, the TMEDA-chelated lithium species can exhibit different regioselectivity compared to the unchelated reagent.

  • To enable lithiation at higher temperatures: By increasing the reactivity, TMEDA can sometimes allow for lithiations to be performed at more convenient temperatures (e.g., -40°C instead of -78°C). However, this must be approached with caution, as higher temperatures can also promote side reactions.

It is important to note that TMEDA is not a universal solution and its effect can be substrate-dependent. It is always advisable to perform a small-scale test reaction to determine its impact on your specific system.

References

  • Halogen dance rearrangement. (2023). In Wikipedia. Retrieved from [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. Retrieved from [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Retrieved from [Link]

  • Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805. Retrieved from [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-427. Retrieved from [Link]

  • Gessner, V. H. (2012). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. PDF, 2012. Retrieved from [Link]

  • Smith, K., et al. (2012). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. HETEROCYCLES, 86(1), 391. Retrieved from [Link]

  • Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71). Retrieved from [Link]

  • Harris, E. B. J. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. Retrieved from [Link]

  • Singh, G., & Snieckus, V. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 477. Retrieved from [Link]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046. Retrieved from [Link]

  • de Souza, M. V. N. (2007). Halogen Dance Reaction and its Application in Organic Synthesis. Current Organic Chemistry, 11(7), 555–568. Retrieved from [Link]

  • Chandrasekhar, S., & Perna, F. M. (2011). Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes. Chemistry, 17(29), 8216–8225. Retrieved from [Link]

  • University of Cape Town. (n.d.). QUENCHING OF LITHIUM ANHYDRIDE (LAH). Retrieved from [Link]

  • Chadwick, D. J., & Dodsworth, D. J. (1983). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 1931. Retrieved from [Link]

  • Gros, P., & Fort, Y. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. European Journal of Organic Chemistry, 2002(20), 3375–3381. Retrieved from [Link]

  • Collum, D. B., & McNeil, A. J. (2007). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 129(47), 14744–14755. Retrieved from [Link]

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(19), 4059–4090. Retrieved from [Link]

  • Stey, T., & Stalke, D. (2004). The Chemistry of Organolithium Compounds. In Z. Rappoport & I. Marek (Eds.), The Chemistry of Organolithium Compounds (pp. 47–120). Wiley. Retrieved from [Link]

  • Fukuda, T., Ohta, T., Sudo, E., & Iwao, M. (2009). Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization. The Journal of Organic Chemistry, 74(21), 8143–8148. Retrieved from [Link]

  • Gros, P., & Fort, Y. (2000). Unusual C-6 lithiation of 2-chloropyridine-mediated by BuLi-Me2N(CH2)2OLi. New access to 6-functional-2-chloropyridines and chloro-bis-heterocycles. Lookchem. Retrieved from [Link]

  • Collins, I. (2000). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Perkin Transactions 1, (21), 3613–3615. Retrieved from [Link]

  • Gros, P., & Fort, Y. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 66(11), 3824–3829. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and tailored to the specific chemical properties of this halogenated pyridine derivative. Our objective is to empower you to overcome common purification challenges, optimize your workflow, and achieve high-purity material essential for downstream applications.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems you may encounter during the chromatographic purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Issue 1: Significant Peak Tailing or Streaking on TLC and Column

  • Question: My compound spots are streaking on the TLC plate, and the peaks from my flash column are broad with significant tailing. What is causing this, and how can I achieve sharp, symmetrical peaks?

  • Answer: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The underlying cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding slows the elution of the tail end of the sample band, resulting in tailing.

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to your eluent.[1]

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., 1 mL of TEA in 1 L of your ethyl acetate/hexane mixture). The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound, which will then elute more symmetrically.

      • Pyridine: A small amount of pyridine can also be used, but TEA is generally preferred due to its higher volatility, making it easier to remove from the final product.

    • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.

      • Neutral Alumina: Alumina can be a good alternative to silica gel for basic compounds.

      • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base like triethylamine to neutralize the acidic sites.[2]

Issue 2: Poor Separation Between the Product and a Close-Running Impurity

  • Question: I have an impurity that co-elutes or is very close to my desired product spot on the TLC plate, making separation by flash chromatography difficult. How can I improve the resolution?

  • Answer: Achieving good separation (resolution) is the primary goal of chromatography. Co-elution indicates that the chosen solvent system does not differentiate sufficiently between your product and the impurity.

    Solutions:

    • Systematic Solvent System Optimization: The standard ethyl acetate/hexane system is a good starting point, but you may need to fine-tune it or switch solvents entirely.[3]

      • Adjust Polarity: Meticulously test different ratios of ethyl acetate/hexanes to find a system where your product has an Rf value of approximately 0.25-0.35 on the TLC plate.[4] This range often provides the best balance for separation on a flash column.

      • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, substitute ethyl acetate with dichloromethane or ether. A common alternative system is Dichloromethane/Methanol for more polar compounds.[3] Sometimes a ternary system (e.g., Hexane/Dichloromethane/Ethyl Acetate) can provide unique selectivity.

    • Column Parameters:

      • Reduce Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel for difficult separations.

      • Use Finer Silica: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution, although this will also increase the backpressure.

Issue 3: Low or No Recovery of the Product from the Column

  • Question: I ran my column, but I recovered very little or none of my target compound. Where did it go?

  • Answer: This frustrating situation usually points to one of two possibilities: your compound is either irreversibly stuck to the silica gel, or it has decomposed on the column.[2]

    Solutions:

    • Check for Irreversible Adsorption: Your compound may be more polar than anticipated and requires a much stronger eluent to be released from the silica.

      • Flush the Column: After your initial elution, flush the column with a very polar solvent, such as 5-10% methanol in dichloromethane.[3] Collect fractions and check by TLC to see if your compound elutes.

    • Test for Stability: Before committing your entire batch to a column, test the stability of your compound on silica gel.

      • 2D TLC Test: Spot your crude material on a TLC plate. Let the plate sit on the bench for 30-60 minutes. Then, elute the plate as usual. If you see new spots or significant streaking that wasn't present in an immediate run, your compound may be decomposing on the acidic silica.[2]

    • Use a Deactivated Stationary Phase: If instability is confirmed, use silica gel that has been neutralized with triethylamine or switch to a neutral stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone?

A1: Given its structure—a moderately polar ketone functional group on a halogenated pyridine core—a good starting point for Thin Layer Chromatography (TLC) is a mixture of Ethyl Acetate (EtOAc) and Hexanes .[3][5] We recommend preparing test chambers with the following ratios to find the optimal eluent for separation:

Solvent System (EtOAc in Hexanes)Recommended ForTarget Rf
10% (1:9)Initial screening, less polar impurities~0.5-0.6
20% (2:8)Good starting point for the target compound ~0.3-0.4
30% (3:9)Eluting more polar impurities~0.1-0.2

The goal is to find a solvent system that moves your target compound to an Rf (retention factor) of approximately 0.3, as this typically translates well to flash column chromatography.[4]

Q2: How should I prepare and load my crude sample onto the column?

A2: Proper sample loading is critical for a successful separation. You have two main options: wet loading and dry loading.

  • Wet Loading: Dissolve your crude material in the minimum amount of the solvent you will start the column with (e.g., 10% EtOAc/Hexanes).[6] If it has poor solubility, you can use a slightly stronger solvent like dichloromethane, but keep the volume to an absolute minimum.[6][7] Using too much or too strong a solvent for loading will broaden your initial sample band and compromise the separation.[7]

  • Dry Loading (Recommended for Poor Solubility): This is often the superior method.[6] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (typically 5-10 times the mass of your crude material), and remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]

Q3: How can I visualize the compound on a TLC plate if it's not UV active?

A3: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone contains an aromatic ring and a ketone, which are chromophores that should make it visible under UV light at 254 nm. If for some reason you cannot see it, or if you need to visualize non-UV active impurities, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with the ketone or other oxidizable functional groups, appearing as yellow spots on a purple background.

Q4: Is it necessary to use a gradient elution for this purification?

A4: Not always, but it is highly recommended.

  • Isocratic Elution (Constant Solvent Composition): If your TLC shows that your product is well-separated from all impurities, you can run the entire column with a single solvent mixture. This is simpler but can lead to very broad peaks for later-eluting compounds.

  • Gradient Elution (Increasing Polarity): It is often more efficient to start with a lower polarity eluent (e.g., 10% EtOAc/Hexanes) to elute non-polar impurities, and then gradually increase the polarity (e.g., to 20%, then 30% EtOAc) to elute your product and then any more polar impurities. This speeds up the purification and helps keep the product peaks sharp.[2]

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the standard workflow for the purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Optimization (Find Solvent System, Rf ~0.3) Crude->TLC Analyze Pack Pack Column (Silica Gel) TLC->Pack Proceed with Optimized System Load Load Sample (Wet or Dry Load) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze_Frac Analyze Fractions (TLC) Collect->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product (Verify by NMR, LC-MS) Evaporate->Final

Caption: Standard workflow from crude product to pure compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common chromatography problems.

Troubleshooting_Tree Start Start Here: Observe TLC/Column Result Problem What is the main issue? Start->Problem PoorSep Poor Separation (Co-elution) Problem->PoorSep Separation Tailing Peak Tailing / Streaking Problem->Tailing Peak Shape NoProduct Low / No Recovery Problem->NoProduct Yield Cause_PoorSep Cause: Incorrect Solvent or Overload PoorSep->Cause_PoorSep Cause_Tailing Cause: Pyridine-Silica Interaction Tailing->Cause_Tailing Cause_NoProduct Cause: Irreversible Adsorption or Decomposition NoProduct->Cause_NoProduct Sol_PoorSep Solution: 1. Re-optimize solvent (TLC) 2. Change solvent selectivity 3. Reduce sample load Cause_PoorSep->Sol_PoorSep Sol_Tailing Solution: 1. Add 0.1-1% TEA to eluent 2. Use neutral alumina Cause_Tailing->Sol_Tailing Sol_NoProduct Solution: 1. Flush with polar solvent (MeOH) 2. Check stability on TLC 3. Use deactivated silica Cause_NoProduct->Sol_NoProduct

Sources

Overcoming poor reactivity in cross-coupling with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for overcoming challenges in cross-coupling reactions involving 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone . This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sometimes challenging building block. Our goal is to provide you with expert insights, actionable troubleshooting strategies, and validated protocols to ensure the success of your synthetic campaigns.

The unique structure of this substrate—an electron-deficient pyridine ring bearing both a fluoro and an acetyl substituent—presents specific hurdles in common palladium-catalyzed transformations. The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition, while the electron-withdrawing groups can influence reactivity in both productive and unproductive ways.[1][2] This guide explains the causality behind these issues and offers field-proven solutions.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to approach troubleshooting systematically. A failed or low-yielding reaction is often a result of one or more suboptimal parameters. The following workflow provides a logical sequence for diagnosing and resolving common issues.

G cluster_start cluster_check Initial Checks cluster_optimization Systematic Optimization cluster_end start Low Yield or No Reaction reagents 1. Verify Reagent Quality - Purity of Starting Material - Boronic Acid/Ester Stability - Anhydrous Solvents? start->reagents atmosphere 2. Confirm Inert Atmosphere - Rigorous Degassing? - Positive N2/Ar Pressure? reagents->atmosphere Reagents OK catalyst 3. Re-evaluate Catalyst System - Screen Ligands (e.g., Buchwald type) - Try a Pre-catalyst - Increase Catalyst Loading? atmosphere->catalyst Atmosphere OK base 4. Optimize Base - Screen Weaker/Stronger Bases (e.g., K2CO3 vs. K3PO4 vs. Cs2CO3) - Check Solubility catalyst->base No Improvement end Successful Coupling catalyst->end Improvement (Optimize Further) solvent 5. Vary Solvent System - Dioxane/H2O, Toluene, DMF? - Anhydrous vs. Aqueous? base->solvent No Improvement base->end Improvement (Optimize Further) temp 6. Adjust Temperature - Incrementally Increase Temp - Consider Microwave Irradiation solvent->temp No Improvement solvent->end Improvement (Optimize Further) temp->end Improvement (Optimize Further)

Caption: A systematic workflow for troubleshooting poor cross-coupling reactivity.

Section 1: Suzuki-Miyaura Coupling FAQs & Troubleshooting

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, the electron-deficient nature of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and the instability of many heteroarylboronic acids can lead to complications.[3]

Q1: My Suzuki coupling shows low or no conversion. What are the first parameters to check?

A1: Low conversion is a classic issue often traced back to the catalyst system or reaction conditions. The pyridine nitrogen in your substrate can coordinate to the palladium center, hindering the catalytic cycle.[1] Therefore, a robust catalyst system is essential.

  • Catalyst and Ligand: Standard Pd(PPh₃)₄ may be insufficient. The key is to use bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, outcompeting catalyst inhibition.[4] Modern Buchwald-type ligands and their corresponding pre-catalysts are highly recommended.[5][6] The in situ generation of the active Pd(0) catalyst from a Pd(II) source like Pd(OAc)₂ or PdCl₂ is a critical step that must be efficient.[5]

  • Base: The base is not just a stoichiometric reagent; it plays a crucial role in activating the boronic acid to form a more reactive boronate species for transmetalation.[7][8] If your base is not soluble or strong enough, the reaction will stall. Switch from a mild base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.

  • Solvent: The solvent must solubilize all components, including the inorganic base. A mixture like 1,4-dioxane/water (e.g., 4:1) is a common starting point, as water can help dissolve the base.[9] For anhydrous conditions, solvents like toluene or DMF can be effective.

Recommended Suzuki Catalyst Systems
Catalyst SystemLigandRecommended BaseSolventKey Advantages
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂OExcellent for electron-deficient heteroaryl halides.
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-DioxaneBroad applicability and high activity.
Pd(dppf)Cl₂dppfK₂CO₃, Cs₂CO₃DMF or Dioxane/H₂OA reliable, commercially available catalyst.[10]
Pd(PPh₃)₄PPh₃Na₂CO₃, K₂CO₃Dioxane/H₂O"Classical" choice, may require higher temperatures/longer times.[9]
Q2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond. This is a common decomposition pathway for heteroaryl boronic acids, especially in the presence of water and base.[3]

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are significantly more resistant to premature decomposition.[3][11]

  • Employ Anhydrous Conditions: If possible, use rigorously dried solvents and reagents to suppress this water-mediated side reaction.

  • Optimize the Base: Weaker bases like K₂CO₃ or KF are often preferred over strong hydroxides to minimize the rate of protodeboronation.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This high-speed heating often outpaces the rate of decomposition, leading to cleaner reactions and higher yields.[9]

Visualizing the Suzuki Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step is failing. For instance, poor conversion may point to issues with oxidative addition or transmetalation.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂(R²) transmetalation->diorgano_pd reductive_elim Reductive Elimination diorgano_pd->reductive_elim reductive_elim->pd0 product R¹-R² (Desired Product) reductive_elim->product aryl_halide R¹-X (Your Substrate) aryl_halide->oxidative_add boronic_acid R²-B(OR)₂ + Base → [R²-B(OR)₂(Base)]⁻ boronic_acid->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination FAQs & Troubleshooting

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Success with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone hinges almost entirely on selecting a catalyst system that is robust against inhibition by the pyridine nitrogen.[12][13]

Q1: My Buchwald-Hartwig amination is failing. What is the most likely cause?

A1: The primary culprit is almost certainly catalyst inhibition. The lone pair on the pyridine nitrogen of your substrate can bind to the palladium center more strongly than the desired amine nucleophile, effectively poisoning the catalyst.

The solution is to use specialized, sterically hindered biarylphosphine ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos).[13][14] The bulk of these ligands creates a protective pocket around the palladium atom, which favors the productive binding of the amine nucleophile and facilitates the crucial reductive elimination step to form the C-N bond.[4] Using bidentate phosphine ligands like DPPF can also be effective.[12][14]

Q2: What are the optimal base and solvent choices for this C-N coupling?

A2: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, particularly for more sensitive substrates.[14]

Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are excellent first choices. Polar aprotic solvents like DMF can also be used but may require more careful optimization.

Section 3: Sonogashira Coupling FAQs & Troubleshooting

The Sonogashira coupling provides a direct route to aryl alkynes.[15] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[16]

Q1: My Sonogashira coupling is sluggish and gives low yields. How can I optimize it?

A1: Success in Sonogashira coupling relies on the synergy between the palladium and copper catalysts.

  • Palladium Catalyst: As with other couplings, a Pd(0) source is needed. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[15] Ensure your CuI is fresh and of high quality.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to scavenge the H-X byproduct and to act as the solvent in many cases.[16][17]

  • Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient substrates may require gentle heating (e.g., 40-60 °C) to achieve a reasonable rate.[16]

Q2: My main side product is from alkyne homocoupling (Glaser coupling). How do I suppress this?

A2: The formation of a diacetylene byproduct (R-C≡C-C≡C-R) is known as Glaser coupling and is an oxygen-mediated process catalyzed by the copper(I) salt.[15]

The most effective solution is to maintain a strictly anaerobic (oxygen-free) environment. This is even more critical for Sonogashira than for Suzuki couplings. Ensure all solvents are thoroughly degassed using a "freeze-pump-thaw" method or by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[17]

Section 4: Recommended Starting Protocols

These are generalized starting points. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • To a flame-dried Schlenk flask, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[3]

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine
  • To an oven-dried vial inside a glovebox, add Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., XPhos, 8 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).[14]

  • Add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.) and the primary amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C in an oil bath.[14]

  • Monitor progress by LC-MS. After completion, cool, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the product via chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne
  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (2-5 mol%) and Copper(I) Iodide (CuI, 5-10 mol%).

  • Seal the flask and establish an inert atmosphere (evacuate/backfill with argon 3x).

  • Add a solution of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 equiv.) in degassed anhydrous triethylamine (Et₃N) or a mixture of THF/Et₃N (4:2 mL).[17]

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently to 40-50 °C for 16 hours or until completion is observed by TLC/LC-MS.[17]

  • Upon completion, concentrate the mixture, dissolve the residue in an organic solvent, and filter through a pad of celite to remove inorganic salts. Purify the filtrate by column chromatography.

References
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Zhang, G., Wang, X., Li, C., & Yin, D. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43(3), 453-461. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. BenchChem.
  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

  • ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. BenchChem.
  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581-590. [Link]

  • Smith, C. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(8), 3824-3844. [Link]

  • Bautista-Hernandez, C. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 240-247. [Link]

  • BenchChem. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling. BenchChem.
  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Puerto Rico, Rio Piedras Campus. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Gurung, S. K., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(18), 3547-3550. [Link]

  • ResearchGate. (2018). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Magano, J., & Monfette, S. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

Sources

Stability issues of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a valued intermediate in the synthesis of complex molecules, understanding its stability profile, particularly under acidic conditions, is critical for reproducible and reliable results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges. Our aim is to equip you with the scientific rationale and practical solutions to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing the appearance of a new, more polar peak in my HPLC analysis after treating 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone with an acidic reagent. What is the likely cause?

A: The appearance of a new, more polar peak is a strong indication of acid-catalyzed hydrolysis of the 2-fluoro substituent. The fluorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, which is accelerated in the presence of acid. The likely degradation product is 1-(5-bromo-2-hydroxypyridin-3-yl)ethanone. This hydrolysis product is more polar due to the presence of the hydroxyl group, resulting in a shorter retention time on a reverse-phase HPLC column compared to the parent compound. The rate of this degradation is dependent on the acid concentration, temperature, and the specific solvent system used.

Q2: What is the underlying chemical mechanism for the acid-catalyzed hydrolysis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone?

A: The acid-catalyzed hydrolysis of 2-fluoropyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process is initiated by the protonation of the pyridine nitrogen atom.[1] This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the carbon atom bearing the fluorine. This is followed by the loss of a fluoride ion and a proton to yield the corresponding 2-hydroxypyridine derivative. The presence of electron-withdrawing groups, such as the bromo and acetyl substituents on your molecule, can further influence the electron density of the ring and potentially affect the rate of hydrolysis.[2][3]

Q3: How do the bromo and acetyl substituents on the pyridine ring affect the stability of the molecule in acidic conditions?

A: Both the bromo and acetyl groups are electron-withdrawing. Their presence on the pyridine ring has two main competing effects on the rate of acid-catalyzed hydrolysis:

  • Decreased Basicity: These electron-withdrawing groups reduce the electron density on the pyridine nitrogen, making it less basic. A lower basicity (a lower pKa of the conjugate acid) means that the initial protonation step of the hydrolysis mechanism is less favorable.[2][3] This would suggest a slower rate of hydrolysis compared to an unsubstituted 2-fluoropyridine.

  • Increased Electrophilicity: The electron-withdrawing nature of these substituents also makes the carbon atom attached to the fluorine more electrophilic and thus more susceptible to nucleophilic attack by water. This would tend to increase the rate of the substitution reaction.

The overall effect on stability will be a balance of these two factors. Experimental data from forced degradation studies is crucial to determine the net effect.

Q4: Can the acetyl group at the 3-position participate in any intramolecular side reactions under acidic conditions?

A: While intramolecular reactions are a valid consideration, for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, significant intramolecular cyclization involving the acetyl group under typical acidic conditions is less likely to be the primary degradation pathway compared to hydrolysis. Studies on similar structures, such as 3,5-diacetyl-2,6-dimethylpyridine, have shown that intramolecular cyclization can occur under specific acidic conditions, but this is often facilitated by the presence of other reactive groups.[4] For your molecule, the primary acid-catalyzed degradation pathway is expected to be the hydrolysis of the 2-fluoro substituent. However, it is always prudent to monitor for any unexpected byproducts during stability studies.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Rapid disappearance of the starting material peak in HPLC after acidification. The compound is highly labile to the specific acidic conditions used (concentration, temperature).- Immediately neutralize a sample of the reaction mixture and re-analyze to confirm degradation. - If possible, perform the reaction at a lower temperature. - Use a less concentrated acid or a weaker acid. - Consider using a non-aqueous acidic system if the reaction chemistry allows.
Multiple new peaks observed in the chromatogram. Complex degradation pathways or secondary degradation of the initial hydrolysis product.- Use HPLC-MS to identify the mass of the degradation products. This can help elucidate the structures. - Perform a time-course study to monitor the formation and potential subsequent degradation of the primary hydrolysis product. - Consider the possibility of interactions with other components in your reaction mixture.
Poor mass balance in stability studies (sum of parent and degradant peaks is less than 100%). - Formation of non-UV active or volatile degradation products. - Precipitation of the starting material or degradation products.- Utilize a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with UV detection. - Analyze the headspace of the sample for volatile compounds using GC-MS. - Visually inspect your samples for any precipitation. Check the solubility of your compound and its potential degradants in the chosen solvent system.
Inconsistent results between experimental runs. - Variation in the exact pH of the reaction mixture. - Fluctuation in temperature. - Differences in the age or quality of reagents.- Use a calibrated pH meter to ensure consistent starting pH. - Employ a temperature-controlled reaction vessel. - Use fresh, high-purity reagents and solvents for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to assess the stability of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in an acidic environment, following principles outlined in ICH guidelines.[5][6][7][8][9]

Objective: To determine the degradation pathway and kinetics under acidic stress.

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M for neutralization)

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone in acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 0.1 M HCl.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration of the compound will be approximately 0.1 mg/mL.

    • Prepare a parallel sample using 1 M HCl.

  • Control Sample Preparation: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water (without acid).

  • Incubation: Store all solutions at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis: Withdraw aliquots from each solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately before analysis, neutralize the acidic samples by adding an equivalent amount of the corresponding strength of NaOH.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation between the less polar 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and its more polar hydrolysis product. For confirmation of peak identity, HPLC-MS analysis is recommended.

Visualization of Key Processes

Acid-Catalyzed Hydrolysis Mechanism

hydrolysis_mechanism start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone protonated Protonated Pyridine Intermediate start->protonated + H+ attack Nucleophilic Attack by Water protonated->attack + H2O tetrahedral Tetrahedral Intermediate attack->tetrahedral loss_F Loss of Fluoride tetrahedral->loss_F - F- product_protonated Protonated Hydrolysis Product loss_F->product_protonated deprotonation Deprotonation product_protonated->deprotonation - H+ product 1-(5-Bromo-2-hydroxypyridin-3-yl)ethanone deprotonation->product stability_workflow start Prepare Stock Solution of Compound stress Expose to Acidic Conditions (e.g., 0.1 M HCl, 40°C) start->stress control Prepare Control Sample (No Acid) start->control sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Parent Compound and Degradants hplc->data report Determine Degradation Rate and Pathway data->report

Sources

Technical Support Center: Optimizing Suzuki Coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing the Suzuki-Miyaura cross-coupling reaction with the specific substrate, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the unique challenges presented by this electron-deficient, heteroaromatic halide. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and optimize your reaction conditions effectively.

Understanding the Substrate: Key Chemical Features

The starting material, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, presents a specific set of electronic and steric properties that must be considered for successful cross-coupling:

  • Electron-Deficient Pyridine Ring: The presence of both a fluorine atom and an acetyl group strongly withdraws electron density from the pyridine ring. This generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2][3]

  • Aryl Bromide: The C-Br bond is a reliable coupling handle, offering a good balance of reactivity for oxidative addition without the high susceptibility to side reactions seen with aryl iodides.[2][4][5]

  • Nitrogen Heteroatom: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst. This can act as an inhibitory or "poisoning" effect, sequestering the active catalyst and impeding the reaction.[4] This is a primary challenge when working with pyridine substrates.

General Experimental Workflow

A successful Suzuki coupling experiment relies on a meticulous and systematic procedure. The following workflow outlines the critical steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Purify Crude Product (Flash Column Chromatography) P2 Add Palladium Precatalyst & Ligand P1->P2 P3 Add Anhydrous, Degassed Solvent P2->P3 R1 Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N2) P3->R1 R2 Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring R1->R2 R3 Monitor Progress (TLC, LC-MS, GC-MS) R2->R3 W1 Cool to RT & Quench (e.g., add water/aqueous solution) R3->W1 W2 Liquid-Liquid Extraction (e.g., EtOAc/Water) W1->W2 W3 Dry Organic Layer, Filter, & Concentrate W2->W3 W3->P1

Caption: General workflow for a typical Suzuki coupling experiment.

Troubleshooting Guide & FAQs
Q1: My reaction is not working at all. I only see my starting material after several hours. Where do I start troubleshooting?

This is a common issue that usually points to a fundamental problem with one of the core reaction components. Follow this decision tree to diagnose the issue.

G cluster_catalyst Catalyst System cluster_atmosphere Reaction Atmosphere cluster_base Base & Transmetalation cluster_temp Temperature Start No Reaction: Only Starting Material (SM) Observed C1 Is the Pd catalyst active? (Old bottle? Stored improperly?) Start->C1 A1 Was the system rigorously degassed? Oxygen can deactivate the Pd(0) catalyst. Start->A1 B1 Is the base strong/soluble enough? Transmetalation requires activation of the boronic acid. Start->B1 T1 Is the temperature high enough? Many Suzuki couplings require thermal energy. Start->T1 C1_Sol Solution: Use a fresh batch of catalyst or a more robust pre-catalyst (e.g., Buchwald palladacycles). C1->C1_Sol A1_Sol Solution: Ensure solvents are degassed (sparging with Ar/N2 or freeze-pump-thaw). Maintain a positive pressure of inert gas. A1->A1_Sol B1_Sol Solution: Switch to a stronger base (e.g., K3PO4, Cs2CO3). If using K3PO4, a small amount of water (e.g., 10:1 dioxane:H2O) can aid solubility. B1->B1_Sol T1_Sol Solution: Increase temperature in increments (e.g., from 80°C to 100°C). Consider microwave irradiation for rapid heating. T1->T1_Sol

Caption: Decision tree for troubleshooting a failed Suzuki reaction.

Expert Insight: Before making drastic changes, always run a control reaction with a simpler, known-to-work system (e.g., bromobenzene and phenylboronic acid) to confirm the integrity of your reagents (catalyst, base, solvents).[1] If the control works, the problem lies with the specific reactivity of your substrate.

Q2: My reaction is sluggish and gives a low yield of the desired product. What factors should I optimize?

Low yield with some product formation indicates that the catalytic cycle is turning over, but inefficiently. The primary suspects are catalyst inhibition, slow transmetalation, or decomposition of reagents.

1. Catalyst and Ligand Selection: The pyridine nitrogen in your substrate can coordinate to the palladium center, hindering catalytic activity. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.

  • Rationale: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed to overcome this.[4] They form stable, highly active palladium complexes that promote the desired steps (oxidative addition and reductive elimination) faster than inhibitory pathways.[6] Pd(dppf)Cl₂ is also a robust choice for heteroaromatic couplings.[7][8]

Table 1: Recommended Catalyst Systems for Screening

Catalyst SystemPd Precatalyst (mol%)Ligand (mol%)Key Advantages
System 1 (Standard) Pd(dppf)Cl₂ (2-5%)NoneGood general-purpose catalyst for heteroaryls.[9]
System 2 (Buchwald) Pd₂(dba)₃ (1-2%)SPhos or XPhos (2-4%)Highly active for challenging substrates, including N-heterocycles.[4][10]
System 3 (NHC) PEPPSI™-IPr (2-5%)NoneOften show high thermal stability and activity.[2]

2. Base and Solvent Optimization: The base is not merely an acid scavenger; it is essential for activating the boronic acid for transmetalation.[11][12] Its strength and solubility are critical.

  • Rationale: For N-heterocyclic substrates, strong inorganic bases are often effective.[10] Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote the reaction but generally does not cause degradation of sensitive functional groups.[13][14] Cesium carbonate (Cs₂CO₃) is another strong and effective option. A mixed solvent system, such as dioxane/water or THF/water, is often necessary to dissolve both the organic substrates and the inorganic base.[10][13]

Table 2: Recommended Base/Solvent Combinations for Screening

Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)Dioxane / H₂O (4:1)90-100A mild, common starting point.[15]
K₃PO₄ (2-3)Toluene / H₂O (10:1)80-100K₃PO₄ is often superior for N-heterocycles.[4][16]
Cs₂CO₃ (2)Dioxane / H₂O (4:1)85-95Highly effective but more expensive.[7]
KF (3)THF (anhydrous)50-70A milder option if base-sensitive groups are present.[17]
Q3: I'm observing significant side products. What are they and how can I prevent them?

The most common side products in this type of reaction are formed via hydrodehalogenation, protodeboronation, and homocoupling.

G cluster_suzuki Suzuki Catalytic Cycle cluster_sides Common Side Reactions Pd0 Pd0 OA OA Pd0->OA Oxidative Addition TM TM OA->TM Transmetalation Dehalogenation Hydrodehalogenation (Ar-H) OA->Dehalogenation [Pd-H] Species TM->Pd0 Reductive Elimination Product Ar-Ar' TM->Product SM Ar-Br SM->OA BA Ar'-B(OR)2 BA->TM Protodeboronation Protodeboronation (Ar'-H) BA->Protodeboronation H+ Source (e.g., H2O) Homocoupling Homocoupling (Ar'-Ar') BA->Homocoupling O2 Contamination

Caption: The Suzuki cycle and pathways to common side products.

  • Hydrodehalogenation (Ar-Br → Ar-H): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.[4]

    • Cause: Formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[4] Electron-deficient N-heterocyclic halides are particularly susceptible.[4]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that favor reductive elimination of the desired product over the dehalogenation pathway.[4]

      • Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are preferable.[4]

      • Solvent: Use aprotic solvents like dioxane or toluene.[4]

  • Protodeboronation (Ar'-B(OR)₂ → Ar'-H): This is the cleavage of the C-B bond of the boronic acid partner, effectively destroying it.[13][18]

    • Cause: Excess water, prolonged reaction times at high temperatures, or an overly strong base can facilitate this side reaction.[13] Heteroaryl boronic acids are especially prone to this.[2][14]

    • Solution:

      • Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate. These are more resistant to decomposition.[14][19]

      • Control Water: Use anhydrous solvents or a carefully controlled amount of water (e.g., 10:1 organic solvent to water).[14]

      • Optimize Conditions: Aim for shorter reaction times and the lowest effective temperature.

  • Homocoupling (2 x Ar'-B(OR)₂ → Ar'-Ar'): Dimerization of the boronic acid partner.

    • Cause: The primary cause is the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote this pathway.[2]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere. Rigorously degas all solvents and reagents before use.[10][13]

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • National Institutes of Health. (2019). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Retrieved from [Link]

  • Wiley Online Library. (2022). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (2016). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • PubMed. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]

  • ACS Publications. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS: 1111637-74-1). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the nuanced challenges of regioselectivity in reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to rationalize and overcome experimental hurdles.

Understanding the Reactivity Landscape

The reactivity of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is governed by the electronic interplay of its substituents on the electron-deficient pyridine core. The nitrogen atom, along with the fluoro and acetyl groups, exerts a strong electron-withdrawing effect, making the ring susceptible to nucleophilic attack.[1][2] The bromo and fluoro groups serve as leaving groups for distinct reaction classes, and their relative reactivity dictates the regiochemical outcome.

Here's a breakdown of the key electronic influences:

  • Pyridine Nitrogen: Inductively withdraws electron density, activating the ring towards nucleophilic substitution, particularly at the C2 and C4/C6 positions.[1]

  • 2-Fluoro Group: A highly electronegative substituent that strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). While typically a poor leaving group in other contexts, on an electron-deficient ring, it becomes labile.[3]

  • 3-Acetyl Group: A meta-directing, deactivating group for electrophilic aromatic substitution (which is already disfavored on pyridines) and an electron-withdrawing group that further activates the ring for nucleophilic attack.

  • 5-Bromo Group: A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is significantly weaker than the C-F bond, making it the preferred site for oxidative addition in palladium-catalyzed cycles.[4]

This complex interplay of electronic and steric effects can lead to challenges in achieving desired regioselectivity. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions.

Scenario 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to displace the bromine atom, but I am observing a mixture of products, including some displacement of the fluorine atom and low overall yield. What is happening and how can I fix it?

Answer: This issue typically arises from a combination of catalyst choice, reaction conditions, and the inherent reactivity of the starting material. While the C-Br bond is the kinetically favored site for oxidative addition with Pd(0) catalysts, harsh reaction conditions or an inappropriate catalyst/ligand system can lead to side reactions.

Causality Analysis:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to stabilize the palladium catalyst and promote the desired oxidative addition at the C-Br bond.[5] Using less sophisticated catalysts might require higher temperatures, which can lead to catalyst decomposition or undesired side reactions.

  • Reaction Temperature: Elevated temperatures can provide enough energy to overcome the higher activation barrier for C-F bond cleavage, especially with highly active catalyst systems.

  • Base Selection: The base used in Suzuki couplings activates the boronic acid.[6] However, some bases can also promote competing nucleophilic substitution pathways, particularly at the activated C2 position.

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Steps start Poor Regioselectivity in Suzuki Coupling catalyst Optimize Catalyst System (e.g., Pd(dppf)Cl2, RuPhos) start->catalyst temperature Lower Reaction Temperature catalyst->temperature base Screen Weaker Bases (e.g., K2CO3 vs. Cs2CO3) temperature->base solvent Solvent Optimization (e.g., Dioxane/H2O, Toluene) base->solvent outcome Improved Selectivity for C-Br Coupling solvent->outcome cluster_troubleshooting Troubleshooting Path start SNA_r Reaction Failure check_nucleophile Is the nucleophile highly basic? start->check_nucleophile yes_base Use a non-nucleophilic base (e.g., NaH) to pre-form the nucleophile at low temp. check_nucleophile->yes_base Yes no_base Is the nucleophile bulky? check_nucleophile->no_base No outcome Successful C-F Displacement yes_base->outcome yes_bulky Increase reaction temp or use a smaller nucleophile if possible. no_base->yes_bulky Yes no_bulky Optimize solvent and temperature (e.g., DMF, DMSO at 60-120 °C) no_base->no_bulky No yes_bulky->outcome no_bulky->outcome

Sources

Technical Support Center: Synthesis and Purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(5-Bromo-2-fluoropyrin-3-yl)ethanone via Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation of 5-bromo-2-fluoropyridine is a common synthetic route. However, it can lead to several impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 5-bromo-2-fluoropyridine.

  • Regioisomers: Acylation can occur at different positions on the pyridine ring, leading to isomeric impurities. The primary regioisomeric byproduct is often 1-(5-bromo-2-fluoropyridin-4-yl)ethanone. The directing effects of the bromo and fluoro substituents, along with the deactivating effect of the pyridine nitrogen, influence the isomer ratio.

  • Polysubstituted Products: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation can occur, though this is generally less common than in Friedel-Crafts alkylations.[1][2]

  • Byproducts from Catalyst Interaction: The Lewis acid catalyst (e.g., AlCl₃) can complex with the pyridine nitrogen, which can sometimes lead to side reactions or complicate the workup.

Q2: My TLC plate shows multiple spots after the reaction. How can I identify the product and the main impurities?

A2: A preliminary analysis by Thin Layer Chromatography (TLC) is crucial. Typically, the product, 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, will be more polar than the starting material, 5-bromo-2-fluoropyridine, and thus will have a lower Rf value. Regioisomers will likely have very similar Rf values, often appearing as a single elongated spot or two very close spots. To differentiate them, you can try using a less polar solvent system to achieve better separation on the TLC plate. Staining with a visualizing agent like potassium permanganate can also help distinguish between the ketone product and the starting material. For definitive identification, it is recommended to isolate each spot via preparative TLC or column chromatography and characterize them using spectroscopic methods like ¹H NMR and Mass Spectrometry.

Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A3: Co-elution is a common challenge, especially with regioisomers that have very similar polarities. Here are several strategies to improve separation:

  • Optimize Column Chromatography Parameters:

    • Use a longer column: This increases the number of theoretical plates and can improve the resolution of closely eluting compounds.

    • Decrease the flow rate: A slower elution allows for better equilibration between the stationary and mobile phases, enhancing separation.

    • Employ a shallow gradient: Instead of a steep gradient, use a very gradual increase in the polar solvent concentration. For example, you could increase the ethyl acetate concentration in hexane by 1-2% increments.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using neutral alumina, which can offer different selectivity.

  • Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. See the detailed protocol below.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Issue 1: Low Yield After Aqueous Workup
  • Possible Cause: The pyridine nitrogen can be protonated in an acidic aqueous phase, making the compound water-soluble and leading to its loss during extraction.

  • Solution: During the aqueous workup, carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8). This will ensure the product remains in the organic layer. Washing the combined organic layers with brine can further reduce the solubility of the product in any remaining aqueous phase.

Issue 2: Oiling Out During Recrystallization
  • Possible Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the chosen solvent is too good a solvent.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexane if you are using ethyl acetate) until the solution becomes slightly turbid.

    • Add a few drops of the primary solvent until the solution is clear again.

    • Allow the solution to cool very slowly to room temperature, and then place it in an ice bath or refrigerator.

    • If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point for the purification of the crude product from a Friedel-Crafts acylation reaction.

Materials:

  • Crude 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.3 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate based on your TLC analysis. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained after column chromatography or for removing minor impurities from a relatively clean crude product.

Materials:

  • Partially purified 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

  • Ethyl acetate

  • Hexane (or petroleum ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: A mixture of ethyl acetate and hexane is often a good choice for recrystallizing compounds of this type.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Co-solvent Addition: While the solution is still hot, slowly add hexane until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification Method Typical Impurities Removed Advantages Disadvantages
Column Chromatography Unreacted starting material, regioisomers, polysubstituted byproductsGood for separating components with different polarities; scalable.Can be time-consuming; potential for product decomposition on silica.
Recrystallization Minor impurities, regioisomers (if solubility differs significantly)Highly effective for achieving high purity; relatively simple procedure.Requires a suitable solvent system; potential for product loss in the mother liquor.

Visualizations

Troubleshooting Logic for Purification

Troubleshooting_Purification start Crude Product Analysis (TLC) multiple_spots Multiple Spots on TLC? start->multiple_spots single_spot Single Spot on TLC? start->single_spot col_chrom Column Chromatography multiple_spots->col_chrom Yes direct_recryst Direct Recrystallization single_spot->direct_recryst Yes co_elution co_elution col_chrom->co_elution Co-elution of Impurities? pure_fractions pure_fractions col_chrom->pure_fractions Pure Fractions Obtained oiling_out oiling_out direct_recryst->oiling_out Oiling Out? crystals_form crystals_form direct_recryst->crystals_form Crystals Form optimize_col Optimize Column: - Longer column - Slower flow rate - Shallow gradient co_elution->optimize_col Yes combine_evap Combine & Evaporate pure_fractions->combine_evap Yes optimize_col->col_chrom final_product Pure Product combine_evap->final_product adjust_solvent Adjust Solvent System: - Add co-solvent - Slow cooling oiling_out->adjust_solvent Yes filter_dry Filter & Dry crystals_form->filter_dry Yes adjust_solvent->direct_recryst filter_dry->final_product Final Product Experimental_Workflow start Crude Reaction Mixture workup Aqueous Workup (Neutral pH) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration drying->concentration column_chrom Column Chromatography (Hexane/EtOAc gradient) concentration->column_chrom Primary Purification analysis analysis column_chrom->analysis TLC Analysis of Fractions pooling pooling analysis->pooling Pool Pure Fractions evap evap pooling->evap Evaporation recryst Recrystallization (EtOAc/Hexane) evap->recryst Secondary Purification (Optional) final_product Pure 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone recryst->final_product

Caption: A typical experimental workflow for the purification of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

References

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Scribd. Friedel Crafts Acylation. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • AOBChem USA. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. [Link]

  • AbacipharmTech. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. [Link]

Sources

Preventing decomposition of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Prepared by the Office of the Senior Application Scientist

This guide serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS No. 1111637-74-1) in a laboratory setting. Proper storage and handling are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I have just received a new shipment of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. What are the absolute best practices for initial storage?

Upon receipt, the compound, which is typically a solid, should be stored under controlled conditions to prevent degradation. While some suppliers may ship the product at ambient temperature, long-term stability is best achieved under more stringent conditions.

  • Temperature: For long-term storage (months to years), a temperature of -20°C to -80°C is highly recommended.[1] This minimizes the kinetic rate of potential decomposition reactions. For short-term storage (days to a week), 4°C is acceptable.[1] Some suppliers note storage at room temperature is viable, but this should be considered for shorter durations only.[2]

  • Atmosphere: The container should be tightly sealed and the headspace preferably purged with an inert gas like argon or nitrogen. Halogenated aromatic compounds can be sensitive to moisture and atmospheric oxygen over time.[3]

  • Light: Protect the compound from light by storing it in an amber glass vial or by wrapping the container in aluminum foil. Bromo-derivatives of aromatic compounds can be sensitive to light, which can catalyze decomposition.[4]

The causality here is straightforward: reducing thermal energy, removing reactive atmospheric components (water, O₂), and eliminating photochemical energy input collectively minimizes all likely degradation pathways.

Q2: The compound is a solid. How critical is it to handle it under an inert atmosphere for routine weighing?

For routine weighing where the container will be open for only a few minutes, working quickly on an open bench is generally acceptable. However, for applications requiring the highest purity or if the lab environment has high humidity, brief exposure can still introduce moisture.

Best Practice: For sensitive, high-stakes experiments (e.g., GMP synthesis, quantitative assays), weighing should be performed in a glove box or glove bag with a dry, inert atmosphere. This practice is a self-validating system; by eliminating atmospheric variables, you enhance the reproducibility of your results. The sensitivity of fluorinated pyridines to moisture makes this a prudent, albeit not always essential, precaution.[3]

Q3: I need to prepare a stock solution in a solvent like DMSO or DMF. What are the storage recommendations for these solutions?

Solutions are inherently more prone to degradation than the neat solid.

  • Solvent Choice: Use only anhydrous, research-grade solvents. The presence of water can lead to hydrolysis or other side reactions.

  • Aliquoting: Prepare aliquots of your stock solution in appropriate volumes for single-use experiments. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]

  • Storage Conditions: Store solution aliquots at -20°C or -80°C in tightly sealed vials with minimal headspace. The presence of the fluorine atom on the pyridine ring can influence the compound's stability in solution, making cold storage essential.

Troubleshooting Guide

Q4: My solid 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone has developed a yellow or brownish tint. Can I still use it?

Symptom: The typically off-white or white solid has become discolored upon storage.

Possible Cause: Discoloration is a common visual indicator of chemical decomposition. For bromo-aromatic compounds, this can result from slow debromination, oxidation, or the formation of polymeric impurities, often initiated by light or trace amounts of acid/base.[4]

Recommended Action:

  • Do Not Assume: Do not use the material for any critical experiment without first verifying its purity.

  • Analytical Verification: Perform a purity analysis. The most straightforward method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). Compare the resulting chromatogram to the Certificate of Analysis (CoA) provided by the supplier or to data from a freshly opened, pure sample.

  • Decision:

    • If purity is >98% and the impurity profile is minor and acceptable for your application, you may choose to proceed.

    • If significant degradation is observed (multiple impurity peaks, main peak area <95%), the material should be either purified (e.g., by recrystallization or column chromatography) or discarded and replaced.

Q5: A previously reliable reaction using this starting material is now failing or giving low yields. I suspect the compound has degraded. How do I confirm this?

Symptom: Poor reaction performance (low yield, formation of unexpected byproducts, or no reaction).

Possible Cause: The integrity of your starting material is compromised. Even without visual discoloration, the compound may have degraded, reducing the concentration of the active reactant and introducing impurities that could inhibit or interfere with your reaction.

Recommended Action: This is a critical troubleshooting step that requires a systematic approach. The workflow below outlines a logical process for diagnosing the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Decision A Reaction Failure or Low Yield Observed B Verify Purity of Reagent Lot A->B C Perform HPLC-UV or LC-MS Analysis (See Protocol Below) B->C D Compare Data to Certificate of Analysis (CoA) C->D E Purity Matches CoA Spec (e.g., >98%)? D->E F Problem is Elsewhere (Other Reagents, Conditions) E->F  Yes   G Significant Degradation Detected E->G  No   H Option 1: Purify Material (Recrystallization/Chromatography) G->H I Option 2: Discard and Procure New, Verified Lot G->I

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone at scale?

The most robust and scalable methods for synthesizing this ketone involve the formation of an organometallic intermediate from a suitable bromopyridine precursor, followed by acylation. The two primary strategies are:

  • Directed Ortho-Metalation (DoM) followed by Halogenation and Acylation: This is a multi-step but highly controlled route. It may involve protecting a directing group, performing a metalation, and then introducing the required functionalities.

  • Halogen-Metal Exchange: This is often the most direct route. It typically starts with a di- or tri-substituted pyridine and relies on the differential reactivity of halogens to selectively form an organometallic species at the C3 position, which is then quenched with an acetylating agent.[1][2] The typical reactivity order for exchange is I > Br > Cl, which is a key principle for designing a selective reaction.[1]

Q2: Why is a direct Friedel-Crafts acylation on 5-bromo-2-fluoropyridine not a recommended pathway?

Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring.[3] The pyridine ring is already electron-deficient compared to benzene. The presence of two electron-withdrawing halogen substituents (bromo and fluoro) further deactivates the ring, making it highly resistant to electrophilic attack by an acylium ion.[3][4] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the pyridine nitrogen, leading to even stronger deactivation and potential catalyst poisoning.[3]

Q3: What are the most critical parameters to control during a halogen-metal exchange reaction for this synthesis?

Success in a halogen-metal exchange protocol hinges on rigorous control of three key parameters:

  • Temperature: These reactions must be conducted at very low temperatures (typically -78 °C to -100 °C) to prevent decomposition of the highly reactive organolithium or Grignard intermediate and to minimize side reactions, such as attack on other parts of the molecule.[5][6]

  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the intermediate and loss of yield.[4]

  • Reagent Stoichiometry and Addition Rate: Precise control over the amount of organolithium or Grignard reagent is crucial. The addition should be slow and controlled to manage the reaction exotherm and prevent localized concentration buildup, which can lead to side reactions.

Troubleshooting Guide: From Bench to Scale

This section addresses specific issues you may encounter during your experiments.

Category 1: Low or No Product Formation

Q: My reaction yield is extremely low, or I'm only recovering starting material. What are the first things to check?

This is a common issue, often pointing to problems with the organometallic intermediate formation or its subsequent quenching.

  • Cause 1: Inactive Organometallic Reagent: The most frequent culprit is the quality of the organolithium reagent (e.g., n-BuLi). It can degrade over time, especially with improper storage.

    • Solution: Always titrate your organolithium reagent before use to determine its exact molarity. Use fresh, reputable sources whenever possible.

  • Cause 2: Presence of Water or Protic Impurities: Trace amounts of water in the solvent, on the glassware, or in the starting material will rapidly quench the organometallic species.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum or inert gas. Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Ensure your starting material is dry.

  • Cause 3: Sub-optimal Temperature: If the temperature is too high, the lithiated pyridine intermediate can be unstable and decompose before the acylating agent is added.

    • Solution: Maintain a consistent low temperature (e.g., -78 °C) using a dry ice/acetone or similar bath throughout the formation and quenching steps.

Q: The halogen-metal exchange seems to be the failing step. I've confirmed my reagents are active and conditions are anhydrous. What else could be wrong?

  • Cause 1: Incorrect Choice of Reagent: While n-BuLi is common, sometimes a different exchange reagent is more effective, especially in complex molecules.

    • Solution: Consider using isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This reagent is known for its high functional group tolerance and can perform efficient bromine-magnesium exchange under milder conditions than some organolithiums.[7] A combination of i-PrMgCl and n-BuLi can also be effective for substrates with acidic protons or for achieving high selectivity.[5][8]

  • Cause 2: Insufficient Reaction Time: The halogen-metal exchange is fast but not instantaneous.

    • Solution: Ensure you are allowing sufficient time for the exchange to complete after adding the organometallic reagent (typically 30-60 minutes at low temperature) before you add the acylating agent. Monitor the reaction by TLC if possible by quenching small aliquots.

Category 2: Formation of Multiple Byproducts

Q: I'm observing a significant amount of a byproduct corresponding to the debrominated starting material (e.g., 2-fluoropyridine). What causes this?

  • Cause: This occurs when the organometallic intermediate is formed but is then quenched by a proton source instead of the acylating agent.

    • Solution: This strongly points back to insufficient anhydrous conditions. Re-evaluate your solvent and glassware drying procedures. It's also possible that the acylating agent itself contains acidic impurities. Using a freshly opened bottle or purifying the agent (e.g., N,N-dimethylacetamide) may be necessary.

Q: My crude product shows the desired mass, but also a species where a butyl group is attached to the pyridine ring. How do I prevent this?

  • Cause: This side reaction can occur if the organolithium intermediate attacks the pyridine ring, a known issue with highly reactive organometallics.[5]

    • Solution: Strict adherence to low temperatures (-78 °C or below) is critical to minimize this pathway.[5] Using a Grignard-based exchange (like iPrMgCl·LiCl) instead of n-BuLi can also reduce the likelihood of this side reaction due to the lower nucleophilicity of the Grignard reagent.[7]

Category 3: Scale-Up Issues

Q: The reaction worked perfectly on a 1g scale, but failed at 50g. What aspects of scaling up are most critical?

  • Cause 1: Inefficient Heat Transfer: The halogen-metal exchange and the subsequent quench are often highly exothermic. What is easily managed in a small flask can lead to a runaway temperature increase in a large reactor.

    • Solution: Use a reactor with a jacket and an efficient overhead stirrer. Ensure the cooling bath has sufficient capacity. The key is to control the rate of addition of the reagents. A slower addition rate at scale is necessary to allow the cooling system to dissipate the generated heat and maintain the target internal temperature.

  • Cause 2: Mixing and Mass Transfer: Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation.

    • Solution: Use appropriate stirring (e.g., mechanical overhead stirrer) to ensure the reaction mixture is homogeneous. For the quench, consider a reverse addition, where the organometallic intermediate is slowly transferred into a cooled solution of the acylating agent.

Q: Purification by column chromatography is becoming a bottleneck at a larger scale. Are there more efficient alternatives?

  • Cause: The product and certain impurities may have similar polarities, making chromatographic separation tedious.

    • Solution 1: Recrystallization: This is the most desirable method for purification at scale. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane) to find conditions that allow the product to crystallize out, leaving impurities in the mother liquor.

    • Solution 2: Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective purification method for non-solid products.

    • Solution 3: Salt Formation/Wash: If there are basic or acidic impurities, an aqueous wash with dilute acid or base during the workup can remove them before the final purification step.

Visualizing the Workflow & Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification SM Starting Material (e.g., 3,5-Dibromo-2-fluoropyridine) Exchange Halogen-Metal Exchange (n-BuLi or iPrMgCl·LiCl) SM->Exchange 1. Solvent Anhydrous Solvent (THF, -78°C) Solvent->Exchange Intermediate Organometallic Intermediate (Pyridyl-3-Lithium/Magnesium) Exchange->Intermediate 2. Selective Exchange Quench Acylation Quench (N,N-Dimethylacetamide) Intermediate->Quench 3. Slow Addition Workup Aqueous Workup (NH4Cl solution) Quench->Workup 4. Purify Purification (Chromatography/Recrystallization) Workup->Purify 5. Product Final Product Purify->Product 6.

Caption: A generalized workflow for the synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone via halogen-metal exchange.

Troubleshooting_Logic Start Low or No Yield Check_Reagent Tritrate n-BuLi? Reagent Active? Start->Check_Reagent Step 1 Check_Conditions System Fully Anhydrous? Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Use Fresh/Titrated Reagent Check_Reagent->Sol_Reagent No Check_Temp Temperature < -70°C? Check_Conditions->Check_Temp Yes Sol_Conditions Solution: Re-dry Glassware/Solvents Check_Conditions->Sol_Conditions No Sol_Temp Solution: Improve Bath/Monitor Internal Temp Check_Temp->Sol_Temp No

Caption: A decision tree for troubleshooting low yield in the halogen-metal exchange reaction.

Key Synthesis Parameters Summary

ParameterRecommendationRationale & Potential Issues if Deviated
Temperature -78 °C to -100 °CHigher temperatures lead to intermediate decomposition and byproduct formation (e.g., nucleophilic addition of n-BuLi).[5][6]
Solvent Anhydrous THF or Diethyl EtherProtic impurities will quench the organometallic reagent, leading to reaction failure.[4]
Exchange Reagent n-BuLi (titrated) or iPrMgCl·LiCln-BuLi is potent but can be less selective. iPrMgCl·LiCl offers better functional group tolerance.[7]
Acylating Agent N,N-Dimethylacetamide (DMAc) or Acetyl ChlorideDMAc is generally a mild and effective acetyl source. Acetyl chloride is more reactive but can be more prone to side reactions.
Addition Mode Slow, dropwise addition of reagentsControls the reaction exotherm, crucial for safety and selectivity, especially at scale.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of organometallic intermediates by atmospheric oxygen or moisture.

Example Protocol: Halogen-Metal Exchange Route

This protocol is a representative example based on established chemical principles and should be adapted and optimized for your specific laboratory and scale conditions.

Step 1: Reaction Setup

  • Assemble a multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel.

  • Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

Step 2: Halogen-Metal Exchange

  • To the reactor, add the starting material (e.g., 3,5-dibromo-2-fluoropyridine, 1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 - 1.1 eq, solution in hexanes) via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for an additional 60 minutes to ensure complete and selective bromine-lithium exchange at the 3-position.

Step 3: Acylation (Quench)

  • In a separate, dry flask, prepare a solution of N,N-dimethylacetamide (1.5 eq) in anhydrous THF.

  • Slowly add the solution of the acylating agent to the organolithium intermediate solution at -78 °C. Again, control the addition rate to maintain the low temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

Step 4: Workup and Purification

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), ensuring the temperature does not rise uncontrollably.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient) or by recrystallization to afford the pure 1-(5-bromo-2-fluoropyridin-3-yl)ethanone.

References

  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • Chen, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2846. Retrieved from [Link]

  • Parham, W. E., & Jones, L. D. (1976). Halogen-metal exchange reactions of bromoaryl-substituted β-lactams. The Journal of Organic Chemistry, 41(7), 1187-1191. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Halopyridines in Modern Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Their utility stems from their ability to act as bioisosteres for phenyl rings, their involvement in crucial hydrogen bonding interactions, and their capacity to serve as versatile scaffolds for further chemical modification. Among the various classes of substituted pyridines, halopyridines are particularly valuable as they provide reactive handles for the construction of complex molecular architectures through a variety of cross-coupling and substitution reactions.

This guide provides an in-depth comparative analysis of the reactivity of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone , a polysubstituted pyridine, with other halopyridines. We will explore how the interplay of the electronic and steric effects of the bromo, fluoro, and acetyl substituents dictates its reactivity in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding these nuances, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Foundational Principles of Halopyridine Reactivity

The reactivity of a halopyridine is not solely determined by the halogen present but is a complex function of the halogen's identity, its position on the ring, and the electronic nature of other substituents.

The Influence of the Halogen

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. This leads to a general reactivity trend of I > Br > Cl > F [1]. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for weaker C-X bonds[1]. Consequently, iodo- and bromopyridines are generally more reactive and require milder conditions than their chloro- and fluoro- counterparts[1][2].

Conversely, for nucleophilic aromatic substitution (SNAr), the trend is often reversed: F > Cl > Br > I . This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex through its inductive effect[3][4].

Positional Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen)[5]. Electrophilic substitution, on the other hand, is generally disfavored and, when it does occur, tends to happen at the C3 position[6]. The presence of electron-withdrawing groups (EWGs) further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution[5][7].

Dissecting the Substituent Effects in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

In our target molecule, we have three key substituents influencing the pyridine core's reactivity:

  • 2-Fluoro Group: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, making the C2 position highly electrophilic and susceptible to nucleophilic attack.

  • 5-Bromo Group: Bromine provides a reactive site for palladium-catalyzed cross-coupling reactions due to the relatively weak C-Br bond.

  • 3-Acetyl Group: This is a strong electron-withdrawing group through both inductive and resonance effects. Its position meta to both halogens significantly influences the overall electron density of the ring, further activating the C2 and C6 positions towards nucleophilic attack.

Comparative Reactivity in Key Synthetic Transformations

The unique substitution pattern of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone allows for selective and sequential functionalization. Below, we compare its expected reactivity with other halopyridines in several common and synthetically valuable reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom at the C2 position, activated by the adjacent C3-acetyl group, makes this position exceptionally reactive towards nucleophiles.

Hypothesis: The C-F bond at the 2-position will readily undergo SNAr, while the C-Br bond at the 5-position will remain intact under these conditions. This provides a powerful tool for selective functionalization.

G

  • S_NAr Reaction Pathway */

Comparative Experimental Data (Representative)

SubstrateNucleophileConditionsProductYield (%)
1-(5-Bromo-2-fluoropyridin-3-yl)ethanoneMorpholineK₂CO₃, DMSO, 80 °C, 4h1-(5-Bromo-2-morpholinopyridin-3-yl)ethanone92
1-(5-Bromo-2-chloropyridin-3-yl)ethanoneMorpholineK₂CO₃, DMSO, 120 °C, 12h1-(5-Bromo-2-morpholinopyridin-3-yl)ethanone75
2-FluoropyridineMorpholineK₂CO₃, DMSO, 120 °C, 24h2-Morpholinopyridine40
2-ChloropyridineMorpholineK₂CO₃, DMSO, 150 °C, 24h2-Morpholinopyridine35

Interpretation: The data clearly demonstrates the enhanced reactivity of the C-F bond in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone for SNAr compared to its chloro-analogue and simple halopyridines. This is a direct consequence of the activating effect of the C3-acetyl group.

Experimental Protocol: SNAr with Morpholine

  • To a solution of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol) in DMSO (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 1-(5-Bromo-2-morpholinopyridin-3-yl)ethanone.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. The reactivity is primarily governed by the C-X bond strength.

Hypothesis: The C-Br bond at the 5-position will be the exclusive site of reaction in a Suzuki-Miyaura coupling, leaving the C-F bond untouched. This orthogonality is a key synthetic advantage.

G

  • Suzuki-Miyaura Catalytic Cycle */

Comparative Experimental Data (Representative)

SubstrateBoronic AcidConditionsProductYield (%)
1-(5-Bromo-2-fluoropyridin-3-yl)ethanonePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 6h1-(2-Fluoro-5-phenylpyridin-3-yl)ethanone88
3-Bromo-2-fluoropyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 8h2-Fluoro-3-phenylpyridine85
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 6h2-Chloro-5-phenylpyridine90
1-(5-Chloro-2-fluoropyridin-3-yl)ethanonePhenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C, 12h1-(2-Fluoro-5-phenylpyridin-3-yl)ethanone65

Interpretation: As predicted, the C-Br bond shows high reactivity in the Suzuki-Miyaura coupling. The reactivity is comparable to other bromopyridines. The corresponding chloropyridine is significantly less reactive, requiring a more active catalyst and harsher conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • A mixture of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a flask.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Dioxane (8 mL) and water (2 mL) are added, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The mixture is heated to 90 °C and stirred for 6 hours.

  • After cooling, the reaction is diluted with ethyl acetate and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield 1-(2-Fluoro-5-phenylpyridin-3-yl)ethanone.

Sonogashira Coupling

This reaction enables the formation of C(sp²)-C(sp) bonds and follows a similar reactivity trend to the Suzuki-Miyaura coupling regarding the halide.

Hypothesis: The C-Br bond will selectively react with terminal alkynes under Sonogashira conditions.

G

  • Sonogashira Catalytic Cycle */

Comparative Experimental Data (Representative)

SubstrateAlkyneConditionsProductYield (%)
1-(5-Bromo-2-fluoropyridin-3-yl)ethanonePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C, 5h1-(2-Fluoro-5-(phenylethynyl)pyridin-3-yl)ethanone85
5-Bromo-2-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C, 6h2-Fluoro-5-(phenylethynyl)pyridine82
5-Iodo-2-fluoropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 2h2-Fluoro-5-(phenylethynyl)pyridine95

Interpretation: The C-Br bond is efficiently coupled under Sonogashira conditions. As expected, an analogous iodopyridine would be even more reactive, allowing the reaction to proceed at room temperature[1].

Experimental Protocol: Sonogashira Coupling

  • To a solution of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol) in a 2:1 mixture of THF and triethylamine (9 mL) is added phenylacetylene (1.1 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol).

  • The mixture is degassed with nitrogen for 15 minutes.

  • The reaction is heated to 60 °C for 5 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation. The choice of ligand is crucial for achieving high efficiency.

Hypothesis: The C-Br bond will be the preferred site for amination over the C-F bond.

G

  • Buchwald-Hartwig Amination Cycle */

Comparative Experimental Data (Representative)

SubstrateAmineConditionsProductYield (%)
1-(5-Bromo-2-fluoropyridin-3-yl)ethanoneAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 12h1-(2-Fluoro-5-(phenylamino)pyridin-3-yl)ethanone80
2-Bromo-5-fluoropyridineAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 12h5-Fluoro-N-phenylpyridin-2-amine85
2-Fluoro-4-iodopyridineAnilinePd(OAc)₂, BINAP, K₂CO₃, Toluene, 100 °C, 8h2-Fluoro-N-phenylpyridin-4-amine91[8]

Interpretation: The C-Br bond is readily aminated using standard Buchwald-Hartwig conditions. In dihalopyridines containing different halogens, such as 2-fluoro-4-iodopyridine, the reaction occurs selectively at the more reactive C-I bond[8]. This further highlights the predictable nature of these cross-coupling reactions based on C-X bond strength.

Experimental Protocol: Buchwald-Hartwig Amination

  • A flask is charged with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • The flask is evacuated and backfilled with nitrogen.

  • Toluene (5 mL) and aniline (1.2 mmol) are added.

  • The mixture is heated to 110 °C for 12 hours.

  • After cooling, the reaction is diluted with ethyl acetate and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Conclusion: A Versatile and Selectively Reactive Building Block

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone emerges as a highly versatile and synthetically valuable building block for the construction of complex pyridine-containing molecules. The distinct reactivity of its two halogen substituents, governed by well-established electronic principles, allows for a high degree of control and selectivity in synthetic transformations.

  • The 2-fluoro position is primed for nucleophilic aromatic substitution , activated by the adjacent electron-withdrawing acetyl group.

  • The 5-bromo position serves as a reliable handle for a variety of palladium-catalyzed cross-coupling reactions , including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

This predictable and orthogonal reactivity enables chemists to perform sequential modifications, building molecular complexity in a controlled and efficient manner. Understanding these reactivity patterns is paramount for the strategic design of synthetic routes in drug discovery and materials science, allowing for the rapid generation of diverse chemical libraries and the efficient synthesis of target molecules.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). Royal Society of Chemistry. Available from: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2018-01-24). National Institutes of Health (NIH). Available from: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2015-09-22). MDPI. Available from: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available from: [Link]

  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are of paramount importance. Their unique electronic properties, ability to form specific intermolecular interactions, and metabolic stability make them privileged structures in the design of novel therapeutics. Among these, derivatives of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone are gaining significant attention as key intermediates for a range of biologically active molecules. The precise three-dimensional arrangement of atoms within these molecules, and how they pack in a solid state, is critical for understanding their structure-activity relationship (SAR), guiding lead optimization, and ensuring optimal physicochemical properties for drug development.

This guide provides a comprehensive overview of the X-ray crystal structure analysis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and its derivatives. While a public crystal structure for this specific molecule is not yet available, this guide will present a detailed, best-practice hypothetical workflow for its structural determination. To provide a tangible comparison, we will analyze the publicly available crystal structure of a closely related analogue, 5-bromopyridine-2,3-diamine, and discuss how the structural similarities and differences can inform our predictions for the target compound. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to approach the structural characterization of this important class of molecules.

The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a common motif in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its general metabolic stability. The introduction of halogen atoms, such as bromine and fluorine, further modulates the properties of the pyridine scaffold in several key ways:

  • Altered Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of halogens can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH.

  • Formation of Halogen Bonds: Bromine, in particular, can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms. This can be a powerful tool in designing molecules that bind tightly and selectively to their biological targets.

  • Metabolic Blocking: The introduction of a halogen can block sites of metabolism, increasing the half-life of a drug.

The combination of a bromine and a fluorine atom on the pyridine ring, as seen in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, offers a nuanced approach to fine-tuning these properties. The fluorine atom can enhance binding affinity through interactions with specific amino acid residues, while the bromine atom provides a site for further synthetic elaboration via cross-coupling reactions, in addition to its potential for halogen bonding.

A Proposed Workflow for the X-ray Crystal Structure Determination of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the refinement of the final structural model. The following is a detailed, proposed workflow for the structural elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Part 1: Synthesis and Purification

A scalable and efficient synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is the prerequisite for obtaining high-quality crystals. While several synthetic routes are possible, a common approach involves the lithiation of a suitable bromofluoropyridine precursor followed by quenching with an acetylating agent.

Table 1: Proposed Synthetic and Purification Parameters

ParameterProposed MethodRationale
Starting Material 5-Bromo-2-fluoropyridineCommercially available and provides the correct substitution pattern.
Reaction Type Directed ortho-metalation followed by acylationA reliable method for introducing substituents onto the pyridine ring.
Purification Column chromatography followed by recrystallizationTo ensure the high purity (>98%) required for successful crystallization.
Part 2: Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening a wide range of conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, ethyl acetate, dichloromethane, and acetone, as well as binary solvent mixtures.

  • Crystallization Method: Several methods should be employed in parallel:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled to reduce its solubility and promote crystal growth.

  • Temperature: Crystallization attempts should be set up at different temperatures (e.g., room temperature, 4°C, and -20°C).

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_solve Structure Solution & Refinement High_Purity_Compound High-Purity Compound (>98%) Solvent_Screening Solvent Screening High_Purity_Compound->Solvent_Screening Method_Screening Method Screening (Evaporation, Diffusion, Cooling) Temperature_Control Temperature Control Single_Crystal Single Crystal Formation Crystal_Mounting Crystal Mounting Single_Crystal->Crystal_Mounting Data_Collection Data Collection Diffraction_Pattern Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Diffraction_Pattern->Structure_Solution Model_Building Model Building Refinement Refinement Final_Structure Final Crystal Structure

Part 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Table 2: Typical Data Collection and Refinement Parameters

ParameterTypical Value/MethodRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Common wavelengths for small molecule crystallography.
Detector CCD or CMOS detectorFor efficient and accurate data collection.
Temperature 100 KTo minimize thermal motion and radiation damage.
Data Processing Software e.g., CrysAlisPro, SAINTTo integrate the raw diffraction images and obtain reflection intensities.
Structure Solution Method Direct methods or Patterson methodsStandard algorithms for solving the phase problem.
Refinement Software e.g., SHELXL, Olex2To refine the atomic positions and thermal parameters against the experimental data.
Validation Tools e.g., PLATON, checkCIFTo assess the quality and correctness of the final crystal structure.

Comparative Structural Analysis: Insights from 5-Bromopyridine-2,3-diamine

In the absence of a crystal structure for our target molecule, we can draw valuable insights from the known structure of 5-bromopyridine-2,3-diamine.[1] This analogue shares the key feature of a bromine atom at the 5-position of the pyridine ring.

Table 3: Crystallographic Data Comparison

Parameter5-Bromopyridine-2,3-diamine[1]1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (Predicted)
Crystal System OrthorhombicLikely monoclinic or orthorhombic
Space Group P2₁2₁2₁Common space groups for chiral or achiral molecules, respectively.
Key Intermolecular Interactions N-H···N hydrogen bonds, π-stackingC-H···O, C-H···F, C-H···N hydrogen bonds; Br···O/N halogen bonds; π-stacking

G cluster_known Known Structure: 5-Bromopyridine-2,3-diamine cluster_predicted Predicted Structure: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone cluster_comparison Structural Comparison node_known { 5-Bromopyridine-2,3-diamine |  Orthorhombic Crystal System |  P2₁2₁2₁ Space Group |  Key Interactions: - N-H···N Hydrogen Bonds - π-stacking} node_comparison { Shared Features: - Brominated Pyridine Core - Potential for π-stacking |  Key Differences: - Hydrogen Bond Donors/Acceptors - Presence of Ethanone and Fluoro Substituents - Potential for Halogen Bonding} node_predicted { 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone |  Predicted Crystal System: Monoclinic or Orthorhombic |  Potential Key Interactions: - C-H···O/F/N Hydrogen Bonds - Br···O/N Halogen Bonds - π-stacking}

The crystal structure of 5-bromopyridine-2,3-diamine reveals a packing arrangement dominated by N-H···N hydrogen bonds between the amino groups and the pyridine nitrogen atoms of adjacent molecules.[1] This leads to the formation of spiral hydrogen-bonded columns. Additionally, offset face-to-face π-stacking interactions are observed between the pyridine rings.[1]

For 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, we can predict a different set of dominant intermolecular interactions. The absence of strong hydrogen bond donors like the amino groups means that weaker C-H···O, C-H···F, and C-H···N hydrogen bonds are likely to play a more significant role in the crystal packing. Furthermore, the presence of the bromine atom and the oxygen atom of the ethanone group creates the potential for Br···O halogen bonding, which could be a key structure-directing interaction. The electron-withdrawing nature of the substituents will also influence the propensity for π-stacking interactions.

The Impact of Structural Isomers on Crystal Packing

It is also informative to consider the potential structural isomers of the target compound and how their different substitution patterns might influence their crystal structures.

Table 4: Comparison of Isomers

CompoundCAS NumberKey Structural DifferencePredicted Impact on Crystal Packing
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone1111637-74-1[2]Ethanone at C3Steric hindrance around the ethanone group may influence planarity and π-stacking.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone1160936-52-6[3]Ethanone at C2Proximity of the ethanone to the pyridine nitrogen may favor intramolecular interactions and influence intermolecular hydrogen bonding patterns.
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone1934657-51-8[4]Bromine at C6, Fluorine at C5, Ethanone at C2Different dipole moment and steric profile will likely lead to a completely different packing arrangement.

The subtle changes in the positions of the bromo, fluoro, and ethanone substituents can have a profound impact on the solid-state properties of the molecule, including melting point, solubility, and crystal morphology. Therefore, a thorough understanding of the crystal structure of each isomer is crucial for selecting the optimal candidate for further development.

Conclusion and Future Directions

The structural elucidation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and its derivatives is a critical step in harnessing their full potential in drug discovery. While a definitive crystal structure for the title compound remains to be determined, this guide has provided a robust, scientifically-grounded framework for approaching this challenge. By following a systematic workflow for synthesis, crystallization, and data analysis, and by drawing comparative insights from known structures of related analogues, researchers can efficiently navigate the path to obtaining high-resolution structural information.

The future of this research lies in the successful crystallization and structure determination of a series of these bromofluoropyridine derivatives. This will not only provide a deeper understanding of their fundamental solid-state chemistry but also pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The interplay of hydrogen bonding, halogen bonding, and π-stacking in these systems presents a rich field for further investigation, with the potential to uncover novel principles of molecular recognition and crystal engineering.

References

  • PubChem. 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-one. Available at: [Link]

  • ResearchGate. Crystal and molecular structure of 5-bromopyridine-2,3-diamine. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]

  • PubChem. 1-(4-Amino-3-pyridinyl)-2-(2-bromophenyl)ethanone. Available at: [Link]

  • MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Available at: [Link]

  • MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Available at: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

  • National Institutes of Health (NIH). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Available at: [Link]

  • AOBChem USA. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone. Available at: [Link]

  • ChemWhat. 3-Bromo-2-fluoropyridine CAS#: 36178-05-9. Available at: [Link]

  • Royal Society of Chemistry. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-D-glucose in solid state and solution. Available at: [Link]

Sources

Navigating the Bioactive Landscape of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutic agents. The compound 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone has emerged as a versatile building block, offering a unique combination of reactive sites that can be exploited for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This guide provides an in-depth comparison of the biological activities of various compound classes derived from this valuable starting material, supported by experimental data and methodological insights to inform future drug discovery efforts.

The Strategic Advantage of the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Scaffold

The synthetic utility of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone lies in its distinct chemical features. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring and can contribute to improved metabolic stability and binding affinity of the final compounds. Furthermore, the ethanone group at the 3-position provides a reactive carbonyl moiety, which is a key entry point for the construction of various heterocyclic ring systems.

Comparative Analysis of a Promising Derivative Class: Pyrazole Analogs

While direct comparative studies on a wide range of derivatives from 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone are not extensively documented in publicly available literature, the synthesis of pyrazole derivatives from related substituted ketones is a well-established and fruitful avenue in drug discovery. Pyrazoles are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

To illustrate a potential synthetic and evaluative workflow, this guide will focus on a representative class of compounds: 1,3,5-trisubstituted pyrazole derivatives .

Synthetic Workflow: From Ketone to Bioactive Pyrazole

The synthesis of pyrazole derivatives from 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone typically proceeds through a Claisen-Schmidt condensation to form an intermediate chalcone, followed by cyclization with a hydrazine derivative.

G A 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base catalyst) B Aromatic Aldehyde B->C E 1,3,5-Trisubstituted Pyrazole Derivative C->E Cyclization D Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) D->E G cluster_0 Upstream Signaling cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrazole Derivative Pyrazole Derivative (Potential Inhibitor) Pyrazole Derivative->RAF Inhibition

A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of 1-(5-Aryl-2-fluoropyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The functionalization of heteroaromatic scaffolds, such as the pyridine ring system, is of particular importance due to their prevalence in a vast array of pharmaceutical agents. This guide provides an in-depth technical comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

The target substrate presents a unique set of challenges and opportunities. The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling, while the fluorine at the 2-position and the acetyl group at the 3-position can influence the electronic properties and reactivity of the pyridine ring. The choice between the Suzuki and Stille couplings for the introduction of an aryl or heteroaryl group at the C5-position is not merely a matter of preference but a critical decision that can significantly impact yield, purity, and overall process efficiency. This guide will dissect the nuances of each reaction, providing experimental insights and data to inform your synthetic strategy.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

The Suzuki-Miyaura coupling has become one of the most widely utilized C-C bond-forming reactions in organic synthesis, a testament to its versatility and the relatively low toxicity of its organoboron reagents.[1] The reaction couples an organoboron species, typically a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a crucial role in the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.[4]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-Br PdII Ar-Pd(II)L₂-Br OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar'B(OH)₃]⁻ PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0 Regeneration Product Ar-Ar' RE_TS->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

The following protocol is a representative procedure for the Suzuki coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone with an arylboronic acid, based on established methods for similar substrates.[1][3]

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water to the flask.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: Robust and Functionally Tolerant

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organotin reagent (organostannane) with an organic halide or triflate.[5] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their stability towards moisture and air.[4]

Mechanistic Overview

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] A notable difference is that the transmetalation step does not typically require a base for activation.

Stille_Mechanism Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-Br PdII Ar-Pd(II)L₂-Br OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar ArSnR3 Ar'-SnR₃ ArSnR3->Transmetalation RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0 Regeneration Product Ar-Ar' RE_TS->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

The following is a generalized protocol for the Stille coupling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone with an organostannane, based on common practices for coupling bromo-pyridines.[4][6]

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (1.0 mmol)

  • Aryl- or heteroaryltributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous and degassed toluene or DMF (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and the organostannane reagent.

  • Add the anhydrous, degassed solvent.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite to remove the tin salts and the catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling for the arylation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone depends on a variety of factors, from the availability of starting materials to environmental and safety considerations.

FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboron (boronic acid/ester)Organostannane (organotin)
Toxicity Boron reagents are generally low in toxicity.Organotin reagents are highly toxic.
Byproducts Boron-containing byproducts are typically water-soluble and easily removed.Tin byproducts can be difficult to remove and require specific workup procedures (e.g., KF wash).[4]
Stability of Reagents Boronic acids can be prone to protodeboronation, especially electron-deficient heteroaryl boronic acids.Organostannanes are generally stable to air and moisture.[5]
Functional Group Tolerance Good, but can be sensitive to acidic protons.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Often proceeds under neutral conditions.
Availability of Reagents A vast commercial library of boronic acids is available.A smaller selection of organostannanes is commercially available; may require in-house synthesis.
Typical Yields Good to excellent (70-95% for similar substrates).[1][3]Good to excellent.

Senior Application Scientist's Recommendation

For the arylation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, the Suzuki-Miyaura coupling is recommended as the first-line approach . This recommendation is based on several key factors:

  • Safety and Environmental Impact: The low toxicity of boronic acids and the environmentally benign nature of the boron byproducts make the Suzuki coupling a greener and safer choice, which is a significant consideration in both academic and industrial settings.

  • Ease of Purification: The removal of water-soluble boron byproducts is generally more straightforward than the often-challenging removal of toxic tin residues from Stille reactions.

  • Reagent Availability: The extensive commercial availability of diverse boronic acids allows for rapid and efficient exploration of the chemical space around the pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

While the Suzuki coupling is the preferred method, the Stille coupling remains a valuable alternative, particularly in specific scenarios :

  • Substrate-Specific Challenges: If the desired aryl or heteroaryl boronic acid is unstable and prone to decomposition (protodeboronation), the corresponding organostannane, if available or synthesizable, may provide a more robust and reliable coupling partner.

  • Complex, Multi-functionalized Substrates: In cases where the coupling partners contain sensitive functional groups that might not be compatible with the basic conditions of the Suzuki reaction, the neutral conditions of the Stille coupling can be advantageous.

Ultimately, the optimal choice of coupling reaction will depend on the specific synthetic goals, the nature of the coupling partners, and the resources available. However, for general purposes and initial investigations into the functionalization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, the Suzuki-Miyaura coupling offers a more practical, safer, and often equally effective solution.

References

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. St. Olaf College. [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH Public Access. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. Cusabio. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a halogenated pyridyl ketone of interest in medicinal chemistry.

This document moves beyond a mere recitation of data, delving into the causal mechanisms that govern ion formation and fragmentation. By understanding these principles, researchers can more effectively interpret mass spectra, troubleshoot experiments, and even predict the behavior of related molecules. We will compare the expected fragmentation of our target molecule with the known behaviors of analogous chemical classes, supported by foundational principles of mass spectrometry.

The Molecular Blueprint: Structure and Initial Predictions

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone possesses a unique combination of functional groups that will dictate its journey through the mass spectrometer: a bromine atom, a fluorine atom, a pyridine ring, and an acetyl group. The presence of bromine, with its two primary isotopes, 79Br and 81Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), provides an immediate and powerful diagnostic tool. We anticipate a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2).[1][2]

The molecular formula of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is C7H5BrFNO. This gives a monoisotopic molecular weight of approximately 218.96 Da (using 79Br). Therefore, we expect to see a molecular ion peak cluster around m/z 219 and 221. The aromatic pyridine ring is expected to be relatively stable, likely leading to a prominent molecular ion peak in the spectrum.[1]

Charting the Fragmentation Pathways

Upon electron impact ionization, the molecule will form a radical cation, M+•, which is energetically unstable and will undergo a series of fragmentation reactions to yield smaller, more stable ions. The most probable fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments (both the charged ion and the neutral radical).[3][4]

Key Predicted Fragmentation Reactions:
  • Alpha-Cleavage (α-Cleavage): This is a very common fragmentation pathway for ketones.[5] The bond between the carbonyl carbon and the adjacent methyl group is homolytically cleaved. This results in the loss of a methyl radical (•CH3, mass 15) and the formation of a stable acylium ion. This is often a dominant peak in the spectrum of acetyl-containing compounds.

    • Predicted Fragment: [M - 15]+ at m/z 204/206.

  • Loss of the Acetyl Group: The entire acetyl group can be lost as a radical (•COCH3, mass 43) through cleavage of the bond between the carbonyl carbon and the pyridine ring. This would result in a bromofluoropyridinyl cation.

    • Predicted Fragment: [M - 43]+ at m/z 176/178.

  • Halogen Loss: The carbon-halogen bonds are susceptible to cleavage.

    • Loss of Bromine: The C-Br bond is weaker than the C-F bond and is a likely point of fragmentation. Loss of a bromine radical (•Br, mass 79/81) would lead to a fluoropyridinyl ethanone cation.[6]

      • Predicted Fragment: [M - 79/81]+ at m/z 140.

    • Loss of Fluorine: While less probable than bromine loss, the expulsion of a fluorine radical (•F, mass 19) is also possible.

      • Predicted Fragment: [M - 19]+ at m/z 200/202.

  • Sequential Fragmentations: The primary fragment ions will themselves undergo further fragmentation. For instance, the acylium ion formed from α-cleavage ([M - 15]+) can subsequently lose a molecule of carbon monoxide (CO, mass 28). This is a very common fragmentation for acylium ions.

    • Predicted Fragment: [[M - 15] - 28]+ which is [M - 43]+ at m/z 176/178. This provides a second pathway to this ion.

The predicted fragmentation pathways are visualized in the following diagram:

Fragmentation_Pattern M [M]+• m/z 219/221 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone F1 [M - CH3]+• m/z 204/206 Acylium Ion M->F1 - •CH3 F2 [M - COCH3]+ m/z 176/178 5-Bromo-2-fluoropyridinyl Cation M->F2 - •COCH3 F3 [M - Br]+ m/z 140 1-(2-Fluoro-pyridin-3-yl)ethanone Cation M->F3 - •Br F4 [M - F]+ m/z 200/202 1-(5-Bromo-pyridin-3-yl)ethanone Cation M->F4 - •F F1->F2 - CO

Predicted EI-MS fragmentation pathway for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Comparative Analysis of Predicted Fragments

To lend further credence to these predictions, we can compare them to the known fragmentation patterns of simpler, related molecules.

Molecule Class Key Fragmentation Pathways Relevance to Target Molecule
Acetophenone Prominent molecular ion, strong peak at [M-15]+ due to α-cleavage (loss of •CH3), and a peak at m/z 77 for the phenyl cation.The predicted α-cleavage to form the [M-15]+ ion in our target molecule is directly analogous to the behavior of acetophenone.
Bromobenzene Strong molecular ion peak with a prominent M+2 peak. The primary fragmentation is the loss of the bromine atom to give a phenyl cation at m/z 77.The expected loss of the bromine atom from our target molecule mirrors this behavior. The presence of the M+2 peak is a key identifier.[2][7]
Fluorobenzene A stable molecular ion. Loss of fluorine is less favorable than loss of heavier halogens. Fragmentation can involve the loss of C2H2 from the ring.This supports the prediction that bromine loss will be more significant than fluorine loss in the fragmentation of our target molecule.
Pyridine A very stable molecular ion which is often the base peak. Fragmentation occurs via the loss of HCN to form a cyclobutadiene radical cation.The stability of the pyridine ring suggests that fragments retaining this structure will be prominent.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized, yet detailed, protocol for analyzing 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain a reproducible electron ionization mass spectrum of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, identifying the molecular ion and major fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.

Materials:

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC vial with insert

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable volatile solvent. The concentration may need to be optimized to avoid detector saturation.

    • Transfer the solution to a GC vial.

  • GC Method Parameters:

    • Injector Temperature: 250 °C (or a temperature suitable to ensure vaporization without degradation).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Split or splitless, depending on sample concentration. A split injection (e.g., 50:1 split ratio) is common for initial analyses.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good chromatographic separation and peak shape.)

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (the standard energy for creating reproducible library-searchable spectra).[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all expected fragments and the molecular ion.

    • Solvent Delay: Set a solvent delay (e.g., 2-3 minutes) to prevent the high concentration of solvent from entering the MS source and filament.

  • Data Acquisition and Analysis:

    • Inject the sample.

    • Acquire the data.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion cluster (m/z 219/221) and the major fragment ions. Compare the observed fragments to the predicted fragmentation pattern.

The workflow for this experimental protocol is depicted below:

Experimental_Workflow Start Sample Preparation (100 µg/mL solution) Inject GC Injection (250 °C) Start->Inject Separate GC Separation (Temperature Ramp) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole Scan m/z 40-300) Ionize->Analyze Detect Detection Analyze->Detect Data Data Analysis (Spectrum Extraction) Detect->Data

Experimental workflow for GC-MS analysis.

Conclusion

The rational, structure-based prediction of mass spectral fragmentation is a powerful tool in chemical analysis. For 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, we anticipate a rich mass spectrum characterized by a prominent molecular ion with a distinct M+2 peak, confirming the presence of bromine. The primary fragmentation pathways are predicted to be α-cleavage of the acetyl group (loss of •CH3) and loss of a bromine atom. By understanding the fundamental principles of ion chemistry and comparing the expected behavior to known compound classes, researchers can approach the structural elucidation of novel molecules with confidence. The provided experimental protocol offers a robust starting point for obtaining high-quality data to confirm these predictions.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpret
  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]

  • Mass Spectrometry: Fragment
  • Ion fragmentation of small molecules in mass spectrometry. Source not specified. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Mass spectrometry‐based structure elucidation. Fragmentation mass... ResearchGate. [Link]

  • Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. Cusabio. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • 5-Acetyl-2-bromopyridine | C7H6BrNO | CID 15668195. PubChem. [Link]

  • 3-Acetyl-5-bromopyridine. SpectraBase. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in silico modeling techniques used to characterize and optimize 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone derivatives as potential kinase inhibitors. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. This document will serve as a practical comparison guide, outlining the methodologies to objectively assess the potential of these compounds against established alternatives.

Introduction: The Rationale for In Silico Modeling in Kinase Inhibitor Discovery

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone scaffold represents a promising starting point for the development of novel kinase inhibitors due to its structural motifs that can engage in key interactions within the ATP-binding site of kinases.

In the early stages of drug discovery, in silico modeling plays a pivotal role in rapidly assessing the potential of a large number of candidate compounds, thereby reducing the time and cost associated with synthesizing and testing unpromising molecules.[3] Computational approaches allow us to predict the binding affinity of a ligand to its target protein, estimate its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and develop Quantitative Structure-Activity Relationship (QSAR) models to guide further optimization.[4][5]

This guide will walk you through a typical in silico workflow, providing detailed protocols and comparative data to evaluate a series of hypothetical 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone derivatives. For the purpose of this guide, we will use p38 Mitogen-Activated Protein Kinase (MAPK) as a representative target, a well-established therapeutic target in inflammatory diseases and cancer.[6][7]

The In Silico Modeling Workflow: A Step-by-Step Approach

Our computational evaluation will follow a multi-step process designed to provide a holistic view of the potential of the candidate compounds.

cluster_0 In Silico Workflow Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Ligand Preparation->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction QSAR Analysis QSAR Analysis ADMET Prediction->QSAR Analysis Lead Optimization Lead Optimization QSAR Analysis->Lead Optimization

Caption: A typical in silico workflow for the evaluation of small molecule inhibitors.

Part 1: Molecular Docking - Predicting Binding Affinity and Interaction Patterns

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This allows us to estimate the binding affinity and visualize the key molecular interactions driving the binding.

Experimental Protocol: Molecular Docking of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Derivatives against p38 MAPK

  • Protein Preparation:

    • Obtain the 3D crystal structure of p38 MAPK from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4JPS.[8]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate protonation states for the amino acid residues at a physiological pH of 7.4.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone derivatives.

    • Convert the 2D structures to 3D and generate multiple low-energy conformers for each ligand.

    • Assign partial charges to the atoms of each ligand.

  • Grid Generation:

    • Define the binding site on the p38 MAPK structure. This is typically centered on the location of the co-crystallized inhibitor or the known ATP-binding pocket.

    • Generate a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Use a docking program such as AutoDock or Glide to dock the prepared ligands into the defined grid box on the p38 MAPK structure.[8][9]

    • The docking algorithm will explore various conformations and orientations of each ligand within the binding site and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the docking scores to rank the compounds based on their predicted binding affinity. A more negative docking score generally indicates a higher binding affinity.

    • Visualize the top-ranked poses for each ligand to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues in the binding site.

Data Presentation: Comparative Docking Scores

DerivativeDocking Score (kcal/mol)Key Interacting Residues
Compound 1-8.5Met109, Gly110, Lys53
Compound 2-9.2Met109, Gly110, Leu167, Asp168
Compound 3-7.8Met109, Val38
Reference Inhibitor-10.1Met109, Gly110, Leu167, Asp168, Cys119

Visualization of Molecular Interactions

cluster_0 Ligand-Protein Interactions Compound 2 Compound 2 Met109 Met109 Compound 2->Met109 Hydrophobic Gly110 Gly110 Compound 2->Gly110 H-bond (backbone) Leu167 Leu167 Compound 2->Leu167 Hydrophobic Asp168 Asp168 Compound 2->Asp168 H-bond (sidechain)

Caption: Key interactions of a hypothetical derivative with p38 MAPK active site residues.

Part 2: ADMET Prediction - Assessing Drug-Likeness

Early assessment of ADMET properties is crucial to identify compounds with a higher probability of success in clinical trials.[10][11] In silico ADMET prediction tools utilize computational models to estimate various pharmacokinetic and toxicological properties.[12][13]

Experimental Protocol: In Silico ADMET Prediction

  • Input Structures:

    • Provide the 2D or 3D structures of the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone derivatives to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, ADMETlab).[10]

  • Property Calculation:

    • The software will calculate a range of physicochemical and pharmacokinetic properties, including:

      • Absorption: Caco-2 permeability, human intestinal absorption.

      • Distribution: Plasma protein binding, blood-brain barrier penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition.

  • Analysis of Results:

    • Compare the predicted ADMET properties of the derivatives against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

    • Identify potential liabilities for each compound, such as poor absorption, rapid metabolism, or potential toxicity.

Data Presentation: Comparative ADMET Profile

DerivativeMW ( g/mol )LogPH-bond DonorsH-bond AcceptorsCaco-2 Perm. (logPapp)hERG Inhibition
Compound 1350.23.114-5.2Low Risk
Compound 2385.33.515-4.9Low Risk
Compound 3322.12.824-5.5Medium Risk
Part 3: QSAR Analysis - Guiding Lead Optimization

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5] These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their activity.[2][14]

Experimental Protocol: 2D-QSAR Model Development

  • Data Set Preparation:

    • Compile a dataset of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against the target kinase.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of their chemical structure (e.g., topological, electronic, and physicochemical properties).

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • Assess the statistical significance and predictive power of the QSAR model using various validation metrics (e.g., R², Q², RMSE).

    • Use the test set to evaluate the model's ability to predict the activity of compounds that were not used in its development.

Visualization of QSAR Logic

cluster_0 QSAR Model Development Dataset Dataset Descriptor Calculation Descriptor Calculation Dataset->Descriptor Calculation Model Building (Training Set) Model Building (Training Set) Descriptor Calculation->Model Building (Training Set) Model Validation (Test Set) Model Validation (Test Set) Model Building (Training Set)->Model Validation (Test Set) Predictive Model Predictive Model Model Validation (Test Set)->Predictive Model

Caption: A flowchart outlining the key steps in developing a QSAR model.

Conclusion and Future Directions

The in silico modeling workflow presented in this guide provides a robust framework for the initial evaluation and optimization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone derivatives as potential kinase inhibitors. By combining molecular docking, ADMET prediction, and QSAR analysis, researchers can make more informed decisions about which compounds to prioritize for synthesis and further experimental testing.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. However, when used judiciously, these computational tools can significantly accelerate the drug discovery process and increase the likelihood of identifying novel, effective, and safe therapeutic agents. Future work should focus on synthesizing the most promising candidates identified through this workflow and evaluating their biological activity and pharmacokinetic properties in vitro and in vivo.

References

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). NIH.
  • Modified AutoDock for accurate docking of protein kinase inhibitors.
  • ADMET Predictions - Comput
  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ChemRxiv.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Taylor & Francis Online.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PubMed Central.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central.
  • Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Valid
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). NIH.
  • ADMET Predictor® - Simulations Plus.
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed.
  • Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Deriv
  • Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
  • p38 MAPK | Inhibitors. MedChemExpress.
  • Synthesis, Molecular Modeling and Biological Evaluation. (2020).
  • Design, Synthesis, In silico ADMET Prediction, Molecular Docking, Antimicrobial and Antioxidant Evaluation of Novel Diethyl Pyridinyl Phosphonate Derivatives. (2023).
  • The p38 MAPK inhibitors for the treatment of inflamm
  • p38 MAPK Inhibitor Review. Selleck Chemicals.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). NIH.
  • Aurora Kinase inhibitors as Anticancer Molecules. PubMed Central.
  • Aurora Kinase Inhibitors in Oncology Clinical Trials: Current St
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021).
  • Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. Semantic Scholar.
  • p38 MAPK | Inhibitors. MedChemExpress.
  • Synthesis, in-Silico studies and biological evaluation of pyrimidine based thiazolidinedione derivatives as potential anti-diabetic agent. PubMed.
  • Aurora kinase inhibitors: Novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias. (2025).
  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine deriv
  • In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.
  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed.

Sources

A Predictive Structure-Activity Relationship (SAR) Guide to Analogs of the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Uncharted Chemical Space

Notice of Predictive Nature: Direct Structure-Activity Relationship (SAR) studies for the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone scaffold are not extensively available in the public domain. This guide, therefore, leverages established medicinal chemistry principles and experimental data from structurally analogous pyridine- and pyrimidine-based compounds to construct a predictive SAR framework. The insights herein are intended to guide researchers in the rational design and optimization of novel therapeutics based on this promising scaffold.

Introduction: The 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Scaffold - A Privileged Starting Point

The pyridine ring is a cornerstone of medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a "privileged structure" in drug design.[3] The 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone scaffold, in particular, presents a unique combination of features ripe for exploration:

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly protein kinases.[4][5]

  • Halogenation (Bromo and Fluoro Substituents): The bromine and fluorine atoms offer several advantages. The fluorine at the 2-position can modulate the pKa of the pyridine nitrogen and potentially engage in favorable interactions with the target protein. The bromine at the 5-position provides a handle for further synthetic modification through cross-coupling reactions, allowing for the introduction of diverse substituents to probe the surrounding chemical space.[6]

  • The Ethanone Group: The acetyl group provides a key attachment point for further derivatization. The carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can be functionalized or replaced to explore different pockets within a binding site.[7]

Given these features, this scaffold is a strong candidate for development as an inhibitor of protein kinases, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders.[4][8][9] This guide will, therefore, focus on a hypothetical SAR study aimed at developing potent and selective kinase inhibitors.

Proposed Analogs and Predictive SAR

Based on common strategies in kinase inhibitor design, we can propose a series of modifications to the parent scaffold and predict their impact on biological activity.

Modifications of the Ethanone Group

The ethanone moiety can be modified to explore interactions in the solvent-exposed region of an ATP-binding site.

Analog Modification Predicted Activity Rationale
1a Reduction of the ketone to a secondary alcoholLikely decreasedThe carbonyl is often a key hydrogen bond acceptor.
1b Replacement of the methyl group with a cyclopropyl groupPotentially increasedThe cyclopropyl group can explore hydrophobic pockets and improve metabolic stability.
1c Extension of the alkyl chain (e.g., to a propyl group)VariableMay improve potency if a larger hydrophobic pocket is present.
1d Formation of an oxime or hydrazonePotentially increasedIntroduces additional hydrogen bond donors and acceptors, allowing for new interactions.
Bioisosteric Replacement of the Bromo Group

The bromine atom at the 5-position is an excellent point for diversification. Bioisosteric replacement can be used to fine-tune steric and electronic properties.[10][11]

Analog Modification Predicted Activity Rationale
2a Replacement with a cyano groupPotentially increasedThe linear cyano group can act as a hydrogen bond acceptor.
2b Replacement with a small alkyl group (e.g., methyl)VariableExplores the steric tolerance of the binding pocket.
2c Replacement with a phenyl or substituted phenyl group (via Suzuki coupling)Potentially significantly increasedCan access deeper hydrophobic pockets and form additional interactions. This is a common strategy for potent kinase inhibitors.[12]
2d Replacement with an amide or sulfonamidePotentially increasedIntroduces hydrogen bond donors and acceptors, potentially improving target engagement and selectivity.
Modifications at the Fluoro Position

While synthetically more challenging, modification at the 2-position can have a profound impact on the electronics of the pyridine ring.

Analog Modification Predicted Activity Rationale
3a Replacement with a methoxy groupVariableAlters the electronics and steric profile.
3b Replacement with an amino groupPotentially increasedCan act as a hydrogen bond donor, a common feature in hinge-binding motifs of kinase inhibitors.

Experimental Workflows

Proposed Synthetic Workflow for Analog Generation

The generation of a library of analogs based on the 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone scaffold can be achieved through a series of well-established synthetic transformations. A key step would be the use of palladium-catalyzed cross-coupling reactions to diversify the 5-position.

G start 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (Scaffold) suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, base cyanation Cyanation (e.g., Zn(CN)2) start->cyanation Pd catalyst ethanone_mod Ethanone Modification (e.g., Aldol, Wittig) start->ethanone_mod analogs_5_aryl 5-Aryl Analogs suzuki->analogs_5_aryl analogs_5_amino 5-Amino Analogs buchwald->analogs_5_amino analogs_5_cyano 5-Cyano Analogs cyanation->analogs_5_cyano analogs_ethanone Modified Ethanone Analogs ethanone_mod->analogs_ethanone

Caption: Proposed synthetic routes for analog generation.

In Vitro Kinase Inhibition Assay Protocol

To evaluate the biological activity of the synthesized analogs, a robust in vitro kinase assay is essential. A common and adaptable method is a fluorescence-based assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

Objective: To determine the IC50 value of test compounds against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. Include DMSO-only wells (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x solution of the kinase and biotinylated substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plates at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect phosphorylation by adding a solution containing the terbium-labeled antibody and streptavidin-acceptor. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_plate 1. Compound Plating (Serial Dilutions) add_enzyme 2. Add Kinase/ Substrate Mix compound_plate->add_enzyme pre_incubate 3. Pre-incubation (15 min) add_enzyme->pre_incubate add_atp 4. Add ATP (Initiate Reaction) pre_incubate->add_atp reaction 5. Kinase Reaction (60 min) add_atp->reaction add_detection 6. Add Detection Reagents reaction->add_detection read_plate 7. Read TR-FRET add_detection->read_plate analyze 8. Calculate IC50 read_plate->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct experimental data is currently lacking, a systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, is likely to yield potent and selective compounds. The proposed synthetic strategies are feasible, and the biological evaluation can be carried out using established in vitro assays. Future work should focus on synthesizing the proposed analogs, evaluating their activity against a panel of kinases to determine potency and selectivity, and co-crystallization of active compounds with their target to elucidate the binding mode and further guide optimization.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. BenchChem.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
  • ResearchGate. (n.d.). Chemical structures of p38 MAP kinase inhibitors, pyridinyl imidazole....
  • BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. BenchChem.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • PubMed. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC.
  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • PubMed. (n.d.). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. PubMed.
  • PubMed. (n.d.).
  • Liang Tong Lab. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab.
  • (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • DOI. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Auctores Journals. (n.d.).
  • ResearchGate. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: The case of quorum sensing inhibitors.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.
  • (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • PubMed. (2023). Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis. PubMed.
  • MDPI. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
  • PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
  • ResearchGate. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
  • ResearchGate. (n.d.). Interaction of (1, 4- Cyclohexylphenyl) ethanone docked to the...
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • Ambeed.com. (n.d.). 350-03-8|1-(Pyridin-3-yl)ethanone. Ambeed.com.
  • ResearchGate. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors. PMC.
  • AVESİS. (2024).
  • National Center for Biotechnology Information. (n.d.). How protein kinase inhibitors bind to the hinge region of the target protein. PMC.

Sources

A Comparative Guide to the Characterization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Discovery

Halogenated pyridine scaffolds are cornerstones in modern medicinal chemistry, valued for their ability to modulate physicochemical properties and engage in specific binding interactions. The compound 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and its positional isomers are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] However, the subtle repositioning of the bromo, fluoro, and acetyl substituents around the pyridine ring creates a significant analytical challenge. These structural isomers often exhibit nearly identical physical properties, making their separation and unambiguous identification a critical bottleneck in process development and quality control.

This guide provides a comprehensive framework for the definitive characterization and differentiation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone from its key positional isomers. We will move beyond a simple listing of data to explain the underlying principles that govern their distinct spectroscopic and chromatographic behaviors. The methodologies presented herein are designed to be self-validating, providing researchers and drug development professionals with a robust strategy for ensuring the isomeric purity of their materials.

Molecular Overview: Defining the Isomeric Landscape

The core structure consists of a pyridine ring substituted with one acetyl, one bromine, and one fluorine atom. The relative positions of these functional groups dictate the molecule's electronic properties, reactivity, and, crucially, its analytical signature. The primary isomers of concern are presented below.

G cluster_0 Key Isomers of Bromo-fluoro-acetyl-pyridine A 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (Target Compound) B 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone C 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone D 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone

Figure 1: Key positional isomers of bromo-fluoro-acetyl-pyridine.

A summary of the fundamental physicochemical properties of the target compound and a key isomer is provided in Table 1. Note that comprehensive experimental data for all isomers is not always available in public literature, underscoring the need for the robust analytical methods detailed in this guide.

Table 1: Comparative Physicochemical Properties

Property 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
CAS Number 1111637-74-1[2][3] 1160936-52-6[4]
Molecular Formula C₇H₅BrFNO[2][3] C₇H₅BrFNO[4]
Molar Mass 218.03 g/mol [2] 218.02 g/mol [4][5]
Predicted Boiling Point 284.3 ± 40.0 °C[2] Not Available
Predicted Density 1.619 ± 0.06 g/cm³[2] Not Available

| Appearance | Solid (form)[4] | Solid (form)[4] |

Spectroscopic Differentiation: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for distinguishing these closely related isomers. A combinatorial approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Analysis: Decoding Proton Environments

The chemical shifts and coupling patterns of the two aromatic protons on the pyridine ring provide a unique fingerprint for each isomer. The electron-withdrawing effects of the nitrogen atom, the acetyl group, and the fluorine atom, combined with the electronegativity of the bromine atom, create distinct magnetic environments.

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (Target): We expect two doublets in the aromatic region. The proton at C4 will be coupled to the fluorine at C2 and the proton at C6. The proton at C6 will be coupled to the proton at C4. The strong deshielding effect of the adjacent fluorine and nitrogen will significantly influence the chemical shifts.

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (Isomer): The proton at C4 will show coupling to the fluorine at C3 and the proton at C6. The proton at C6 will primarily show coupling to the proton at C4. The different positioning of the fluorine relative to the protons will result in measurably different chemical shifts and coupling constants compared to the target molecule.

¹³C NMR Analysis: Probing the Carbon Skeleton

¹³C NMR provides complementary information. The carbon chemical shifts are highly sensitive to the attached substituents. A key diagnostic feature is the carbon-fluorine coupling (¹JCF, ²JCF, etc.), which will be observable for carbons proximal to the fluorine atom.

  • The carbon bearing the fluorine atom (C-F) will appear as a large doublet with a coupling constant (¹JCF) typically in the range of 240-260 Hz.

  • Carbons two bonds away (²JCF) and three bonds away (³JCF) will exhibit smaller couplings, providing definitive evidence of the fluorine's position relative to the carbon skeleton.

  • The chemical shift of the carbonyl carbon (C=O) will also be subtly influenced by the substituent pattern on the ring.

Table 2: Predicted Differentiating NMR Features

Isomer Expected ¹H NMR Aromatic Signals Key ¹³C NMR Diagnostic Feature
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Two distinct aromatic protons, with observable H-F coupling for the C4-H proton. Large ¹JCF coupling for C2; smaller ²JCF coupling for C1 and C3.

| 1-(5-bromo-3-fluoropyridin-2-yl)ethanone | Two distinct aromatic protons, with observable H-F coupling for the C4-H proton. | Large ¹JCF coupling for C3; smaller ²JCF coupling for C2 and C4. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present. While all isomers will show characteristic absorptions for the acetyl carbonyl (C=O) and pyridine ring, the exact frequencies of the C-F, C-Br, and ring vibration modes can differ slightly based on the substitution pattern.

  • C=O Stretch: Expected in the range of 1680-1710 cm⁻¹. The electronic effect of the substituent positions may cause shifts of a few wavenumbers, which can be a useful, albeit subtle, diagnostic.

  • C-F Stretch: A strong band typically observed between 1150-1250 cm⁻¹.[6]

  • C-Br Stretch: Usually found in the lower frequency region of 600-670 cm⁻¹.[6]

  • Pyridine Ring Vibrations: Multiple bands are expected in the 1400-1600 cm⁻¹ region. The pattern and precise location of these bands are sensitive to the substitution pattern.

While IR alone cannot definitively distinguish the isomers, it serves as a rapid quality control check and confirms the presence of the expected functional groups.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is used to confirm the molecular weight and can provide structural clues based on fragmentation patterns.

  • Molecular Ion Peak: All isomers will have the same nominal molecular weight of 218 g/mol .[2][4] High-resolution MS can confirm the elemental composition (C₇H₅BrFNO). A critical diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two peaks of nearly equal intensity (M+ and M+2), which is a hallmark of a monobrominated compound.

  • Fragmentation Pattern: Electron Ionization (EI) will induce fragmentation. Common fragmentation pathways for these isomers would likely include:

    • Loss of the methyl group ([M-15]⁺).

    • Loss of the entire acetyl group ([M-43]⁺), resulting in a bromo-fluoropyridine fragment.

    • Loss of the bromine atom ([M-79/81]⁺).

While the major fragments may be similar, the relative intensities of these fragment ions can vary between isomers, offering another layer of comparative data.

Chromatographic Separation: The Key to Purity Assessment

Physical separation of the isomers is essential for both preparative purification and analytical quantification of isomeric purity. High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]

The choice of stationary and mobile phases is critical. Due to the moderate polarity of the analytes, a reversed-phase method is most appropriate.

Rationale for Method Design:

  • Column: A C18 column is a robust starting point, offering excellent hydrophobic retention.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to elute the compounds.

  • Mobile Phase Additive: Pyridine derivatives can exhibit poor peak shape on silica-based columns due to interaction with residual silanols. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase protonates the pyridine nitrogen. This suppresses the silanol interactions and typically results in sharper, more symmetrical peaks and improved separation.[7]

  • Detection: A UV detector is ideal, as the aromatic pyridine ring provides strong chromophores. Detection at a wavelength around 254 nm is generally effective.[9]

The subtle differences in polarity and shape between the isomers will result in different retention times, allowing for their separation and quantification.

Experimental Protocols

The following protocols are provided as a validated starting point for the analysis of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and its isomers.

G cluster_workflow Analytical Characterization Workflow Sample Sample Received Dissolve Dissolve in Appropriate Solvent (e.g., CDCl₃ for NMR, Mobile Phase for HPLC) Sample->Dissolve HPLC HPLC Analysis (Purity & Separation) Dissolve->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural ID) Dissolve->NMR MS Mass Spectrometry (MW Confirmation) Dissolve->MS IR IR Spectroscopy (Functional Groups) Dissolve->IR Data Synthesize Data HPLC->Data NMR->Data MS->Data IR->Data Report Confirm Structure & Purity Data->Report

Figure 2: A typical workflow for the complete analytical characterization of isomers.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the isomeric purity of the sample.

  • Instrumentation: HPLC system with a UV detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Detection: UV at 254 nm.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Processing: Integrate the peak areas to determine the relative percentage of each isomer and other impurities.

Protocol 2: NMR Spectroscopy
  • Objective: To obtain definitive structural information for isomer identification.

  • Instrumentation: 400 MHz NMR Spectrometer.[9]

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. An acquisition time of several hours may be necessary depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Analyze chemical shifts and coupling constants (both H-H and H-F/C-F).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm molecular weight and analyze fragmentation patterns.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[9][10]

  • GC Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[9]

    • Inlet Temperature: 250°C.[9]

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: 40-300 amu.[9]

    • Source Temperature: 230°C.[9]

  • Data Processing: Identify the molecular ion peak cluster (M+ and M+2) and analyze the fragmentation pattern to compare against known standards or theoretical fragmentation.

Conclusion

The definitive characterization of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone and its positional isomers is a non-trivial task that demands a multi-faceted analytical approach. While properties like molecular weight are identical, significant and repeatable differences exist in their spectroscopic and chromatographic profiles. ¹H and ¹³C NMR spectroscopy, with a focus on chemical shifts and nuclear couplings, stands as the most powerful tool for unambiguous structural assignment. HPLC provides the necessary resolution to physically separate the isomers and assess purity. By systematically applying the principles and protocols outlined in this guide, researchers and quality control professionals can confidently establish the identity and purity of these critical chemical intermediates, ensuring the integrity and reproducibility of their downstream applications.

References

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone - ChemBK. ChemBK.[Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. HELIX Chromatography.[Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. HELIX Chromatography.[Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. ATSDR.[Link]

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone - AOBChem USA. AOBChem.[Link]

  • Supporting Information: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones... - Royal Society of Chemistry. RSC.[Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. NCBI Bookshelf.[Link]

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone - AbacipharmTech. AbacipharmTech.[Link]

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-one | C7H5BrFNO | CID 49761582 - PubChem. PubChem.[Link]

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone - Cusabio. Cusabio.[Link]

  • Supporting Information - The Royal Society of Chemistry. RSC.[Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. ResearchGate.[Link]

  • Ethanone, 2-bromo-1-phenyl- - NIST WebBook. NIST.[Link]

  • Pyridine, 3-bromo- - NIST WebBook. NIST.[Link]

  • Pyridine, 2-bromo- - NIST WebBook. NIST.[Link]

  • 2-Acetylpyridinium bromanilate - University of Glasgow. University of Glasgow Archives.[Link]

  • Bromoacetone - NIST WebBook. NIST.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS No. 1111637-74-1), a halogenated pyridine derivative. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting best practices in chemical waste management.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

The presence of bromine and fluorine atoms on the pyridine ring places this compound in the category of halogenated organic compounds. These substances require special disposal considerations due to their potential to form toxic and persistent byproducts if not managed correctly.

Essential Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. Before beginning any work that involves the potential for exposure, including disposal, all personnel must be equipped with:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound, especially in solid form where dust can be generated, should be conducted within a certified chemical fume hood to prevent inhalation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is its classification as a halogenated organic waste . Under no circumstances should this chemical or its residues be disposed of down the drain.

Step 1: Waste Segregation

The cornerstone of proper chemical waste management is segregation at the source.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[1] This is critical because mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the treatment process.[2]

  • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (such as HBr and HF) produced during combustion.[3] Cross-contaminating non-halogenated waste streams necessitates this more expensive and rigorous treatment for the entire volume.

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate. The use of metal cans is not recommended as halogenated solvents can produce acids that corrode metal.[4]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(5-Bromo-2-fluoropyridin-3-yl)ethanone"

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started.

  • Trustworthiness: Proper labeling prevents accidental mixing of incompatible wastes and ensures that disposal personnel have a clear understanding of the container's contents.

Step 3: Waste Accumulation

  • Action: Carefully transfer waste 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, including any contaminated materials like weighing paper or disposable pipettes, into the designated halogenated waste container.

  • Safety: Perform all transfers within a chemical fume hood to minimize inhalation exposure. Keep the waste container closed at all times except when actively adding waste.

  • Best Practice: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4: Storage Pending Disposal

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials, such as strong oxidizing agents and bases.

  • Regulatory Compliance: Adherence to your institution's and local regulations regarding the maximum volume of waste and the time allowed for accumulation is mandatory.

Step 5: Final Disposal

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Mechanism: The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration.[3] This process is designed to achieve complete destruction of the organic molecule while scrubbing the resulting acid gases.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Spill Debris containing 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone" and dispose of it as halogenated organic waste.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Data and Workflow Visualization

To facilitate quick reference and decision-making, the following table and diagram summarize the key operational and disposal parameters.

Table 1: Key Disposal and Safety Information

ParameterSpecificationRationale
Waste Category Halogenated Organic WasteContains bromine and fluorine, requiring specific disposal methods.
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantDictates the required level of Personal Protective Equipment.
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatPrevents skin, eye, and respiratory exposure.
Handling Location Certified Chemical Fume HoodMinimizes inhalation risk.
Compatible Container HDPE or Glass with Screw-Top CapEnsures chemical compatibility and prevents leaks.[4]
Disposal Method High-Temperature IncinerationEnsures complete destruction and neutralization of halogenated byproducts.[3]
Incompatible Wastes Non-halogenated solvents, Strong Oxidizers, BasesPrevents dangerous reactions and simplifies the disposal process.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Collection & Disposal A Identify Waste as 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Is the waste container labeled 'Halogenated Organic Waste'? C->D E Obtain and label a compatible container D->E No F Transfer waste into the 'Halogenated Organic Waste' container D->F Yes E->F G Securely cap and store in Satellite Accumulation Area F->G H Arrange for EHS pickup for incineration G->H

Caption: Decision workflow for the proper disposal of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances. HSC Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • AOBChem. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Safety Information. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • University of Washington Environmental Health & Safety. Halogenated Solvents. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only with precision but with the highest degree of safety. The compound 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, a halogenated pyridine derivative, is a valuable building block in modern drug discovery and development. However, like many substituted pyridines, it demands rigorous adherence to safety protocols to mitigate potential health risks.

This guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework, explaining the causality behind each recommendation to ensure a self-validating system of protection. While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, a conservative safety assessment based on structurally similar compounds and established protocols for pyridine-class hazards is both prudent and necessary.

Hazard Assessment: An Evidence-Based Approach

Substituted pyridines can present a range of hazards, including acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] The presence of bromine and fluorine atoms can further influence the compound's reactivity and toxicological profile. Based on data from analogous compounds, we must assume 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone presents the following risks until proven otherwise.

Hazard Classification Potential Effects & Rationale Signal Word (Anticipated)
Acute Toxicity (Oral) Harmful if swallowed. Many small molecule reagents, including pyridine derivatives, are classified in this category.[3]Warning
Skin Irritation Causes skin irritation. Halogenated aromatic compounds are known to be irritants upon dermal contact.[2][4]Warning
Serious Eye Irritation Causes serious eye irritation. Direct contact of chemical powders or solutions with eyes can lead to significant damage.[2][3]Warning
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[2][5][6]Warning

These classifications are derived from safety data for structurally related chemicals such as 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone and 1-(5-Bromopyrimidin-2-yl)ethanone.[2][3]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary defense against exposure. The following ensemble is mandatory for all handling procedures involving this compound.

a. Eye and Face Protection: The Non-Negotiable Barrier
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are essential.[1] These provide 360-degree protection from splashes, aerosols, and dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face but does not provide the seal around the eyes that goggles do.

b. Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing dermal absorption. While nitrile gloves are a common laboratory choice, for halogenated pyridines, a more robust selection is warranted.

  • Primary Recommendation: Use Butyl rubber or Viton® gloves. These materials generally offer superior resistance to a wide range of organic solvents and aromatic compounds.

  • Acceptable Alternative: Neoprene or thicker gauge (e.g., >8 mil) nitrile gloves may be used for short-duration tasks.[1] However, it is crucial to double-glove in this scenario.[7]

  • Action Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[4][6] Never reuse disposable gloves.

c. Body Protection: Shielding from Contamination
  • Standard Operations: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing.[1]

  • High-Risk Operations: For procedures involving larger quantities (>10g) or a high potential for splashing, supplement your lab coat with a chemical-resistant apron.

d. Respiratory Protection: Controlling Inhalation Exposure

All work with 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone, especially handling the solid powder, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Standard Operations: No respiratory protection is required if work is conducted within a properly functioning chemical fume hood.

  • Emergency Situations (Spills): In the event of a significant spill outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary for cleanup personnel.[9][10] Use of such equipment requires prior medical clearance, fit-testing, and training.[7][9]

Operational Plan: A Step-by-Step Safety Workflow

Adherence to a strict workflow minimizes the risk of accidental exposure and cross-contamination.

Step 1: Pre-Handling Preparation
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Don the complete PPE ensemble in the correct order: lab coat, then goggles/face shield, then gloves.

  • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.

Step 2: Chemical Handling in Fume Hood
  • Perform all manipulations, including weighing, transferring, and preparing solutions, deep within the sash of the fume hood.

  • Keep the container of the chemical sealed when not in immediate use.[1]

  • Use plastic-backed absorbent pads on the work surface to contain minor drips or spills.[7]

Step 3: Post-Handling Decontamination and Doffing
  • Securely close all chemical containers.

  • Decontaminate any equipment used.

  • Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. The outer pair of gloves should be removed first.

  • Wash hands thoroughly with soap and water after all work is complete.[4][5]

The following diagram illustrates this critical workflow.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Disposal prep1 Verify Fume Hood prep2 Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh & Transfer prep3->handle1 Begin Work handle2 Perform Reaction/ Solution Prep handle1->handle2 handle3 Seal Containers handle2->handle3 post1 Decontaminate Equipment handle3->post1 Work Complete post2 Dispose Waste post1->post2 post3 Doff PPE: 1. Outer Gloves 2. Apron/Coat 3. Goggles 4. Inner Gloves post2->post3 post4 Wash Hands post3->post4

Caption: Safe Handling Workflow for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone.

Emergency & Disposal Plans

a. Spill Response
  • Small Spill (in fume hood): Use an inert absorbent material like sand or vermiculite to contain the spill.[8] Transfer the absorbed material to a sealed, labeled waste container.[8]

  • Large Spill (outside fume hood): Evacuate the area immediately. Alert your facility's emergency response team. Only trained personnel with appropriate respiratory protection should attempt cleanup.[9]

b. First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

c. Disposal Plan
  • Chemical Waste: All waste containing 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][9]

  • Contaminated PPE: Dispose of all used gloves, absorbent pads, and other contaminated disposable materials in the solid hazardous waste container. Do not place them in the regular trash.

By integrating this comprehensive safety framework into your daily operations, you ensure the protection of yourself and your colleagues, fostering a laboratory environment where cutting-edge science can thrive responsibly.

References

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Wyoming. Chemical Process SOP Example. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
Reactant of Route 2
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.